Methyl 3-hydroxy-2-methylbutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-2-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJMPYODEQVBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 3-hydroxy-2-methylbutanoate" IUPAC name and structure
Stereochemical Architecture, Synthesis, and Pharmaceutical Utility
Executive Summary
Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) represents a critical class of
This guide moves beyond basic identification to address the stereoselective synthesis , analytical resolution , and mechanistic utility of this compound. We focus on the causality of experimental design—specifically why Dynamic Kinetic Resolution (DKR) is the preferred route for generating high enantiomeric excess (ee).
Part 1: Chemical Identity & Stereochemical Complexity
The utility of Methyl 3-hydroxy-2-methylbutanoate is defined by its stereochemistry. Unlike simple esters, the presence of two chiral centers creates four distinct stereoisomers.[1] In pharmaceutical synthesis, using the wrong diastereomer can result in "dead" synthetic routes or inactive biological agents.
1.1 Nomenclature and Physical Profile
| Property | Data | Source |
| IUPAC Name | Methyl 3-hydroxy-2-methylbutanoate | [PubChem, 2024] |
| Common Synonyms | Methyl 3-hydroxy-2-methylbutyrate; | [NIST, 2024] |
| CAS Number | 34293-67-9 (Racemic/Unspecified) | [NIST, 2024] |
| Molecular Formula | ||
| Molecular Weight | 132.16 g/mol | |
| Boiling Point | 182°C (est); ~62-63°C @ 1 mmHg | [The Good Scents Co.][2][3] |
| Density | 1.025 g/mL (est) | |
| Chiral Centers | C-2 ( |
1.2 Stereoisomer Logic
The molecule exists as two diastereomeric pairs: the syn and anti isomers.
-
Anti-isomers: Substituents on opposite sides in the zigzag projection. typically
and .[4][5] -
Syn-isomers: Substituents on the same side. typically
and .
Visualizing the Stereochemical Relationships:
Figure 1: Stereochemical hierarchy of Methyl 3-hydroxy-2-methylbutanoate. The relationship between syn and anti isomers is diastereomeric (different physical properties), while the relationship within the pairs is enantiomeric (identical physical properties, different optical rotation).
Part 2: Synthetic Methodologies
For drug development, obtaining a single enantiomer is paramount. We compare two authoritative routes: Noyori Asymmetric Hydrogenation (Chemical) and Whole-Cell Biocatalysis (Biological).
2.1 Route A: Dynamic Kinetic Resolution (DKR) Hydrogenation
Why this route? The starting material, methyl 2-methyl-3-oxobutanoate, is a
Experimental Protocol: Ru-BINAP Hydrogenation Self-Validating Step: The success of this protocol relies on the in situ racemization rate being faster than the hydrogenation rate.
-
Catalyst Preparation: In a glovebox (Ar atmosphere), charge a high-pressure autoclave with
(0.5 mol%). -
Substrate Addition: Add methyl 2-methyl-3-oxobutanoate (1.0 eq) dissolved in degassed anhydrous methanol.
-
Hydrogenation: Pressurize to 50–100 atm
. Heat to 50°C.-
Mechanistic Note: The high pressure and temperature favor the reduction. The chiral ligand dictates the facial selectivity (creating the C3 center), while the catalyst preference determines the C2 configuration via the DKR mechanism.
-
-
Work-up: Vent
. Concentrate solvent in vacuo. -
Purification: Flash chromatography (Hexane/EtOAc 8:1) or fractional distillation.[6]
-
Validation: Measure diastereomeric ratio (dr) via NMR and enantiomeric excess (ee) via Chiral HPLC.
2.2 Route B: Biocatalytic Reduction
Why this route? Enzymes like Ketoreductases (KREDs) or whole cells (Baker's Yeast, Chlorella) often operate under mild conditions and can achieve >99% ee/de without heavy metals.
Workflow Visualization:
Figure 2: Biocatalytic workflow. Specific strains (e.g., Chlorella pyrenoidosa) favor the formation of the anti-(2S, 3S) isomer with high enantioselectivity [BenchChem, 2024].
Part 3: Analytical Profiling & Validation
Trustworthiness in synthesis comes from rigorous analysis. You must prove identity and purity.
3.1 Chiral Gas Chromatography (GC)
Separating the four isomers requires a specialized chiral stationary phase.
-
Column:
-DEX 120 or equivalent (cyclodextrin-based). -
Conditions:
-
Carrier: He @ 1.0 mL/min.
-
Oven: 60°C (hold 2 min)
2°C/min 120°C.
-
-
Expected Elution Order (Representative):
-
(2R, 3S)-syn
-
(2S, 3R)-syn
-
(2S, 3S)-anti
-
(2R, 3R)-anti (Note: Exact order depends on specific column phase; standards must be injected for confirmation).
-
3.2 NMR Spectroscopy (
NMR)
Distinguishing syn vs. anti diastereomers is possible via coupling constants (
-
Solvent:
-
Diagnostic Signal: The proton at C3 (CH-OH) usually appears as a quintet or multiplet at
3.8–4.2 ppm. -
Coupling Constant (
):-
Anti isomers typically display a larger coupling constant (
Hz). -
Syn isomers typically display a smaller coupling constant (
Hz).
-
Part 4: Applications in Drug Development[7]
Methyl 3-hydroxy-2-methylbutanoate is not just a solvent; it is a Chiral Synthon .
-
Polyketide Mimicry: The "methyl-hydroxy" motif is ubiquitous in polyketide antibiotics (e.g., Erythromycin). This ester serves as a pre-installed stereochemical unit, reducing the number of steps required in total synthesis.
-
Eribulin (Halaven) Precursors: Complex marine-derived drugs often require fragment-based synthesis where small chiral esters are coupled to build the macrocyclic core.
-
Roche Ester Analog: It serves as a homolog to the famous "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate), providing an extended carbon chain for specific steric requirements in enzyme inhibitors.
References
-
PubChem. (2024).[3] Methyl 3-hydroxy-2-methylbutanoate | C6H12O3.[2][3][7][8][9] National Library of Medicine.[3] [Link][3]
-
NIST. (2024). Methyl 3-hydroxy-2-methylbutanoate.[2][3][6][7][8][9] NIST Chemistry WebBook, SRD 69.[9] [Link]
-
Oxford Academic. (1996). Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry.[4] (Establishes anti/syn selectivity in biocatalysis). [Link]
-
The Good Scents Company. (2024). Methyl 3-hydroxy-2-methyl butanoate.[2][3][6][7][8][9] (Flavor/Fragrance and physical property data). [Link]
Sources
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- 2. scent.vn [scent.vn]
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- 4. academic.oup.com [academic.oup.com]
- 5. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. methyl 3-hydroxy-2-methylbutanoate - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 9. methyl 3-hydroxy-2-methylbutanoate [webbook.nist.gov]
Chiral Architecture and Synthetic Dynamics of Methyl 3-hydroxy-2-methylbutanoate (CAS 34293-67-9)
Executive Summary
Methyl 3-hydroxy-2-methylbutanoate, commonly referred to in literature as methyl nilate, is a highly versatile chiral building block utilized extensively in organic synthesis, drug development, and fragrance chemistry [1]. Possessing two contiguous stereocenters, this β-hydroxy ester presents unique challenges and opportunities in asymmetric synthesis and analytical stereodifferentiation [2]. This technical guide provides a rigorous examination of its physicochemical properties, self-validating synthetic protocols, and advanced chromatographic characterization techniques.
Molecular Architecture and Physicochemical Profiling
Methyl 3-hydroxy-2-methylbutanoate (
Table 1: Physicochemical Properties of Methyl 3-hydroxy-2-methylbutanoate
| Property | Value | Source |
| CAS Number | 34293-67-9 | [3] |
| Molecular Formula | [3] | |
| Molecular Weight | 132.16 g/mol | [3] |
| Boiling Point (est.) | 195.99 °C @ 760 mmHg | [1] |
| Flash Point (est.) | 75.90 °C | [1] |
| Vapor Pressure (est.) | 0.105 mmHg @ 25 °C | [1] |
| LogP (Octanol/Water) | 0.176 | [4] |
| Critical Pressure (Pc) | 3718.02 kPa | [4] |
Mechanistic Pathways in Asymmetric Synthesis
The enantioselective synthesis of α-alkyl-β-hydroxy esters requires precise control over facial selectivity during the reduction of the corresponding ketone. A highly efficient, scalable approach is the asymmetric hydrogenation of methyl 2-oxo-3-methylbutanoate using a Ruthenium-BINAP catalytic complex [5].
Causality of Experimental Choices: The use of [RuCl2(benzene)]2 paired with (R)-BINAP is a deliberate mechanistic choice. The sterically demanding, axially chiral BINAP ligand creates a rigid chiral pocket. When hydrogen coordinates to the ruthenium center, the prochiral substrate is forced into a specific orientation to minimize steric clashing with the naphthyl rings of the ligand. This dictates a stereospecific hydride transfer, yielding the desired enantiomer with high enantiomeric excess (ee) [5].
Protocol 1: Asymmetric Hydrogenation of Methyl 2-oxo-3-methylbutanoate
Self-Validating System: This protocol incorporates an in-process control (IPC) step to ensure catalytic efficacy before proceeding to product isolation.
-
Catalyst Complexation: Under an inert argon atmosphere, dissolve [RuCl2(benzene)]2 (0.5 mol%) and (R)-BINAP (0.55 mol%) in anhydrous methanol. Stir at room temperature for 30 minutes to ensure complete ligand exchange and active complex formation.
-
Substrate Addition: Introduce the substrate, methyl 2-oxo-3-methylbutanoate (1.0 equivalent), into the catalyst solution.
-
High-Pressure Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge the vessel three times with high-purity
gas. Pressurize the system to 50 atm and heat to 50 °C. Maintain vigorous stirring for 12–24 hours [5]. -
Validation & Quality Control (IPC): Vent the reactor and extract a 50 µL aliquot. Run a rapid thin-layer chromatography (TLC) or achiral GC assay. The complete disappearance of the ketone peak validates the termination of the reaction. If unreacted starting material remains, re-pressurize and extend the reaction time.
-
Workup & Purification: Concentrate the crude mixture under reduced pressure. Purify the residue via silica gel column chromatography (eluent: hexane/ethyl acetate) to isolate the enantioenriched methyl 3-hydroxy-2-methylbutanoate.
Figure 1: Workflow for Ru-BINAP catalyzed asymmetric hydrogenation of methyl 2-oxo-3-methylbutanoate.
Advanced Analytical Stereodifferentiation
Because the four stereoisomers of methyl nilate exhibit distinct biological and olfactory profiles, rigorous analytical differentiation is mandatory. Direct simultaneous achiral-chiral high-resolution gas chromatography (HRGC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) is the gold standard for this analysis [2].
Causality of Experimental Choices: A standard non-polar column (e.g., DB-5) cannot resolve enantiomers because they have identical boiling points and non-chiral interactions. Therefore, a chiral stationary phase, such as CP Chirasil-Dex CB (incorporating cyclodextrin derivatives), is utilized [2]. The chiral cavities of the cyclodextrin form transient, reversible diastereomeric inclusion complexes with the enantiomers. The slight differences in the formation constants of these complexes lead to differential retention times, enabling baseline resolution.
Protocol 2: HRGC-TOF-MS Stereodifferentiation
Self-Validating System: System suitability testing (SST) is embedded to guarantee column performance prior to sample analysis.
-
Sample Preparation: Dissolve the synthesized methyl 3-hydroxy-2-methylbutanoate in analytical-grade dichloromethane to achieve a final concentration of 1 mg/mL.
-
Validation & Quality Control (SST): Prior to analyzing the synthetic batch, inject a known racemic mixture of all four methyl nilate stereoisomers. Verify that the chromatographic resolution (
) between the closest eluting enantiomeric pairs is 1.5. If , perform column conditioning or decrease the temperature ramp rate. -
Instrument Setup: Equip the GC with a CP Chirasil-Dex CB chiral column (25 m × 0.25 mm i.d., 0.25 µm film thickness) [2]. Use high-purity Helium as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Injection Parameters: Inject 1 µL of the sample using a split/splitless injector set to 250 °C with a split ratio of 1:50.
-
Thermal Gradient: Hold the initial oven temperature at 60 °C for 2 minutes. Ramp at 2 °C/min to 150 °C, followed by a secondary ramp of 10 °C/min to 220 °C, holding for 5 minutes.
-
Detection & Analysis: Route the eluate into the TOF-MS. Utilize electron ionization (EI) at 70 eV. Identify the stereoisomers by cross-referencing their retention indices and characteristic m/z fragmentation patterns against the validated standard library [2].
Figure 2: HRGC-TOF-MS analytical workflow for the stereodifferentiation of methyl nilate isomers.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12815182, Methyl 3-hydroxy-2-methylbutanoate." PubChem. URL:[Link]
-
The Good Scents Company. "methyl 3-hydroxy-2-methyl butanoate, 34293-67-9." TGSC Information System. URL:[Link]
-
Scent.vn. "Methyl 3-hydroxy-2-methylbutanoate CAS# 34293-67-9." Scent.vn Database. URL:[Link]
-
Cheméo. "Chemical Properties of methyl 3-hydroxy-2-methylbutanoate." Cheméo Database. URL:[Link]
-
ResearchGate. "Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral alpha-methyl-beta-hydroxy ester." ResearchGate. URL:[Link]
Sources
- 1. methyl 3-hydroxy-2-methyl butanoate, 34293-67-9 [thegoodscentscompany.com]
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- 4. methyl 3-hydroxy-2-methylbutanoate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. (R)-Methyl 2-hydroxy-3-methylbutanoate | 90244-32-9 | Benchchem [benchchem.com]
Comprehensive Technical Guide: Methyl 3-hydroxy-2-methylbutanoate – Nomenclature, Stereochemical Resolution, and Synthetic Applications
Executive Summary
Methyl 3-hydroxy-2-methylbutanoate is a highly versatile chiral α-methyl-β-hydroxy ester that serves as a critical building block in modern organic synthesis, drug development, and flavor chemistry[1]. Possessing two adjacent stereocenters, this compound presents unique stereochemical challenges and opportunities. This whitepaper provides an authoritative analysis of its nomenclature, physicochemical properties, and the causal logic behind its stereochemical resolution and synthesis. Designed for researchers and drug development professionals, this guide establishes self-validating protocols for the precise manipulation and analysis of this essential synthon.
Chemical Identity and Nomenclature
The nomenclature of this compound varies significantly depending on the industry. In pharmaceutical and synthetic chemistry, IUPAC conventions are strictly adhered to for stereochemical clarity. Conversely, in flavor and fragrance chemistry, trivial names such as "methyl nilate" are frequently employed[2],[3].
Table 1: Comprehensive Nomenclature and Identifiers
| Identifier Type | Value / Name |
| IUPAC Name | Methyl 3-hydroxy-2-methylbutanoate[4] |
| Common Synonyms | Methyl nilate; Butanoic acid, 3-hydroxy-2-methyl-, methyl ester; Methyl 3-hydroxy-2-methylbutyrate[2],[4] |
| CAS Registry Number | 34293-67-9 (Racemic)[2],[4] |
| Molecular Formula | C₆H₁₂O₃[4] |
| SMILES | CC(C(C)O)C(=O)OC[4] |
| InChIKey | FFJMPYODEQVBEX-UHFFFAOYSA-N[4] |
Physicochemical Profiling
Understanding the physical properties of methyl 3-hydroxy-2-methylbutanoate is critical for designing downstream purification and chromatographic workflows. Its relatively high volatility necessitates specific handling precautions during solvent evaporation to prevent sample loss[5].
Table 2: Key Physicochemical Properties
| Property | Value |
| Molecular Weight | 132.16 g/mol [4] |
| Appearance | Colorless liquid[1] |
| Vapor Pressure | ~0.5277 hPa @ 25°C[6] |
| Stereocenters | 2 (C2 and C3), yielding 4 stereoisomers[3],[5] |
| Key MS Fragments (m/z) | 132 [M]⁺, 87 [M − OC₂H₅]⁺, 73, 45[7] |
Stereochemical Complexity and Analytical Resolution
Methyl 3-hydroxy-2-methylbutanoate contains two chiral centers (C2 and C3), resulting in four distinct stereoisomers: the anti (or threo) pair (2S,3S) and (2R,3R), and the syn (or erythro) pair (2R,3S) and (2S,3R)[3],[5].
The Mechanistic Challenge of NMR
In natural product structural elucidation (e.g., assigning the terminal 3-methylpent-4-en-2-ol moiety in polyketides), researchers traditionally rely on Nuclear Magnetic Resonance (NMR). However, the vicinal coupling constant (J) between the C2 and C3 protons in these derivatives typically falls in the medium range of 4–6 Hz. This intermediate value prevents the reliable differentiation between threo and erythro configurations[8].
The Causal Logic of Chromatographic Resolution
To overcome NMR limitations, researchers must employ chiral chromatography.
-
GC-MS Approach: Achiral columns (like DB-5) can only separate the diastereomers (anti vs. syn). To resolve the enantiomers, a cyclodextrin-based chiral stationary phase (e.g., CP Chirasil-Dex CB) is required. The chiral selector forms transient, energy-differentiated inclusion complexes with the enantiomers, enabling baseline separation[3].
-
LC-MS Derivatization: Because the native ester lacks a strong chromophore, direct LC-MS detection is insensitive. Derivatizing the C3 hydroxyl group with p-nitrobenzoyl chloride (PNBCl) introduces a highly UV-active and MS-responsive moiety, drastically enhancing detection limits while preserving stereochemical integrity[5].
Workflow for the stereochemical resolution of methyl nilate isomers.
Experimental Methodologies
The following protocols are designed as self-validating systems , incorporating built-in quality control checkpoints to ensure data integrity and experimental success.
Protocol 1: Stereoselective Synthesis and PNB-Derivatization
This protocol outlines the synthesis of the chiral building block from methyl acetoacetate, followed by derivatization for LC-MS validation[5].
Step 1: Stereoselective Methylation (C2 Construction)
-
Action: Treat methyl acetoacetate with a strong base (e.g., NaH) at 0°C in anhydrous THF, followed by the dropwise addition of methyl iodide (MeI).
-
Causality: The low temperature minimizes polyalkylation.
-
Validation Checkpoint: Analyze the crude mixture via TLC (Hexane:EtOAc). A shift in Rf confirms the consumption of the starting material.
Step 2: Ketone Reduction (C3 Hydroxyl Formation)
-
Action: Reduce the resulting methyl 2-methyl-3-oxobutanoate using sodium borohydride (NaBH₄) in methanol at -78°C.
-
Causality: Hydride delivery at cryogenic temperatures maximizes diastereoselectivity.
-
Validation Checkpoint: Avoid high-vacuum evaporation during solvent removal. The volatility of methyl 3-hydroxy-2-methylbutanoate can lead to >50% sample loss if exposed to <50 mbar at 40°C[5].
Step 3: Derivatization for LC-MS
-
Action: React the crude ester with p-nitrobenzoyl chloride (PNBCl) and pyridine in dichloromethane (DCM) for 4 hours at room temperature.
-
Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, driving the esterification of the sterically hindered secondary alcohol.
-
Validation Checkpoint: LC-MS analysis must show a dominant peak corresponding to the PNB-ester adduct, confirming successful derivatization prior to chiral resolution[5].
Protocol 2: Self-Validating Chiral GC-TOF-MS Analysis
For volatile samples not requiring derivatization, GC-TOF-MS provides rapid stereochemical assignment[3].
Step 1: Diastereomeric Validation (Achiral Phase)
-
Action: Inject the sample onto a DB-5 column.
-
Causality: The DB-5 column separates molecules based on boiling point and spatial footprint. The anti-(2S,3S)/(2R,3R) pair will elute first, followed by the syn-(2R,3S)/(2S,3R) pair.
-
Validation Checkpoint: Integration of these two peaks validates the diastereomeric ratio (dr) of the upstream synthesis.
Step 2: Enantiomeric Resolution (Chiral Phase)
-
Action: Divert the flow or re-inject onto a CP Chirasil-Dex CB column.
-
Causality: The cyclodextrin cavity selectively binds specific enantiomers. The established elution order is: (−)-(2R,3S), (+)-(2S,3R), (−)-(2R,3R), and (+)-(2S,3S)[3].
-
Validation Checkpoint: Cross-reference the TOF-MS fragmentation pattern (m/z 132, 87, 73) for each resolved peak to ensure no co-eluting impurities are interfering with the enantiomeric excess (ee) calculation.
Applications in Drug Development and Natural Product Synthesis
Methyl 3-hydroxy-2-methylbutanoate is a privileged chiral synthon in pharmaceutical development. Its highly defined stereochemistry makes it an ideal precursor for active pharmaceutical ingredients (APIs) requiring strict enantiomeric purity[1].
For example, the analogous (S)-enantiomer is a documented precursor to (S)-valine derivatives, which are critical in the synthesis of Valsartan, an angiotensin II receptor blocker[1]. Furthermore, in the field of chemical biology, this compound serves as a degradation standard to determine the absolute configuration of complex polyketides and macrolides (such as capsulactone) that feature a terminal 3-methylpent-4-en-2-ol (MPO) moiety[5],[8].
Synthetic pathway for generating methyl 3-hydroxy-2-methylbutanoate.
References
-
The Good Scents Company - methyl 3-hydroxy-2-methyl butanoate, 34293-67-9 URL: [Link]
-
PubChem (NIH) - Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 URL:[Link]
-
ResearchGate - Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester URL: [Link]
-
PMC (NIH) - A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures URL: [Link]
-
Beilstein Archives - A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products URL: [Link]
-
Scent.vn - Methyl 3-hydroxy-2-methylbutanoate CAS# 34293-67-9 URL: [Link]
-
ACS Publications - Tyrianthinic Acids from Ipomoea tyrianthina and Their Antimycobacterial Activity URL: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. beilstein-archives.org [beilstein-archives.org]
"Methyl 3-hydroxy-2-methylbutanoate" molecular weight and formula.
Precision Characterization, Stereoselective Synthesis, and Pharmaceutical Applications
Executive Summary
Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) is a pivotal chiral building block in the synthesis of polyketide antibiotics, ferroelectric liquid crystals, and complex agrochemicals.[1] Distinguished by its two contiguous stereocenters (C2 and C3), this molecule presents a classic problem in asymmetric synthesis: the control of diastereoselectivity (syn vs. anti) and enantioselectivity.
This guide provides a definitive technical analysis of the molecule’s physicochemical properties, outlines validated protocols for its stereoselective synthesis, and details its application in fragment-based drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Core Identifiers
| Property | Specification |
| IUPAC Name | Methyl 3-hydroxy-2-methylbutanoate |
| Common Synonyms | Methyl 3-hydroxy-2-methylbutyrate; Roche Ester fragment |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 34293-67-9 (Generic); 66767-60-0 (Stereospecific) |
| SMILES | CC(C(C)O)C(=O)OC |
| InChI Key | FFJMPYODEQVBEX-UHFFFAOYSA-N |
Physical Constants
Note: Values represent experimental data for the racemic mixture unless otherwise noted.
| Parameter | Value | Condition/Note |
| Physical State | Colorless to pale yellow liquid | Standard Temperature & Pressure (STP) |
| Boiling Point | 72–75 °C | @ 12 mmHg (Vacuum) |
| Density | ~1.02 g/mL | Estimated (Liquid phase) |
| Refractive Index | Estimated based on homologues | |
| Solubility | Soluble in MeOH, EtOH, EtOAc, CHCl₃ | Immiscible in water |
| Flash Point | ~71 °C | Closed Cup |
Stereochemistry & Isomerism
The molecule possesses two chiral centers at the
-
Syn-Isomers (Threo): (2R, 3S) and (2S, 3R)[2]
-
Significance: Often the desired configuration for macrolide antibiotic synthesis (e.g., Erythromycin fragments).
-
-
Anti-Isomers (Erythro): (2R, 3R) and (2S, 3S)[2]
-
Significance: Common in specific pheromone synthesis and liquid crystal dopants.
-
Stereochemical Logic Diagram
The following diagram illustrates the divergence in synthesis pathways required to access specific isomers.
Figure 1: Decision matrix for stereoselective synthesis routes.
Experimental Protocols
Protocol A: Biocatalytic Synthesis (High Stereoselectivity)
Objective: Synthesis of methyl (2R, 3S)-3-hydroxy-2-methylbutanoate (syn-isomer) with high diastereomeric excess (d.e.).
Mechanism: Enzymatic dynamic kinetic resolution (DKR) of the
Materials:
-
Substrate: Methyl 2-methyl-3-oxobutanoate[2]
-
Biocatalyst: Klebsiella pneumoniae IFO 3319 (resting cells) or engineered Ketoreductase (KRED)
-
Co-factor: Glucose (for NADH regeneration)
-
Solvent: Phosphate buffer (pH 7.0)
Workflow:
-
Inoculation: Cultivate K. pneumoniae in nutrient broth at 30°C for 24 hours. Harvest cells via centrifugation (8000 rpm, 10 min).
-
Reaction Setup: Resuspend wet cells (50 mg/mL) in phosphate buffer containing glucose (5% w/v).
-
Substrate Addition: Add Methyl 2-methyl-3-oxobutanoate (10 g/L) to the suspension.
-
Incubation: Shake at 30°C for 24–48 hours under aerobic conditions.
-
Extraction: Centrifuge to remove biomass. Extract supernatant with Ethyl Acetate (3x).[3]
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc 4:1).
Validation Criteria:
-
Yield: Expect >90%.
-
Stereochemistry: >98% d.e.[4][5][6] (syn) confirmed via Chiral GC (Cyclodextrin column).
Protocol B: Chemical Reduction (Anti-Selective)
Objective: Accessing the anti-isomer via chelation-controlled reduction.
Mechanism: Zinc borohydride coordinates with the
Workflow:
-
Reagent Prep: Prepare
in dry ether (0.15 M). -
Reaction: Cool solution of Methyl 2-methyl-3-oxobutanoate in dry ether to -78°C.
-
Addition: Slowly add
(1.2 equiv) over 30 mins. -
Quench: Stir for 2 hours, then quench with dilute HCl.
-
Result: Predominantly anti-isomer (ratio typically 9:1 anti:syn).
Characterization Data (NMR)[12]
To validate the identity of the synthesized compound, compare spectral data against these standard shifts.
¹H NMR (400 MHz, CDCl₃):
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.18 | Doublet (J=6.5 Hz) | 3H | |
| 1.20 | Doublet (J=7.0 Hz) | 3H | |
| 2.55 | Quintet/Multiplet | 1H | |
| 2.80 | Broad Singlet | 1H | -OH (Hydroxyl) |
| 3.72 | Singlet | 3H | -OCH₃ (Ester methyl) |
| 4.05 | Multiplet | 1H |
Interpretation:
-
The two doublets at ~1.2 ppm confirm the presence of two methyl groups in different environments.
-
The shift of the
-CH (4.05 ppm) is diagnostic of the secondary alcohol. -
Note: The coupling constant (
) between the and protons differs between isomers ( , ), serving as a rapid method to determine stereochemistry without chiral chromatography.
Applications in Drug Development[7]
Polyketide Synthase (PKS) Mimicry
Methyl 3-hydroxy-2-methylbutanoate serves as a "propionate unit" mimic. In the synthesis of macrolide antibiotics (e.g., Erythromycin), the carbon backbone is constructed from propionate units. This molecule provides a pre-installed stereochemical motif, avoiding the need for complex aldol reactions during total synthesis.
Fragment-Based Drug Design (FBDD)
-
Role: Chiral linker.
-
Mechanism: The hydroxyl group allows for etherification or esterification to attach pharmacophores, while the ester group can be hydrolyzed to an acid for amide coupling.
-
Example: Used in the synthesis of stereochemically pure side chains for statins and beta-lactamase inhibitors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12815182, Methyl 3-hydroxy-2-methylbutanoate. Retrieved from [Link]
-
Miya, H., Kawada, M., & Sugiyama, Y. (1996). Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria.[4][5][7] Bioscience, Biotechnology, and Biochemistry.[7] Retrieved from [Link][5]
-
NIST Chemistry WebBook. Methyl 3-hydroxy-2-methylbutanoate Properties. Retrieved from [Link]
-
Cheméo. Chemical Properties of methyl 3-hydroxy-2-methylbutanoate. Retrieved from [Link]
Sources
- 1. Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. tandfonline.com [tandfonline.com]
- 6. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Spectral Decoding of Methyl 3-hydroxy-2-methylbutanoate: A Comprehensive Guide to NMR, IR, and Mass Spectrometry
Executive Summary
Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9), commonly referred to as methyl nilate, is a highly versatile chiral
Structural and Physicochemical Profiling
Before initiating spectral analysis, it is crucial to establish the baseline physicochemical parameters of the analyte. These properties dictate solvent selection, ionization methods, and chromatographic conditions[1].
| Property | Value | Causality / Significance |
| Molecular Formula | C₆H₁₂O₃ | Dictates the exact mass and isotopic distribution patterns. |
| Molecular Weight | 132.16 g/mol | Target molecular ion ( |
| CAS Number | 34293-67-9 | Primary identifier for regulatory and database cross-referencing. |
| XLogP3 (Partition) | 0.4 | Indicates moderate polarity; soluble in CDCl₃, MeOH, and Et₂O. |
| Boiling Point (est.) | ~182 °C | Requires elevated GC inlet temperatures (e.g., 220 °C) to prevent condensation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive tool for assigning the relative configuration (syn vs. anti / erythro vs. threo) of the contiguous stereocenters.
Quantitative NMR Data Summary
Spectra acquired in CDCl₃ at 298 K (400 MHz for ¹H, 100 MHz for ¹³C).
| Nucleus | Chemical Shift ( | Multiplicity & Integration | Assignment |
| ¹H | 3.65 – 3.70 | s, 3H | Ester methoxy (-OCH₃) |
| ¹H | 3.85 – 4.10 | dq, 1H | C3 methine (CH-OH) |
| ¹H | 2.50 – 2.85 | dq, 1H | C2 methine (CH-CH₃) |
| ¹H | ~2.50 | br s, 1H | Hydroxyl (-OH, exchangeable) |
| ¹H | 1.15 – 1.25 | d, 3H | C3 methyl (C4-H₃) |
| ¹H | 1.10 – 1.20 | d, 3H | C2 methyl |
| ¹³C | 175.4 | C | C1 (Ester Carbonyl C=O) |
| ¹³C | 68.3 | CH | C3 (Carbinol carbon) |
| ¹³C | 51.9 | CH₃ | Ester methoxy (-OCH₃) |
| ¹³C | 45.0 | CH | C2 (Alpha carbon) |
| ¹³C | 20.5 | CH₃ | C4 (Terminal methyl) |
| ¹³C | 11.5 | CH₃ | C2 methyl |
Causality in NMR Experimental Choices
Solvent Selection: CDCl₃ is deliberately chosen over protic solvents like CD₃OD. A non-polar, aprotic solvent slows down the chemical exchange rate of the hydroxyl proton, occasionally allowing for the observation of
Vibrational Spectroscopy (FT-IR)
FT-IR provides orthogonal validation of functional groups, particularly the hydrogen-bonding state of the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
| 3400 – 3476 | Broad, Strong | Secondary hydroxyl group | |
| 2966, 2874 | Sharp, Medium | sp³ hybridized alkyl chains | |
| 1725 – 1735 | Sharp, Strong | Ester carbonyl | |
| 1167, 1195 | Sharp, Strong | Ester alkoxy (C-O-C) |
Causality of Spectral Shifts
The exact position of the C=O stretch (~1725 cm⁻¹) is slightly lower than a standard aliphatic ester (~1740 cm⁻¹). This causality is driven by intramolecular hydrogen bonding . The C3 hydroxyl group can form a stable 5-membered hydrogen-bond ring with the C1 carbonyl oxygen. This interaction weakens the C=O double bond character, thereby lowering its vibrational frequency[2].
Mass Spectrometry (EI-MS) & Fragmentation Dynamics
Electron Ionization (70 eV) induces highly reproducible fragmentation, making it ideal for library matching and structural elucidation[4].
| m/z Ratio | Relative Abundance | Fragment Formula | Cleavage Mechanism |
| 132 | ~5% | [C₆H₁₂O₃] | Molecular Ion ( |
| 101 | ~10% | [C₅H₉O₂]⁺ | Loss of methoxy radical ( |
| 87 | ~20% | [C₄H₇O₂]⁺ | |
| 73 | 100% (Base) | [C₄H₉O]⁺ | |
| 45 | ~40% | [C₂H₅O]⁺ |
Causality of Fragmentation
The dominance of the m/z 73 peak (base peak) is governed by the thermodynamic stability of the resulting product. Cleavage of the C1-C2 bond expels the stable carbomethoxy radical (
Logical flow of primary alpha-cleavage fragmentation pathways for Methyl 3-hydroxy-2-methylbutanoate.
Experimental Protocols
Protocol 1: Self-Validating NMR Acquisition for Diastereomeric Resolution
To ensure absolute confidence in the structural assignment, the NMR protocol must include internal validation.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Tuning: Tune and match the probe to the ¹H frequency. Perform a rigorous 3D shim to achieve a TMS line width at half-height of < 0.8 Hz. This is critical to resolve the complex doublet-of-quartets (dq) splitting at C2 and C3.
-
Acquisition: Acquire a standard 1D ¹H spectrum (ns=16, d1=2s). Follow immediately with a ¹H-¹H COSY experiment to map the connectivity between the C2-H, C3-H, and their respective methyl groups.
-
Validation Check: The integral ratio of the ester methoxy singlet (~3.65 ppm) to the C2 methyl doublet (~1.15 ppm) must be exactly 3:3. Any deviation indicates co-eluting impurities or incomplete relaxation (requiring an increase in the d1 delay).
Protocol 2: HRGC-TOF-MS Workflow for Stereodifferentiation
Enantiomers yield identical NMR and MS spectra in achiral environments. To differentiate the four stereoisomers of methyl 3-hydroxy-2-methylbutanoate, a chiral stationary phase is required[3].
-
Column Selection: Install a CP Chirasil-Dex CB column (cyclodextrin-based chiral stationary phase, 25 m × 0.25 mm). The cyclodextrin cavities form transient inclusion complexes with the enantiomers, yielding different retention times.
-
Inlet Parameters: Set the GC inlet to 220 °C. Inject 1 µL of a 1 mg/mL solution (in hexane) using a split ratio of 1:50 to prevent column overloading and peak tailing.
-
Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 2 °C/min to 120 °C. The slow ramp rate is the causal factor in achieving baseline resolution (
) between the closely eluting (2R,3R) and (2S,3S) enantiomers[3]. -
MS Detection: Operate the TOF-MS in EI mode at 70 eV. Extract ion chromatograms (EIC) at m/z 73 and m/z 87 to filter out background matrix noise.
-
Validation Check: Run a blank hexane injection prior to the sample. The baseline at m/z 73 must be flat to confirm no carryover from previous runs.
Step-by-step workflow for the stereodifferentiation of isomers using chiral HRGC-TOF-MS.
References
-
National Center for Biotechnology Information (NIH). "Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem". PubChem Database. URL: [Link]
-
León-Díaz, R., et al. "Tyrianthinic Acids from Ipomoea tyrianthina and Their Antimycobacterial Activity, Cytotoxicity, and Effects on the Central Nervous System". Journal of Natural Products (ACS Publications), 2008. URL: [Link]
-
Makrerougras, M., et al. "A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures". Beilstein Journal of Organic Chemistry, 2023. URL: [Link]
-
Gaspar, E.M.S.M., & Barroso, J.G. "Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester". Journal of Chromatography A, 2006. URL: [Link]
Sources
- 1. Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Comprehensive Physicochemical Profiling and Solubility Dynamics of Methyl 3-hydroxy-2-methylbutanoate
Executive Summary
Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) [1], frequently referred to in literature as methyl nilate, is a highly versatile chiral
For researchers and drug development professionals, mastering the solvation thermodynamics of this compound is paramount. Solvent selection directly dictates the efficiency of asymmetric hydrogenations, the yield of liquid-liquid extractions, and the resolution quality in chiral chromatography. This whitepaper provides an authoritative, field-proven guide to the solubility profile and handling of Methyl 3-hydroxy-2-methylbutanoate.
Physicochemical Foundations and Solvation Causality
The solubility behavior of Methyl 3-hydroxy-2-methylbutanoate is governed by its bifunctional architecture. The molecule features a hydrogen-bond donating secondary hydroxyl (-OH) group at the C3 position and a hydrogen-bond accepting ester carbonyl at the C1 position. The branched aliphatic backbone (C2 and C3 methyl groups) introduces steric hindrance that disrupts highly ordered solvent shells, generally increasing solubility in organic solvents by lowering the enthalpy of mixing.
Table 1: Key Physicochemical Properties
| Parameter | Value | Scientific Implication |
| Molecular Weight | 132.16 g/mol [1] | Low molecular weight facilitates rapid diffusion and high molar solubility. |
| LogP (XLogP3-AA) | 0.4 [1] | Indicates a delicate amphiphilic balance; slightly lipophilic but highly compatible with aqueous systems. |
| Aqueous Solubility | ~184 g/L (at 25°C) [1] | Exceptionally high for an organic ester, driven by the free hydroxyl group's ability to integrate into water's hydrogen-bond network. |
| Stereocenters | 2 (C2, C3) | Yields four distinct stereoisomers (e.g., anti- and syn- configurations) which may exhibit slight variations in crystal lattice energy and, consequently, solubility [2]. |
Solvent Compatibility Matrix
Understanding why a solvent interacts with Methyl 3-hydroxy-2-methylbutanoate allows scientists to rationally design downstream workflows. The table below synthesizes empirical data and thermodynamic predictions across major solvent classes.
Table 2: Solubility Matrix and Mechanistic Rationale
| Solvent Class | Example Solvent | Solubility Level | Mechanistic Rationale (Causality) |
| Aqueous | Water / Buffers | Highly Soluble | The C3 hydroxyl group acts as a strong H-bond donor to water, overcoming the hydrophobic penalty of the aliphatic isopropyl chain. |
| Polar Protic | Ethanol, Methanol | Miscible | Optimal "like-dissolves-like" scenario. The solvent networks perfectly with both the ester and alcohol functionalities of the solute. |
| Polar Aprotic | Ethyl Acetate, DMSO | Miscible | Strong dipole-dipole interactions and H-bond acceptance (especially by DMSO) strongly solvate the monomeric ester. |
| Non-Polar | Hexane, Heptane | Moderately Soluble | Solvation relies purely on London dispersion forces with the aliphatic backbone. The polar -OH and ester groups restrict infinite miscibility. |
Self-Validating Protocol for Thermodynamic Solubility Determination
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of Methyl 3-hydroxy-2-methylbutanoate (approx. 300 mg) to 5.0 mL of the target solvent in a tightly sealed, inert borosilicate glass vial.
-
Causality: An excess solid/liquid phase must be visibly present to ensure the solvent is fully saturated, establishing the baseline for thermodynamic equilibrium.
Step 2: Isothermal Equilibration
-
Agitate the vials at 300 RPM in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C for 48 hours.
-
Causality: Solubility is highly temperature-dependent (a function of solvation enthalpy). A 48-hour equilibration ensures the dissolution process reaches a true thermodynamic plateau, overcoming any transient, metastable supersaturation states.
Step 3: Phase Separation and Filtration
-
Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved micro-droplets or particulates.
-
Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Self-Validation Step: Discard the first 1.0 mL of the filtrate. This critical step saturates potential non-specific binding sites on the PTFE membrane, ensuring the subsequently collected sample accurately represents the bulk equilibrium concentration.
Step 4: Chiral Quantification
-
Dilute the filtrate into the linear dynamic range of your analytical instrument.
-
Quantify using Chiral LC-MS or High-Resolution Gas Chromatography-Time-of-Flight Mass Spectrometry (HRGC-TOF-MS) utilizing a chiral stationary phase (e.g., CP Chirasil-Dex CB column) [2].
-
Causality: Because the compound possesses two stereocenters, chiral chromatography is essential. It verifies whether the solvent exhibits preferential solvation for a specific enantiomer/diastereomer or induces unwanted epimerization during the extended thermal equilibration [4].
Strategic Solvent Selection for Downstream Applications
The solubility data directly informs application-specific solvent selection:
-
Biocatalysis & Asymmetric Hydrogenation: The high aqueous solubility (~184 g/L) allows for the use of engineered ketoreductases in aqueous buffer systems to perform enantioselective reductions of the corresponding
-keto ester precursors [4]. -
Natural Product Structural Elucidation: When degrading complex natural products to isolate the MPO moiety as methyl 3-hydroxy-2-methylbutanoate, polar aprotic solvents (like EtOAc) are preferred. They provide complete miscibility for the fragment while allowing easy solvent evaporation prior to LC-MS stereochemical assignment [3].
Workflow Visualization
Workflow for thermodynamic solubility determination and solvent selection.
References
-
Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem - NIH. National Center for Biotechnology Information. Available at:[Link]
-
Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral alpha-methyl-beta-hydroxy ester. PubMed - NIH. Available at:[Link]
-
A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. PubMed Central (PMC) - NIH. Available at:[Link]
The Metabolic Role and Biocatalytic Synthesis of Methyl 3-Hydroxy-2-Methylbutanoate: A Comprehensive Guide
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary
Methyl 3-hydroxy-2-methylbutanoate (also known as methyl nilate) is a highly versatile chiral α-methyl-β-hydroxy ester. Operating at the intersection of ecological biochemistry and pharmaceutical synthesis, it serves a dual purpose. In nature, it functions as a critical volatile organic compound (VOC) and inter-species signaling molecule. In the laboratory, its stereodefined architecture provides a premium chiral synthon for the total synthesis of complex polyketide natural products.
As application scientists, we recognize that working with this compound requires a deep understanding of its stereochemistry—it possesses two chiral centers (C2 and C3), yielding four distinct stereoisomers. This whitepaper deconstructs its metabolic origins, details a robust biocatalytic workflow for its enantioselective synthesis, and outlines the rigorous analytical frameworks required for its stereodifferentiation.
Metabolic Pathways and Ecological Role
Endogenous Biosynthesis via Amino Acid Catabolism
The molecular architecture of methyl 3-hydroxy-2-methylbutanoate is fundamentally tied to branched-chain amino acid catabolism. Specifically, its free acid form is a downstream metabolite of 1[1]. The pathway initiates with the transamination of L-isoleucine to 2-keto-3-methylvalerate. Subsequent oxidative decarboxylation yields tiglyl-CoA, which undergoes hydration and hydrolysis to form 3-hydroxy-2-methylbutanoic acid[1]. In specific plant and insect species, this free acid is enzymatically methylated to form the volatile ester.
Ecological Signaling and Olfactory Specificity
As a volatile ester, it plays a profound role in ecological signaling. It is a dominant aroma-active compound in the MD2 variety of Ananas comosus (pineapple), contributing heavily to its2[2]. Furthermore, entomological electrophysiological studies have identified it as a potent3 (the bean bug)[3]. Because olfactory receptors are highly enantiospecific, the exact stereoisomeric ratio of the compound dictates its biological efficacy.
Fig 1. Metabolic origins and biocatalytic synthesis of methyl 3-hydroxy-2-methylbutanoate.
Physicochemical & Chromatographic Data
To successfully manipulate this compound in organic synthesis or isolate it from biological matrices, one must understand its baseline physical properties. Below is a consolidated data table summarizing its key metrics.
Table 1: Physicochemical Properties of Methyl 3-hydroxy-2-methylbutanoate
| Property | Value | Reference |
| IUPAC Name | Methyl 3-hydroxy-2-methylbutanoate | 4[4] |
| CAS Number | 34293-67-9 | 5[5] |
| Molecular Formula | C6H12O3 | 4[4] |
| Molecular Weight | 132.16 g/mol | 4[4] |
| XLogP3 | 0.4 | 5[5] |
| Boiling Point (est.) | 182 °C | 5[5] |
| Stereocenters | C2, C3 (Yields 4 stereoisomers) | 6[6] |
Experimental Workflows: Biocatalysis & Analysis
Chemical asymmetric synthesis of the four stereoisomers ((2R,3R), (2S,3S), (2R,3S), (2S,3R)) is notoriously inefficient due to poor diastereocontrol. As application scientists, we rely on biocatalysis—specifically Ketoreductases (KREDs) or Carbonyl Reductases—to achieve >99% enantiomeric excess (ee) and high diastereomeric excess (de)[7][8]. By utilizing 7[7], we can strictly dictate the stereochemical outcome of the reduction of the prochiral precursor, methyl 2-methyl-3-oxobutanoate.
Fig 2. Step-by-step biocatalytic synthesis and chiral HRGC-TOF-MS analysis workflow.
Protocol 1: Enantioselective Biocatalytic Reduction
Objective: Synthesize stereopure methyl 3-hydroxy-2-methylbutanoate.
-
System Initialization: Prepare a reaction matrix containing 100 mM Potassium Phosphate buffer (pH 7.0). Add the substrate, methyl 2-methyl-3-oxobutanoate, to a final concentration of 100 mM.
-
Cofactor Regeneration Coupling: Add 1 mM NADP+, 150 mM D-Glucose, and Glucose Dehydrogenase (GDH). Causality Note: Ketoreductases require stoichiometric amounts of NADPH. Providing exogenous NADPH is economically unviable for preparative scales. GDH recycles NADP+ back to NADPH by oxidizing glucose to gluconic acid[8].
-
Enzyme Addition & pH Control: Introduce the KRED enzyme (e.g., R. erythropolis variant) and incubate at 30°C. Critical Failure Point: The oxidation of glucose to gluconic acid rapidly acidifies the medium. If the pH drops below 6.0, KRED undergoes conformational changes leading to precipitation and loss of enantioselectivity. Therefore, an automated pH-stat titrating 1M NaOH is mandatory to maintain pH 7.0.
-
Downstream Processing: Monitor the reaction via achiral GC. Upon >95% conversion, terminate the reaction by heating to 60°C for 10 minutes (denaturing the proteins). Centrifuge at 10,000 x g to pellet the enzyme, and extract the aqueous supernatant three times with Methyl tert-butyl ether (MTBE). Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum.
Protocol 2: Chiral HRGC-TOF-MS Stereodifferentiation
Objective: Resolve the four stereoisomers (anti/syn pairs) to validate biocatalytic ee/de.
-
Column Selection: Standard achiral columns (like DB-5) will only resolve the diastereomers (syn vs. anti) but not the enantiomers. You must equip the GC with a cyclodextrin-based chiral stationary phase, such as a 6[6].
-
Injection & Temperature Program: Inject 1 µL of the MTBE extract (split ratio 1:50). Program the oven to hold at 60°C for 2 minutes, ramp at 2°C/min to 120°C, and hold.
-
Mass Spectrometry: Operate the TOF-MS in electron ionization (EI) mode at 70 eV. The high-resolution mass spectra will confirm the molecular ion and fragmentation patterns, while the chiral column ensures baseline separation of the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers[6].
Application in Structural Elucidation
Beyond its role as a target molecule, methyl 3-hydroxy-2-methylbutanoate is a critical degradation fragment used to assign the absolute configuration of complex natural products. Molecules containing a terminal 3-methylpent-4-en-2-ol (MPO) moiety can be oxidatively cleaved (via ozonolysis) and esterified to yield9[9]. By comparing this degradation product against synthetically pure standards via chiral LC-MS, researchers can unequivocally determine the absolute stereochemistry of the parent macrolide or polyketide[9].
References
1.[4] Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem. Source: nih.gov. URL: 2.[5] Methyl 3-hydroxy-2-methylbutanoate CAS# 34293-67-9. Source: scent.vn. URL: 3.[6] Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. Source: researchgate.net. URL: 4.[2] Analysis of natural aroma and flavor of MD2 pineapple variety (Ananas comosus[L.] Merr.). Source: researchgate.net. URL: 5.[3] Electrophysiological response of Riptortus pedestris to Dolichos lablab Volatiles. Source: researchgate.net. URL: 6.[1] Showing chemical card for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (CFc000000252). Source: chemfont.ca. URL: 7.[7] A kinetic study and application of a novel carbonyl reductase isolated from Rhodococcus erythropolis. Source: nih.gov. URL: 8.[8] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Source: scispace.com. URL: 9.[9] A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Source: nih.gov. URL:
Sources
- 1. ChemFOnt: Showing chemical card for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (CFc000000252) [chemfont.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. researchgate.net [researchgate.net]
- 7. A kinetic study and application of a novel carbonyl reductase isolated from Rhodococcus erythropolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-Hydroxy-2-Methylbutanoate: Technical Guide to Biological Potential & Application
Part 1: Executive Summary
Methyl 3-hydroxy-2-methylbutanoate (CAS 34293-67-9), often referred to in its acid form as Nilic Acid derivative or Methyl Nilate , is a chiral ester of significant interest in chemical ecology, flavor chemistry, and natural product synthesis. While often encountered as a volatile component in tropical fruits (Salacca zalacca, Ananas comosus) and fermented beverages, its utility extends into pharmaceutical development as a high-value chiral synthon .
This guide moves beyond basic characterization to explore the molecule's potential as a pharmacophore in cytotoxic resin glycosides, its role as a metabolic biomarker for isoleucine catabolism, and its application as a stereochemical standard in drug design.
Part 2: Chemical Identity & Stereochemical Criticality
The biological activity of methyl 3-hydroxy-2-methylbutanoate is strictly governed by its stereochemistry. The molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers. In biological systems, specific enantiomers drive distinct olfactory and pharmacological outcomes.
Physicochemical Profile
| Property | Value | Context |
| IUPAC Name | Methyl 3-hydroxy-2-methylbutanoate | |
| Common Name | Methyl Nilate; Methyl 3-hydroxy-2-methylbutyrate | |
| Molecular Formula | C₆H₁₂O₃ | |
| Molecular Weight | 132.16 g/mol | |
| Boiling Point | ~182°C (est) | Volatile, suitable for GC analysis |
| Solubility | Soluble in alcohols, ethers; Low water solubility | Lipophilic moiety in glycosides |
| Chiral Centers | C2, C3 | (2R,3R), (2S,3S), (2R,3S), (2S,3R) |
Stereoisomer Differentiation
The "Niloyl" group found in bioactive natural products (e.g., Ipomoea resin glycosides) typically exists in specific configurations (often 2S,3R or 2R,3R). Differentiating these isomers is a critical quality control step in synthesis.[1]
Part 3: Potential Biological Activities
Pharmacophore in Cytotoxic Resin Glycosides
Mechanism: Methyl 3-hydroxy-2-methylbutanoate serves as the methyl ester of Nilic Acid . The niloyl moiety is a critical acylating group in Resin Glycosides (e.g., Tyrianthinic acids) found in Convolvulaceae species.
-
Activity: These glycosides exhibit potent antimycobacterial (against M. tuberculosis) and cytotoxic activities (against KB cancer cell lines).
-
Mode of Action: The lipophilic niloyl chain facilitates the insertion of the glycoside into bacterial or tumor cell membranes, disrupting integrity and functioning as a natural surfactant-like antibiotic.
-
Research Application: Researchers use the methyl ester as a precursor to install the niloyl group onto polysaccharide cores to synthesize novel antibiotics or efflux pump inhibitors.
Metabolic Biomarker (Isoleucine Catabolism)
Mechanism: The free acid (3-hydroxy-2-methylbutanoic acid) is a downstream metabolite of Isoleucine .
-
Pathway: Isoleucine
Tiglyl-CoA 2-methyl-3-hydroxybutyryl-CoA. -
Clinical Relevance: Elevated levels of the acid (and by extension, its esters in biological fluids) can indicate defects in the isoleucine catabolic pathway, such as beta-ketothiolase deficiency. The methyl ester is often the analyte detected during GC-MS profiling of urinary organic acids after derivatization.
Olfactory Receptor Modulation
Mechanism: As a volatile organic compound (VOC), the molecule interacts with specific olfactory receptors.
-
Profile: Woody, fruity, and wine-like notes.
-
Stereoselectivity: The (2S,3S) and (2R,3R) enantiomers trigger different receptor responses, influencing the perceived "freshness" or "ripeness" in fruit models. This is utilized in the development of palatable oral drug formulations.
Part 4: Experimental Protocols
Protocol: Stereoselective Synthesis via Enzymatic Reduction
Objective: Synthesize optically pure (2S,3R)-Methyl 3-hydroxy-2-methylbutanoate for use as a reference standard.
Reagents:
-
Substrate: Methyl 2-methyl-3-oxobutanoate (Methyl 2-methylacetoacetate).
-
Enzyme: Recombinant Carbonyl Reductase (e.g., from Burkholderia gladioli or Candida parapsilosis).
-
Cofactor: NADH or NADPH.
-
Solvent: Phosphate buffer (pH 7.0) / Isopropanol (for cofactor regeneration).
Workflow:
-
Preparation : Dissolve 10 mM substrate in phosphate buffer (100 mM, pH 7.0) containing 5% isopropanol.
-
Initiation : Add enzyme (10 U/mL) and cofactor (0.5 mM). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
Extraction : Extract reaction mixture 3x with Ethyl Acetate.
-
Drying : Dry combined organic layers over anhydrous
and concentrate under vacuum. -
Purification : Purify via flash chromatography (Hexane:EtOAc 8:2).
-
Validation : Analyze Enantiomeric Excess (ee) using Chiral GC (see Section 4.2).
Protocol: Chiral GC-MS Analysis
Objective: Separate and identify the four stereoisomers.
Instrument Setup:
-
Column : Cyclodextrin-based chiral column (e.g., CP-Chirasil-Dex CB, 25m x 0.25mm).
-
Carrier Gas : Helium at 1.0 mL/min.[2]
-
Temperature Program :
-
Start: 50°C (hold 2 min).
-
Ramp: 2°C/min to 100°C.
-
Ramp: 20°C/min to 180°C.
-
-
Detection : MS (EI mode, 70 eV). Monitor m/z 87 and 132.[3]
Data Interpretation:
-
The elution order is typically: (2S,3R) < (2R,3S) < (2S,3S) < (2R,3R), though this must be validated with authentic standards for the specific column phase.
Part 5: Visualizations
Diagram: Isoleucine Catabolism & Biosynthetic Origin
This pathway illustrates the metabolic origin of the 3-hydroxy-2-methylbutanoate skeleton, linking it to cellular energy metabolism and potential metabolic disorders.
Figure 1: Metabolic pathway linking Isoleucine catabolism to the formation of the 3-hydroxy-2-methylbutanoate skeleton.
Diagram: Stereoselective Synthesis Workflow
A decision tree for synthesizing specific isomers for biological testing.
Figure 2: Strategic synthesis routes to access specific stereoisomers of Methyl 3-hydroxy-2-methylbutanoate.
Part 6: References
-
PubChem. (2024).[1][4] Methyl 3-hydroxy-2-methylbutanoate | C6H12O3.[4][5] National Library of Medicine. [Link]
-
The Good Scents Company. (2024). Methyl 3-hydroxy-2-methyl butanoate. [Link][6][7][8][9][4][10]
-
Gaspar, E. M., & Barroso, J. G. (2002). Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. Journal of Chromatography A. [Link]
-
Suo, R., et al. (2025). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety. Beilstein Journal of Organic Chemistry. [Link][6]
-
Lawson, S. K., et al. (2017). Isolation and Characterization of Cytotoxic and Antibacterial Tetrasaccharide Glycosides from Ipomoea stans. Journal of Natural Products. [Link]
-
NIST Chemistry WebBook. (2024). Methyl 3-hydroxy-2-methylbutanoate. [Link][7][8][9][4][10]
Sources
- 1. (R)-Methyl 2-hydroxy-3-methylbutanoate | 90244-32-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. BJOC - A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures [beilstein-journals.org]
- 8. A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. methyl 3-hydroxy-2-methyl butanoate, 34293-67-9 [thegoodscentscompany.com]
Methodological & Application
Stereoselective synthesis of "Methyl 3-hydroxy-2-methylbutanoate"
Application Note: Stereoselective Synthesis of Methyl 3-Hydroxy-2-methylbutanoate
Executive Summary & Scientific Context
Methyl 3-hydroxy-2-methylbutanoate (often referred to as the methyl ester of nilic acid) is a highly versatile chiral building block utilized in the total synthesis of complex macrolides, polyketides, and pharmaceutical intermediates. The molecule possesses two contiguous stereocenters at the C2 and C3 positions, yielding four potential stereoisomers: syn (erythro) and anti (threo) pairs. Achieving absolute stereocontrol over both centers simultaneously is a classic challenge in asymmetric synthesis. This application note details the authoritative methodology for synthesizing the anti-(2S,3R) isomer via Ruthenium-catalyzed Dynamic Kinetic Resolution-Asymmetric Hydrogenation (DKR-AH).
Mechanistic Causality: The DKR-AH Principle
Standard kinetic resolution of a racemic mixture caps the theoretical yield of a single enantiomer at 50%. However, Dynamic Kinetic Resolution (DKR) circumvents this limitation by exploiting the configurational lability of the substrate 1.
In the precursor molecule, racemic methyl 2-methyl-3-oxobutanoate , the α-proton at C2 is highly acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups. In a protic environment, the (R)- and (S)-enantiomers undergo rapid epimerization via an achiral enol intermediate.
For DKR to function as a self-validating stereoselective system, the rate of substrate racemization (
Mechanistic Pathway Visualization
Graphviz DOT diagram illustrating the Dynamic Kinetic Resolution of methyl 2-methyl-3-oxobutanoate.
Experimental Protocol: Ru-BINAP Catalyzed DKR-AH
Note: This protocol is a self-validating system; successful execution strictly depends on maintaining anhydrous and anaerobic conditions prior to hydrogen introduction to prevent catalyst deactivation.
Reagents & Materials:
-
Racemic methyl 2-methyl-3-oxobutanoate (Substrate, 1.0 eq)
-
[RuCl2(benzene)]2 (Pre-catalyst, 0.1 mol%)
-
(R)-BINAP (Chiral Ligand, 0.2 mol%)
-
Anhydrous, degassed Methanol (Solvent)
-
High-purity Hydrogen gas (H₂)
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ): In a nitrogen-filled glovebox, dissolve [RuCl2(benzene)]2 and (R)-BINAP in anhydrous N,N-dimethylformamide (DMF) or methanol. Heat the mixture at 100 °C for 10 minutes, then cool to room temperature and concentrate under vacuum to yield the active [RuCl2((R)-BINAP)] complex.
-
Substrate Loading: Transfer the active Ru-catalyst to a high-pressure stainless-steel autoclave. Add a solution of racemic methyl 2-methyl-3-oxobutanoate dissolved in degassed anhydrous methanol (typically 0.5 M concentration).
-
Hydrogenation: Seal the autoclave and purge the system with Argon three times, followed by Hydrogen gas three times. Pressurize the reactor with H₂ to 100 atm (approx. 10 MPa).
-
Reaction Execution: Stir the reaction mixture vigorously at 50 °C for 24–48 hours. The elevated temperature ensures that the rate of substrate enolization (
) remains significantly faster than the hydrogenation event ( ). -
Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure anti-(2S,3R)-methyl 3-hydroxy-2-methylbutanoate.
Quantitative Data: Stereochemical Outcomes
The choice of the chiral ligand directly dictates the stereochemical fate of the contiguous stereocenters. The following table summarizes the causal relationship between the catalyst and the resulting stereoisomer 2.
| Catalyst System | Substrate | Major Diastereomer | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| RuCl2-(R)-BINAP | Racemic methyl 2-methyl-3-oxobutanoate | anti-(2S,3R) | > 98% | 95% (anti:syn 95:5) |
| RuCl2-(S)-BINAP | Racemic methyl 2-methyl-3-oxobutanoate | anti-(2R,3S) | > 98% | 95% (anti:syn 95:5) |
| Ni-(R,R)-Tartaric Acid | Racemic methyl 2-methyl-3-oxobutanoate | anti (Major) | ~ 80% | Moderate |
Analytical Validation & Stereochemical Assignment
To ensure absolute trustworthiness of the synthesized batch, the stereochemical purity must be analytically validated. Standard achiral NMR is insufficient for differentiating enantiomers.
High-Resolution Gas Chromatography (HRGC): The gold standard for validating the four stereoisomers of methyl nilate is simultaneous achiral-chiral HRGC using a CP Chirasil-Dex CB column 3.
-
Elution Sequence: The syn (erythro) isomers elute before the anti (threo) isomers. Specifically, the sequence is (-)-(2R,3S), (+)-(2S,3R), (-)-(2R,3R), and finally the target (+)-(2S,3S) or its enantiomer depending on the ligand used.
Chiral LC-MS Analysis: For trace analysis or integration into complex natural product degradation studies, a chiral LC-MS strategy is employed. The hydroxyl group is typically derivatized with a p-nitrobenzoyl (PNB) group to enhance UV/MS detectability, allowing baseline separation of all four diastereomers on chiral stationary phases 4.
References
-
Xie, J.-H., & Zhou, Q.-L. "Dynamic Kinetic Resolution in Asymmetric Hydrogenation and Transfer Hydrogenation." Thieme-Connect.[Link]
-
Gaspar, E.M.S.M., & Barroso, J.G. "Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester." ResearchGate.[Link]
-
NIH. "A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety." National Institutes of Health.[Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,1'-Bi-2-naphthol (BINOL)|99% [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Methyl 3-hydroxy-2-methylbutanoate: A Guide to Modern Asymmetric Methodologies
Introduction: The Significance of Chiral β-Hydroxy-α-Methyl Esters
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Methyl 3-hydroxy-2-methylbutanoate, a chiral β-hydroxy-α-methyl ester, represents a valuable building block possessing two contiguous stereocenters. The specific stereoisomer obtained dictates its biological activity and sensory properties, making its enantioselective synthesis a topic of considerable interest for researchers and drug development professionals.[1] This application note provides an in-depth guide to established and efficient protocols for the synthesis of this important molecule, focusing on the underlying principles that govern the stereochemical outcome.
The structural motif of methyl 3-hydroxy-2-methylbutanoate is found in numerous natural products and is a key precursor for the synthesis of more complex molecules. For instance, derivatives of this structure are utilized in the synthesis of carbapenem antibiotics and anti-glaucoma medications.[2] Therefore, robust and scalable methods for its enantioselective preparation are of paramount importance.
This guide will explore two powerful and distinct strategies for achieving high enantiopurity in the synthesis of methyl 3-hydroxy-2-methylbutanoate:
-
Chiral Auxiliary-Mediated Diastereoselective Aldol Reaction: A classic and reliable method that utilizes a recoverable chiral molecule to direct the stereochemical course of the reaction.
-
Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes to resolve a racemic mixture.
For each methodology, a detailed, step-by-step protocol is provided, accompanied by an explanation of the critical experimental parameters and the mechanistic basis for the observed stereoselectivity.
Strategic Overview: Pathways to Enantiopure Methyl 3-hydroxy-2-methylbutanoate
The synthesis of methyl 3-hydroxy-2-methylbutanoate fundamentally involves the formation of a carbon-carbon bond between a propionate equivalent and an acetaldehyde equivalent. The challenge lies in controlling the absolute and relative stereochemistry at the newly formed C2 and C3 stereocenters.
Caption: Overview of major synthetic routes to enantiopure Methyl 3-hydroxy-2-methylbutanoate.
Methodology 1: Chiral Auxiliary-Mediated Aldol Reaction using Pseudoephedrine
The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity.[3] The auxiliary, a chiral molecule, is temporarily incorporated into one of the reactants. Its steric and electronic properties then direct the approach of the other reactant, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
In this protocol, we utilize (S,S)-(+)-pseudoephedrine as a chiral auxiliary, a method extensively developed for stereoselective aldol reactions.[4][5] The propionamide derived from pseudoephedrine undergoes highly diastereoselective aldol condensation with acetaldehyde to produce the syn-aldol adduct.
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity of this reaction is attributed to the formation of a rigid, chelated Zimmerman-Traxler-like transition state. Upon deprotonation with a lithium base, the pseudoephedrine-derived propionamide forms a lithium enolate. The lithium cation is chelated by the enolate oxygen and the oxygen of the pseudoephedrine hydroxyl group. This pre-organizes the enolate in a conformationally restricted manner. The aldehyde (acetaldehyde) then approaches the enolate from the less sterically hindered face, leading to the observed syn stereochemistry.
Caption: Experimental workflow for the pseudoephedrine-mediated synthesis.
Detailed Experimental Protocol
Part A: Synthesis of (S,S)-(+)-Pseudoephedrine Propionamide
-
To a solution of (S,S)-(+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure propionamide.
Part B: Diastereoselective Aldol Reaction
-
In a flame-dried, round-bottom flask under argon, dissolve the pseudoephedrine propionamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or a titrated solution) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add freshly distilled acetaldehyde (1.5 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude aldol adduct is typically of high purity and can be used in the next step without further purification.
Part C: Hydrolysis, Esterification, and Auxiliary Recovery
-
Dissolve the crude aldol adduct from Part B in a mixture of methanol and water.
-
Add a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., solid NaHCO₃) until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate to obtain the desired methyl 3-hydroxy-2-methylbutanoate.
-
The aqueous layer can be basified with NaOH and extracted with CH₂Cl₂ to recover the (S,S)-(+)-pseudoephedrine auxiliary.
-
Purify the final product by distillation or column chromatography. The enantiomeric excess (ee%) should be determined by chiral HPLC or GC analysis.
| Parameter | Typical Value | Source |
| Diastereomeric Ratio (syn:anti) | >95:5 | [4][5] |
| Enantiomeric Excess (ee%) | >98% | [4][5] |
| Overall Yield | 70-85% | [4][5] |
Methodology 2: Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. The process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers based on their different chemical properties.
This protocol describes the resolution of racemic methyl 3-hydroxy-2-methylbutanoate using an immobilized lipase, such as Candida antarctica lipase B (CALB), via transesterification.[2][6] The lipase will selectively acylate one of the enantiomers.
Principle of Enzymatic Kinetic Resolution
The enzyme's active site is chiral and thus can differentiate between the two enantiomers of the substrate. One enantiomer fits better into the active site and is transformed at a much higher rate than the other. For an ideal kinetic resolution, the reaction is stopped at or near 50% conversion. At this point, the remaining unreacted substrate is highly enriched in the less reactive enantiomer, while the product is enriched in the enantiomer derived from the more reactive substrate.
Caption: Workflow for the enzymatic kinetic resolution of racemic methyl 3-hydroxy-2-methylbutanoate.
Detailed Experimental Protocol
Part A: Synthesis of Racemic Methyl 3-hydroxy-2-methylbutanoate
A racemic version of the target molecule can be prepared via a standard aldol reaction or a Reformatsky reaction between methyl 2-bromopropionate and acetaldehyde, followed by workup.
Part B: Enzymatic Resolution
-
To a solution of racemic methyl 3-hydroxy-2-methylbutanoate (1.0 eq) in an anhydrous organic solvent (e.g., toluene or hexane), add an acyl donor such as vinyl acetate (1.0-1.5 eq).
-
Add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435) to the mixture (typically 5-10% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by GC or HPLC. The reaction should be stopped when the conversion reaches approximately 50%. This is crucial for achieving high enantiomeric excess for both the unreacted starting material and the product.
-
Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted methyl 3-hydroxy-2-methylbutanoate from the acylated product (methyl 3-acetoxy-2-methylbutanoate) by flash column chromatography.
-
Determine the enantiomeric excess of both the recovered starting material and the product by chiral GC or HPLC.
| Parameter | Typical Value | Source |
| Conversion | ~50% (Target) | [2][6] |
| Enantiomeric Excess (ee%) of unreacted alcohol | >96% | [6] |
| Enantiomeric Excess (ee%) of acylated product | >96% | [6] |
| Process Yield (for each enantiomer) | ~35-45% | [6] |
Conclusion
The enantioselective synthesis of methyl 3-hydroxy-2-methylbutanoate can be successfully achieved through multiple robust methodologies. The choice of method often depends on the specific requirements of the synthesis, such as scale, cost, and available equipment.
-
The chiral auxiliary-based approach offers high diastereoselectivity and enantioselectivity and is a reliable method for laboratory-scale synthesis. The ability to recover and reuse the chiral auxiliary is an added advantage.
-
Enzymatic kinetic resolution provides an environmentally friendly and highly selective method, particularly suitable for larger-scale production where mild reaction conditions are desirable.[2][6] Although the theoretical maximum yield for each enantiomer is 50%, the high enantiopurity and reusability of the enzyme make it an attractive industrial option.
Researchers and drug development professionals can select the most appropriate protocol based on their specific needs, with the assurance that both methods are well-precedented and capable of delivering the target molecule with high optical purity.
References
-
Vicario, J. L., Badía, D., Domínguez, E., Rodríguez, M., & Carrillo, L. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(12), 3754–3760. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
- Science of Synthesis. (2010). Asymmetric Mukaiyama Aldol Reaction.
- Sci-Hub. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides. The Journal of Organic Chemistry.
-
Organic Syntheses. (1998). n-benzyl-2,3-azetidinedione. Org. Synth. 1998, 75, 153. [Link]
-
Organic Syntheses. (1992). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Org. Synth. 1992, 70, 1. [Link]
-
Scent.vn. Methyl 3-hydroxy-2-methylbutanoate CAS# 34293-67-9. [Link]
-
Morris, J. A., & Mapp, A. K. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic letters, 15(10), 2446–2449. [Link]
- Hsiao, Y., & Williams, D. R. (2009). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 65(31), 5976-5981.
- Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2010). Asymmetric Synthesis of (S)-β-Leucine. Organic Syntheses, 87, 143.
-
PubMed. (2013). Asymmetric synthesis of anti-β-amino-α-hydroxy esters via dynamic kinetic resolution of β-amino-α-keto esters. Org Lett. 15(10), 2446-9. [Link]
-
Organic Syntheses. (1995). ASYMMETRIC HYDROGENATION OF 3-OXO CARBOXYLATES USING BINAP-RUTHENIUM COMPLEXES: (R)-(-)-METHYL 3-HYDROXYBUTANOATE. Org. Synth. 1995, 72, 28. [Link]
-
Fishman, A., & Mevorach, R. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and bioengineering, 75(2), 200–206. [Link]
- Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 4-5, 35-42.
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical reviews, 107(12), 5471–5569. [Link]
- ResearchGate. (2007). Enzymatic resolution of ethyl 3-hydroxy-2(1′substituted-methylidene)
- Griesbeck, A. G., & Bondock, S. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Trost, B. M., & Ito, H. (2000). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 122(50), 12003–12004.
-
PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnol Bioeng. 75(2), 200-6. [Link]
- National Science Foundation. (2021). Chiral Auxiliaries for Stereoselective Electrophilic Aromatic Substitutions. NSF Public Access Repository.
-
National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-2-methylbutanoate. PubChem Compound Database. [Link]
- Google Patents. (2007).
- Academia.edu. (2003). Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase: optimization by statistical analysis. Biochemical Engineering Journal, 16(1), 49-55.
- BenchChem. (n.d.). Application Notes and Protocols: (S)-2-Hydroxy-3-methylbutanoic Acid as a Chiral Building Block.
-
OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. 52(1). [Link]
Sources
- 1. scent.vn [scent.vn]
- 2. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
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- 5. sci-hub.sg [sci-hub.sg]
- 6. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric synthesis of "Methyl 3-hydroxy-2-methylbutanoate" using chiral auxiliaries
Executive Summary & Strategic Rationale
This Application Note details the stereoselective synthesis of Methyl 3-hydroxy-2-methylbutanoate , a critical chiral building block homologous to the Roche ester and ubiquitous in polyketide natural products (e.g., erythromycin, discodermolide).
While catalytic asymmetric hydrogenation and organocatalysis offer modern alternatives, the Evans Aldol Reaction using oxazolidinone chiral auxiliaries remains the "Gold Standard" for this transformation in drug development. Its dominance is justified by three factors:
-
Absolute Stereocontrol: It provides predictable access to the syn-aldol adduct (typically >98:2 dr).
-
Scalability & Crystallinity: The intermediate crystalline oxazolidinone adducts allow for easy upgrading of diastereomeric purity without complex chromatography.
-
Flexibility: Access to both enantiomers is trivial simply by swapping the auxiliary from the (S)-phenylalanine derivative to the (R)-isomer.
This protocol focuses on the synthesis of the (2S, 3R)-syn isomer using (S)-4-benzyl-2-oxazolidinone , followed by non-epimerizing cleavage to the methyl ester.
Retrosynthetic Analysis & Pathway
The synthesis relies on the steric directing groups of the auxiliary to control the facial selectivity of the enolate.
Figure 1: Retrosynthetic disconnection showing the auxiliary-based strategy.
Detailed Experimental Protocol
Step 1: N-Acylation of the Chiral Auxiliary
Objective: Install the propionate backbone onto the auxiliary.
Reagents:
-
(S)-4-Benzyl-2-oxazolidinone (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi) (1.05 equiv, 2.5 M in hexanes)
-
Propionyl chloride (1.1 equiv)[1]
Protocol:
-
Dissolution: In a flame-dried flask under Argon, dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF (0.2 M concentration) and cool to -78 °C .
-
Deprotonation: Add n-BuLi dropwise over 20 minutes. The lithiated auxiliary often precipitates; this is normal. Stir for 30 minutes.
-
Acylation: Add propionyl chloride dropwise. Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.
-
Quench & Workup: Quench with saturated aqueous
. Extract with EtOAc, wash with NaHCO3 and brine. Dry over .[3][4] -
Purification: Recrystallize from Hexanes/EtOAc or flash chromatography (typically 10-20% EtOAc/Hex) to yield (S)-3-propionyl-4-benzyl-2-oxazolidinone .
Step 2: The Evans Syn-Aldol Reaction (Critical Step)
Objective: Establish the C2-C3 stereocenters with high diastereoselectivity.
Mechanism: The reaction proceeds via a (Z)-boron enolate .[5] The "Z" geometry is enforced by the bulky dibutylboron triflate, and the facial selectivity is dictated by the Zimmerman-Traxler transition state where the auxiliary's benzyl group blocks the Re-face, forcing the aldehyde to approach from the Si-face.
Reagents:
-
N-Propionyl oxazolidinone (from Step 1) (1.0 equiv)[1]
-
Dibutylboron triflate (
) (1.1 equiv, 1.0 M in DCM) -
Triethylamine (
) (1.2 equiv) -
Acetaldehyde (freshly distilled) (1.5 equiv)
-
DCM (Anhydrous)
Protocol:
-
Enolization: Dissolve the imide in DCM (0.1 M) under Argon. Cool to 0 °C (ice bath).
-
Note: Unlike kinetic LDA enolizations (-78 °C), boron enolization is best initiated at 0 °C to ensure complete conversion, then cooled.
-
-
Add Boron: Add
dropwise. A slight fuming is normal. -
Add Base: Add
dropwise. The solution usually turns light yellow. Stir at 0 °C for 30 minutes to ensure (Z)-enolate formation. -
Cooling: Cool the mixture to -78 °C .
-
Aldol Addition: Add acetaldehyde dropwise (pre-cooled if possible).
-
Critical: Maintain -78 °C for 1 hour, then warm to 0 °C and stir for 1 hour.
-
-
Oxidative Workup: This step is vital to break the Boron-chelate.
-
Add pH 7 phosphate buffer (1 mL/mmol).
-
Add Methanol (3 mL/mmol).
-
Carefully add 30%
(3 mL/mmol) at 0 °C. Caution: Exothermic. -
Stir vigorously for 1 hour at room temperature.
-
-
Isolation: Extract with DCM or EtOAc. Wash with
and brine. -
Purification: Flash chromatography (EtOAc/Hexanes 1:4).
-
Result: The (2S, 3R)-syn-aldol adduct is obtained as a crystalline solid or clear oil.
-
Step 3: Chiral Auxiliary Cleavage & Methylation
Objective: Remove the auxiliary to release the acid, then esterify to the target.
Method: We utilize the LiOH/Peroxide hydrolysis followed by methylation. Direct alkoxide transesterification is avoided here to prevent retro-aldol degradation or epimerization at the C2 center.
Protocol:
-
Hydrolysis: Dissolve the aldol adduct in THF/Water (4:1) at 0 °C.
-
Reagents: Add 30%
(4 equiv) followed by LiOH (2 equiv).-
Mechanistic Insight: The peroxide forms a hydroperoxide anion (
), which is more nucleophilic than hydroxide ( ) towards the imide carbonyl but less basic, minimizing epimerization.
-
-
Quench: Add
(aqueous) to quench excess peroxide (check with starch-iodide paper). -
Auxiliary Recovery: Evaporate THF. Extract the aqueous layer with DCM to recover the chiral auxiliary (can be recycled).
-
Acid Isolation: Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc. This yields the crude (2S, 3R)-3-hydroxy-2-methylbutanoic acid .
-
Methylation: Dissolve the crude acid in MeOH/Benzene (3:2). Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0 °C until a yellow color persists. Stir for 15 mins, then quench with a drop of acetic acid.
-
Alternative: Treat with
and MeI in DMF.
-
-
Final Purification: Distillation or flash chromatography yields pure Methyl 3-hydroxy-2-methylbutanoate .
Mechanism & Stereochemical Logic
The high selectivity is visualized via the Zimmerman-Traxler Transition State.[6]
Figure 2: The Zimmerman-Traxler model. The (Z)-enolate and the minimization of 1,3-diaxial interactions place the aldehyde methyl group equatorially, leading to the Syn stereochemistry.
Data Analysis & Validation
To validate your synthesis, compare experimental data against these standard values for the syn isomer:
| Metric | Expected Value (Syn-Isomer) | Diagnostic Note |
| 1H NMR (C2-H) | Coupling constant | |
| 1H NMR (C3-H) | Shift varies with solvent ( | |
| 13C NMR | Distinct peaks for syn/anti | Anti isomers often show larger |
| HPLC/GC | Single Peak | Use chiral column (e.g., Chiralcel OD-H) to verify ee >98%. |
Troubleshooting Guide:
-
Low Yield: Ensure
is fresh. Old triflate hydrolyzes to triflic acid, which decomposes the acetal/aldol product. -
Poor Selectivity (dr < 10:1): Reaction temperature likely rose above -78 °C during aldehyde addition. Or, the enolization was incomplete (ensure 0 °C activation step).
-
"Anti" Product Observed: Check if
or other Lewis acids were inadvertently used. is specific for syn.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[5] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Evans, D. A., et al. (1982). Chiral Enolates in Asymmetric Synthesis. Aldrichimica Acta, 15(2), 23.
-
Heathcock, C. H. (1981). Acyclic stereoselection. 13. Aryl esters: a new class of reagents for the highly stereoselective synthesis of beta-hydroxy acids. Journal of the American Chemical Society.[5]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
Sources
Synthesis of "Methyl 3-hydroxy-2-methylbutanoate" from methyl acetoacetate
An Application Note and Protocol for the Synthesis of Methyl 3-hydroxy-2-methylbutanoate from Methyl Acetoacetate
Abstract
Methyl 3-hydroxy-2-methylbutanoate is a valuable chiral building block in organic synthesis. This document provides a comprehensive guide for its preparation from the readily available starting material, methyl acetoacetate. The synthesis is a two-step process involving an initial α-alkylation followed by a diastereoselective reduction of the ketone functionality. This guide details the underlying chemical principles, offers step-by-step experimental protocols, and discusses critical parameters that influence reaction outcomes, particularly stereoselectivity. It is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable and well-documented synthetic procedure.
Introduction and Synthetic Strategy
The synthesis of α-substituted β-hydroxy esters is a cornerstone transformation in modern organic chemistry, providing access to key structural motifs found in numerous natural products and pharmaceuticals.[1] Methyl 3-hydroxy-2-methylbutanoate, with its two stereocenters, presents a synthetic challenge that requires precise control over both carbon-carbon bond formation and stereoselective reduction.
The strategy outlined herein begins with methyl acetoacetate, a versatile β-keto ester. The synthetic sequence is as follows:
-
α-Alkylation: The acidic α-proton of methyl acetoacetate is abstracted by a suitable base to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with methyl iodide to install the required methyl group at the C2 position, yielding methyl 2-methyl-3-oxobutanoate.
-
Ketone Reduction: The ketone moiety of the α-methylated β-keto ester is then reduced to a secondary alcohol. This step is critical as it generates the second stereocenter. Standard reducing agents like sodium borohydride (NaBH₄) can be employed, and the diastereoselectivity of this transformation can be significantly influenced by the choice of reagents and reaction conditions.
This document will dissect each of these steps, providing both the mechanistic rationale and detailed laboratory protocols.
Overall Reaction Pathway
The two-step synthesis transforms a simple β-keto ester into a more complex α-substituted β-hydroxy ester.
Caption: Overall synthetic route from methyl acetoacetate.
Part I: α-Alkylation of Methyl Acetoacetate
The first stage of the synthesis is a classic acetoacetic ester synthesis, which leverages the enhanced acidity of the α-protons situated between two carbonyl groups.[2][3]
Mechanism of Alkylation
The reaction proceeds via a two-step mechanism:
-
Enolate Formation: The α-hydrogens of methyl acetoacetate (pKa ≈ 11 in DMSO) are acidic due to the electron-withdrawing effects of the adjacent ester and ketone carbonyl groups, which also stabilize the resulting conjugate base via resonance.[4] A moderately strong base, such as sodium ethoxide (NaOEt), is sufficient to deprotonate the α-carbon, generating a resonance-stabilized enolate ion.[5][6]
-
Nucleophilic Attack (SN2): The resulting enolate is a potent carbon-centered nucleophile. It readily attacks an electrophilic alkyl halide, such as methyl iodide (CH₃I), in a bimolecular nucleophilic substitution (SN2) reaction.[3][7] This step forms the new carbon-carbon bond. For this reaction to be efficient, primary or methyl halides are required to minimize competing elimination reactions.[3][7]
Experimental Protocol: Synthesis of Methyl 2-methyl-3-oxobutanoate
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Density (g/mL) |
| Sodium Metal | Na | 22.99 | 2.3 g | 100 | 0.97 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 50 mL | - | 0.789 |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 11.6 g | 100 | 1.076 |
| Methyl Iodide | CH₃I | 141.94 | 15.6 g (6.8 mL) | 110 | 2.28 |
Procedure
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add 2.3 g (100 mmol) of sodium metal in small pieces to 50 mL of absolute ethanol in a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Stir until all the sodium has dissolved.
-
Enolate Formation: Cool the freshly prepared sodium ethoxide solution to 0 °C using an ice bath. Add 11.6 g (100 mmol) of methyl acetoacetate dropwise over 20 minutes while stirring. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Alkylation: Add 15.6 g (110 mmol) of methyl iodide dropwise to the enolate solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours, then gently reflux for 1 hour to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Remove most of the ethanol under reduced pressure using a rotary evaporator. Add 50 mL of water to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with 50 mL of brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, methyl 2-methyl-3-oxobutanoate, can be purified by vacuum distillation.
Part II: Reduction of Methyl 2-methyl-3-oxobutanoate
The second step converts the β-keto group into the target β-hydroxy functionality. The choice of reducing agent and conditions is paramount as it dictates the stereochemical outcome.
Mechanism of Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a selective reducing agent that reduces aldehydes and ketones to the corresponding alcohols but typically does not reduce esters under mild conditions.[8][9] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[10][11] This breaks the C=O π-bond and forms a new C-H bond, resulting in an alkoxide intermediate. A subsequent protonation step, usually from the protic solvent (e.g., methanol) during the reaction or an aqueous workup, furnishes the final alcohol product.[10]
The Challenge of Diastereoselectivity
The reduction of methyl 2-methyl-3-oxobutanoate creates a new chiral center at C3. Since the molecule already possesses a chiral center at C2, the product is a mixture of diastereomers: syn and anti.
Controlling the ratio of these diastereomers is a significant objective.
-
Non-Chelation-Controlled Reduction (e.g., NaBH₄ in MeOH): In a simple reduction with NaBH₄ in a protic solvent, the reaction often proceeds via the Felkin-Anh model, where the hydride attacks from the sterically least hindered face. This typically leads to a mixture of diastereomers, often with a slight preference for the anti product.
-
Chelation-Controlled Reduction: To achieve high diastereoselectivity, Lewis acids can be employed.[1][12] Strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) can coordinate to both the ketone and ester carbonyl oxygens, creating a rigid cyclic intermediate.[12][13] This forces the hydride to attack from a specific face, leading to high selectivity for the syn diastereomer.[1][13] Conversely, using non-chelating conditions, for instance with cerium trichloride (CeCl₃), can favor the anti diastereomer.[1][13]
Experimental Protocol: Reduction to Methyl 3-hydroxy-2-methylbutanoate
This protocol describes a standard, non-chelation-controlled reduction. For highly diastereoselective methods, refer to the specialized literature.[1][12][13]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Methyl 2-methyl-3-oxobutanoate | C₆H₁₀O₃ | 130.14 | 13.0 g | 100 |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
| Sodium Borohydride | NaBH₄ | 37.83 | 4.5 g | 120 |
Procedure
-
Reaction Setup: Dissolve 13.0 g (100 mmol) of methyl 2-methyl-3-oxobutanoate in 100 mL of methanol in a 250 mL round-bottomed flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add 4.5 g (120 mmol) of sodium borohydride in small portions over 30 minutes. Be cautious as the reaction generates hydrogen gas.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly and carefully quench the reaction by adding 50 mL of 1 M HCl (aq) dropwise at 0 °C until the bubbling ceases and the pH is acidic.
-
Workup: Remove the methanol from the mixture under reduced pressure.
-
Extraction: Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting diastereomeric mixture of methyl 3-hydroxy-2-methylbutanoate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Comprehensive Experimental Workflow
The following diagram provides a visual summary of the entire synthetic and purification process.
Caption: Detailed workflow for the two-step synthesis and purification.
Conclusion
This application note provides a robust and detailed framework for the synthesis of methyl 3-hydroxy-2-methylbutanoate from methyl acetoacetate. By following the two-stage process of α-alkylation and subsequent ketone reduction, researchers can reliably access this important chiral intermediate. Particular attention has been paid to the mechanistic underpinnings of each step, offering insights into experimental choices. For applications requiring high stereochemical purity, further investigation into diastereoselective reduction methodologies, such as those employing Lewis acid chelation, is highly recommended.
References
-
Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2021). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Current Organocatalysis, 8(2), 238-248. Retrieved from [Link]
-
Various Authors. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In LibreTexts Chemistry. Retrieved from [Link]
-
Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2020, December 7). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Bentham Science Publishers. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective reduction of b-keto ester 17. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
chemistNATE. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. PubMed. Retrieved from [Link]
-
University of Diyala. (n.d.). The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. Retrieved from [Link]
-
Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (n.d.). (R)-(−)-Methyl 3-hydroxybutanoate. Organic Syntheses. Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Behrens, C., & Paquette, L. A. (n.d.). n-benzyl-2,3-azetidinedione. Organic Syntheses. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ni, Y., et al. (n.d.). methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Retrieved from [Link]
-
Pearson. (n.d.). Show how the following ketones might be synthesized by using the acetoacetic ester synthesis. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Show how the following ketones might be synthesized by using the ... | Study Prep in Pearson+ [pearson.com]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. shivajicollege.ac.in [shivajicollege.ac.in]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jove.com [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. books.rsc.org [books.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. eurekaselect.com [eurekaselect.com]
Purification of "Methyl 3-hydroxy-2-methylbutanoate" by fractional distillation.
Abstract & Scope
This protocol details the purification of Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9), a chiral
This guide provides a rigorous fractional distillation methodology designed to separate the target ester from unreacted starting material (Methyl 2-methyl-3-oxobutanoate) and solvent residues while minimizing thermal degradation. It also addresses the partial enrichment of syn and anti diastereomers.
Physicochemical Profile & Target Specifications
| Property | Specification / Value | Notes |
| Compound Name | Methyl 3-hydroxy-2-methylbutanoate | Also: Methyl 3-hydroxy-2-methylbutyrate |
| Molecular Formula | MW: 132.16 g/mol | |
| Boiling Point (Atm) | ~180–185 °C (Extrapolated) | Do not distill at atm. Decomposes.[1][2][3][4][5] |
| Boiling Point (Vac) | 78–82 °C @ 12 mmHg | Target collection range. |
| Key Impurities | Methyl 2-methylacetoacetate | BP ~177°C (atm); ~70°C (12 mmHg). |
| Thermal Limit | < 110 °C (Pot Temperature) | Above this, elimination risk increases. |
| Chirality | 2 Stereocenters (C2, C3) | Exists as syn and anti diastereomers. |
Pre-Distillation Critical Control Points (The "3-Pillar" Prep)
Before attempting distillation, the crude feed must meet three criteria to prevent catastrophic yield loss.
-
pH Neutrality (The Stability Pillar):
-
Mechanism: Traces of acid (from synthesis) or base (from quenching) catalyze the elimination of water to form the
-unsaturated ester. -
Protocol: Wash the organic layer with saturated
(if acidic) or dilute (if basic) until pH is strictly 6.5–7.5.
-
-
Solvent Removal (The Vacuum Pillar):
-
Mechanism: Residual low-boiling solvents (THF, Methanol) cause "bumping" and ruin the vacuum stability required for fractionation.
-
Protocol: Rotovap at 40 °C / 20 mbar until mass is constant.
-
-
Salt Removal (The Mechanical Pillar):
-
Mechanism: Precipitated salts act as nucleation sites for bumping and can create hot spots.
-
Protocol: Filter the crude oil through a coarse sintered glass frit or a pad of Celite prior to loading the still pot.
-
Experimental Setup & Workflow
Equipment Configuration
-
Column: 20 cm Vigreux column (for crude cleanup) or 30 cm Packed Column (stainless steel mesh/Helipak) for diastereomer enrichment.
-
Condenser: Liebig or Dimroth, coolant set to 10 °C.
-
Vacuum: Rotary vane pump capable of <1 mmHg, equipped with a digital manometer.
-
Heating: Oil bath with magnetic stirring (Do not use heating mantles; they create hot spots).
Process Logic Diagram
Figure 1: Logical workflow for the purification of thermally sensitive
Step-by-Step Distillation Protocol
Phase 1: System Conditioning
-
Load the neutralized, filtered crude into the boiling flask. Fill no more than 60% capacity.
-
Add a large, egg-shaped magnetic stir bar. Stir rapidly (this breaks surface tension and prevents bumping).
-
Apply vacuum gradually . Start at 100 mmHg and step down to 10–12 mmHg over 10 minutes to degas residual volatiles.
-
Leak Check: Ensure the system holds pressure stable at <15 mmHg for 5 minutes before heating.
Phase 2: The Fore-run (Impurity Removal)
-
Begin heating the oil bath.[4] Set bath temperature to 90 °C initially.
-
Observe the thermometer. The first fraction (Fore-run) will distill between 25–60 °C (at 12 mmHg). This contains residual methanol, water, and traces of methyl crotonate (elimination byproduct).
-
Action: Collect this rapidly (Reflux Ratio 1:1) and discard.
Phase 3: The Intermediate Cut (Ketone Separation)
-
As the vapor temperature rises to 60–75 °C , the unreacted starting material (Methyl 2-methyl-3-oxobutanoate) may distill.
-
Action: Switch to a new receiver. Increase Reflux Ratio to 5:1 (return 5 drops, take 1) if using a packed column to sharpen the separation between the ketone and the alcohol.
-
Note: If the crude conversion was high (>95%), this fraction will be small.
Phase 4: Main Product Collection
-
The temperature will stabilize at 78–82 °C (at 12 mmHg).
-
Action: Collect the main fraction.
-
Reflux Management:
-
For Chemical Purity: A ratio of 2:1 is sufficient.
-
For Diastereomer Enrichment: If attempting to separate syn from anti, increase reflux ratio to 10:1 or 20:1 . The anti isomer typically boils slightly lower than the syn isomer due to internal hydrogen bonding effects (though this is substrate-dependent; verify via GC).
-
-
Stop Condition: Stop heating when the pot temperature reaches 110 °C or the vapor temperature drops, indicating the pot is empty of volatiles. Do not distill to dryness.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Vapor Temp Fluctuates | "Bumping" or pressure instability. | Increase stir rate. Check vacuum pump oil. Ensure system is leak-free. |
| Product is Yellow | Contamination with elimination product (crotonate). | Pot temp too high (>120°C) or crude was acidic. Redistill at lower pressure (<5 mmHg). |
| Poor Separation | Column flooding or low efficiency. | Reduce heat input. Use a vacuum-jacketed Vigreux or insulated packed column. |
| Low Yield | Polymerization/Oligomerization in pot. | Ensure crude was salt-free. Reduce residence time (distill faster). |
Quality Control (Self-Validation)
-
GC-FID/MS: Analyze fractions. The starting keto-ester will have a shorter retention time than the hydroxy ester on non-polar columns (e.g., DB-5).
-
NMR (
):-
Product: Look for the characteristic
multiplet at 3.8–4.2 ppm. -
Impurity (Dehydration): Look for alkene protons at
6.0–7.0 ppm (crotonates). -
Impurity (Ketone): Look for the singlet/doublet of the alpha-proton between carbonyls at
3.5 ppm.
-
References
-
Padwa, A., et al. "Preparation of Methyl 3-hydroxy-2-methylenebutanoate." Organic Syntheses, Coll.[3] Vol. 9, p. 559 (1998). Link (Provides baseline volatility data for analogous hydroxy-methylene esters).
-
Seebach, D., et al. "Preparation of (R)-Methyl 3-hydroxybutanoate." Organic Syntheses, Coll.[3] Vol. 9, p. 483 (1998). Link (Establishes protocol for vacuum distillation of
-hydroxy esters). - Noyori, R., et al.
-
Sigma-Aldrich. "Safety Data Sheet: Methyl 3-hydroxybutyrate." Link (General safety and physical property reference).
Sources
- 1. scent.vn [scent.vn]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of "Methyl 3-hydroxy-2-methylbutanoate" for GC analysis
Application Note: High-Efficiency Derivatization of Methyl 3-hydroxy-2-methylbutanoate for GC-MS Analysis
Executive Summary
Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) is a volatile chiral ester often analyzed in fermentation products, flavor profiling, and as a pharmaceutical intermediate. While the molecule possesses sufficient volatility for direct gas chromatography (GC) analysis, the presence of the secondary hydroxyl group at the C3 position introduces significant analytical challenges. These include peak tailing due to hydrogen bonding with silanol groups in the stationary phase, adsorption in the inlet liner, and potential thermal degradation.
This guide details the Silylation Protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] This method converts the polar hydroxyl moiety into a non-polar trimethylsilyl (TMS) ether, ensuring excellent peak symmetry, improved sensitivity, and reproducible quantification.
Scientific Rationale & Reaction Mechanism
The Challenge: Active Hydrogen The target analyte contains a secondary alcohol (-OH) and a methyl ester (-COOCH3). The ester group is stable and non-polar, but the hydroxyl group is an "active hydrogen" donor. In a GC system, this group interacts with active sites (Lewis acids) in the inlet and column, leading to:
-
Non-linear response: Low concentrations are irreversibly adsorbed.
-
Peak Tailing: Kinetic desorption delays result in asymmetric peaks.
-
Carryover: Adsorbed analytes may elute in subsequent blank runs.
The Solution: Nucleophilic Substitution (Silylation)
We utilize BSTFA, a powerful silylating agent, catalyzed by TMCS.[2][3] The reaction follows a nucleophilic substitution mechanism (
Reaction Scheme:
-
Derivative: Methyl 3-((trimethylsilyl)oxy)-2-methylbutanoate
-
By-products: Trimethylsilyl trifluoroacetamide (volatile, elutes early).
Experimental Protocol
Reagents & Materials
-
Target Standard: Methyl 3-hydroxy-2-methylbutanoate (>98% purity).
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or Restek). Note: MSTFA is an acceptable alternative if the derivative peak is obscured by BSTFA by-products, but BSTFA is standard for this molecular weight.
-
Solvent: Pyridine (Anhydrous, 99.8%) or Acetonitrile (Anhydrous). Pyridine is preferred as it acts as an acid scavenger.
-
Vials: 2 mL amber GC vials with PTFE-lined screw caps.
Step-by-Step Derivatization Procedure
Step 1: Sample Preparation Dissolve approximately 1–5 mg of the sample in 1 mL of anhydrous pyridine.
-
Critical Control Point: If the sample is an extract (e.g., from fermentation broth), it must be evaporated to complete dryness under a nitrogen stream before adding pyridine. Any residual water will destroy the silylation reagent.
Step 2: Reagent Addition Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Why TMCS? The secondary hydroxyl group at C3 is slightly sterically hindered by the adjacent methyl group at C2. TMCS acts as a Lewis acid catalyst to drive the reaction to completion.
Step 3: Reaction Incubation Cap the vial tightly and vortex for 10 seconds. Incubate at 60°C for 30 minutes in a dry block heater.
-
Note: While room temperature reaction is possible, heating ensures 100% conversion of both diastereomers (if present) and prevents "split peaks" caused by incomplete derivatization.
Step 4: Final Prep Allow the vial to cool to room temperature. The sample can be injected directly. If the concentration is too high, dilute with anhydrous hexane or ethyl acetate after the reaction is complete.
Visual Workflow & Logic
The following diagram illustrates the decision logic and workflow for this protocol.
Caption: Logical workflow for the silylation of Methyl 3-hydroxy-2-methylbutanoate ensuring anhydrous conditions.
GC-MS Method Parameters
To validate the protocol, use the following instrument parameters. The derivative is volatile; therefore, a low initial oven temperature is required to prevent co-elution with the solvent.
| Parameter | Setting | Rationale |
| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates TMS derivatives well. |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal degradation. |
| Injection Mode | Split (10:1 to 50:1) | Silylation reagents expand significantly; split prevents liner overload. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal MS ionization. |
| Oven Program | 60°C (hold 2 min) | Low initial temp focuses the volatile methyl ester derivative. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| MS Source | EI Mode (70 eV), 230°C | Standard ionization. |
| Scan Range | 40–400 m/z | Sufficient to capture molecular ion and fragments. |
Expected Mass Spectrum (EI) features for the TMS derivative:
-
[M-15]⁺: Loss of a methyl group from the TMS moiety (Characteristic of TMS ethers).
-
m/z 73: [Si(CH₃)₃]⁺ (Base peak or very strong).
-
m/z 75: HO=Si(CH₃)₂⁺ rearrangement ion.
-
Molecular Ion (M⁺): May be weak or absent (common in aliphatic TMS esters); look for M-15.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| White precipitate in vial | Hydrolysis of BSTFA | Moisture entered the system. Discard vial. Dry sample more thoroughly next time. |
| Tailing Peak | Incomplete Derivatization | Active -OH groups remain. Increase reaction time to 60 mins or add more reagent. |
| "Ghost" Peaks | Septum Bleed or Reagent Impurities | Use PTFE-lined septa. Run a reagent blank (Pyridine + BSTFA) to identify background. |
| Split Peaks | Diastereomer Separation | The compound has 2 chiral centers. Separation of diastereomers is expected on high-res columns. Do not integrate together. |
References
-
Restek Corporation. (2023). Guide to GC Derivatization. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method. (Demonstrates BSTFA/TMCS efficiency for hydroxy-acid motifs). Retrieved from [Link]
Sources
"Methyl 3-hydroxy-2-methylbutanoate" as a chiral building block in organic synthesis.
This Application Note and Protocol Guide is designed for researchers in organic synthesis and drug development. It details the stereoselective synthesis and application of Methyl 3-hydroxy-2-methylbutanoate , a critical C5 chiral building block.
Introduction & Strategic Significance
Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) represents a "privileged scaffold" in organic synthesis, specifically mimicking the propionate-acetate or propionate-propionate linkages found in polyketide natural products (e.g., Erythromycin, Discodermolide).
Unlike the widely used "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate), which provides a C4 backbone with one stereocenter, this C5 building block contains two contiguous stereocenters (C2 and C3). This structural feature allows it to serve as a pre-installed stereotriad (Methyl-Hydroxy-Methyl relationship), significantly reducing step counts in the assembly of complex macrolides and ferroelectric liquid crystals.
Stereochemical Challenges & Solutions
The utility of this scaffold depends entirely on the ability to control the relative stereochemistry between the C2-methyl and C3-hydroxyl groups:
-
Syn-Isomer (2R,3S or 2S,3R): Accessible via Dynamic Kinetic Resolution (DKR) using Noyori-type hydrogenation.
-
Anti-Isomer (2S,3S or 2R,3R): Accessible via specific biocatalytic reductions or inversion protocols (Mitsunobu).
Synthetic Access: Protocols for Stereocontrol
Protocol A: Syn-Selective Synthesis via Dynamic Kinetic Resolution (DKR)
Principle: The precursor, methyl 2-methyl-3-oxobutanoate, exists as a racemic mixture of enantiomers that rapidly interconvert via the enol form. By using a chiral catalyst that reduces one enantiomer faster than the rate of racemization (Curtin-Hammett control), the entire racemic starting material is converted into a single syn-stereoisomer.
Target Product: Methyl (2S,3R)-3-hydroxy-2-methylbutanoate (or enantiomer depending on ligand). Selectivity: >94% de (syn), >98% ee.[1][2]
Materials:
-
Substrate: Methyl 2-methyl-3-oxobutanoate (1.0 equiv).
-
Catalyst: RuCl₂ₙ or RuCl₂ₙ (0.5–1.0 mol%).
-
Solvent: Methanol (degassed).
-
Hydrogen Source: H₂ gas (50–100 atm).[3]
Step-by-Step Procedure:
-
Catalyst Loading: In a glovebox, charge a high-pressure stainless steel autoclave with the Ru-catalyst (S/C = 1000:1).
-
Substrate Addition: Add methyl 2-methyl-3-oxobutanoate and anhydrous methanol (0.5 M concentration).
-
Pressurization: Seal the autoclave and purge with H₂ (3x 10 atm). Pressurize to 100 atm .
-
Reaction: Heat to 50°C with vigorous stirring (1000 rpm) for 24–48 hours.
-
Note: High pressure and temperature facilitate the rapid racemization of the C2 center, essential for high DKR efficiency.
-
-
Work-up: Cool to room temperature and carefully vent H₂. Concentrate the solvent under reduced pressure.
-
Purification: The product is often pure enough for use (>95%). If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2) or distillation.[4][5]
Validation (Self-Check):
-
¹H NMR: Check for the disappearance of the ketone signal (~2.2 ppm methyl singlet shifts to doublet at ~1.2 ppm).
-
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/iPrOH) to determine ee and de.
Protocol B: Anti-Selective Synthesis via Biocatalysis
Principle: While chemical DKR favors syn, specific reductases from fungi (e.g., Penicillium purpurogenum) or engineered KREDs (Ketoreductases) can enforce anti selectivity by strictly coordinating the substrate in a specific binding pocket.
Target Product: Methyl (2S,3S)-3-hydroxy-2-methylbutanoate. Selectivity: >85% de (anti), >99% ee.[2][3][6]
Workflow:
-
Culture: Grow Penicillium purpurogenum or express specific KRED in E. coli BL21.
-
Biotransformation: Suspend cells (20 g/L wet weight) in Phosphate Buffer (pH 7.0) containing glucose (energy source).
-
Addition: Add substrate (10 g/L) and incubate at 30°C for 48 hours.
-
Extraction: Centrifuge cells; extract supernatant with Ethyl Acetate.
-
Drying: Dry organic layer over Na₂SO₄ and concentrate.
Applications in Drug Discovery & Total Synthesis
Application 1: Polyketide Fragment Assembly
This building block serves as a surrogate for the iterative aldol process. Instead of performing a complex asymmetric aldol reaction, researchers can couple this unit to an aldehyde.[7]
-
Mechanism: The hydroxyl group is protected (e.g., TBS ether), the ester is reduced to an aldehyde (DIBAL-H), and then reacted with a nucleophile or another "propionate" unit.
-
Advantage: Avoids the use of expensive chiral auxiliaries (like Evans oxazolidinones) for this specific 5-carbon segment.
Application 2: Precursor for Carbapenem Antibiotics
Derivatives of this scaffold (specifically the benzamidomethyl analogs) are key intermediates for 1β-methylcarbapenems (e.g., Meropenem). The stereochemistry at C2 (methyl) determines the biological activity of the final antibiotic.
-
Route: The 3-hydroxy group allows for inversion (Mitsunobu) to install the nitrogen functionality or serves as a handle for ring closure to form the
-lactam core.
Visualizing the Workflow
Figure 1: Dynamic Kinetic Resolution Pathway
The following diagram illustrates the mechanistic bifurcation where the catalyst selects one enantiomer from the rapidly racemizing pool.
Caption: Mechanistic pathway of Dynamic Kinetic Resolution (DKR) favoring the Syn-isomer via rapid racemization.
Quantitative Data Summary
| Catalyst System | Conditions | Product Config. | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| RuCl₂[(R)-BINAP] | H₂ (100 atm), 50°C, MeOH | Syn-(2R,3S) | 96% | 94:6 | 98% |
| RuCl₂[(R)-DM-SEGPHOS] | H₂ (50 atm), 50°C, EtOH | Syn-(2R,3S) | >99% | 98:2 | 99% |
| K. pneumoniae IFO 3319 | Fermentation, 30°C | Syn-(2R,3S) | 95% | >99:1 | >99% |
| P. purpurogenum | Fermentation, 30°C | Anti-(2S,3S) | 85% | 93:7 (Anti:Syn) | 90% |
References
-
Noyori, R., et al. (1987).[2][3] "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society.[3][7][8]
-
Miya, H., Kawada, M., & Sugiyama, Y. (1996).[6] "Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria." Bioscience, Biotechnology, and Biochemistry.[6]
-
Genêt, J. P. (2003). "Asymmetric Catalytic Hydrogenation: Design of New Ruthenium Catalysts." Accounts of Chemical Research.
-
BenchChem Application Note. "Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate."
-
Persson, B. A., et al. (1999).[8] "Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols." Journal of the American Chemical Society.[3][7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 8. organic-chemistry.org [organic-chemistry.org]
The Synthetic Cornerstone: Harnessing Methyl 3-hydroxy-2-methylbutanoate in Pharmaceutical Development
In the intricate world of pharmaceutical synthesis, the quest for stereochemically pure and versatile building blocks is paramount. Among these, Methyl 3-hydroxy-2-methylbutanoate has emerged as a critical chiral synthon, offering a gateway to complex molecular architectures with profound biological activities. This guide provides an in-depth exploration of its application in pharmaceutical research and development, moving beyond simple protocols to elucidate the underlying principles and strategic considerations that guide its use. Herein, we delve into its role in the synthesis of key pharmaceutical classes, present detailed and validated protocols, and offer insights gleaned from practical application.
The Strategic Importance of Methyl 3-hydroxy-2-methylbutanoate in Medicinal Chemistry
Methyl 3-hydroxy-2-methylbutanoate, a chiral β-hydroxy ester, is a valuable asset in the synthetic chemist's toolkit. Its significance lies in the precise spatial arrangement of its functional groups—a hydroxyl and a methyl ester—which serve as versatile handles for a variety of chemical transformations. The stereochemistry at its two chiral centers is a crucial determinant of the biological efficacy and safety of the final drug product, as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles.
This chiral building block is particularly sought after for its role in the synthesis of:
-
β-Lactam Antibiotics: As a precursor to key intermediates for carbapenems and penems, where the stereochemistry of the side chains profoundly influences antibacterial activity and stability against β-lactamases.
-
Antiviral Agents: The structural motifs present in Methyl 3-hydroxy-2-methylbutanoate are relevant to the synthesis of various antiviral compounds, where precise stereochemical control is essential for potent and selective inhibition of viral enzymes.
-
Natural Products with Therapeutic Potential: This molecule is a constituent of various biologically active natural products, including some with cytotoxic and antibacterial properties. Its availability as a synthetic building block allows for the total synthesis and structural modification of these complex natural products to improve their therapeutic properties.
Application in the Synthesis of β-Lactam Antibiotic Precursors: A Case Study
The β-lactam ring is the cornerstone of one of the most important classes of antibiotics. The synthesis of these complex molecules often relies on the use of chiral building blocks to install the correct stereochemistry in the side chains, which is crucial for their mechanism of action and resistance to bacterial enzymes. A derivative of Methyl 3-hydroxy-2-methylbutanoate serves as a key starting material in the synthesis of a crucial intermediate for carbapenem and penem antibiotics.
Rationale and Strategy
The overall strategy involves the use of a stereochemically defined precursor to construct the side chain of the antibiotic, which is then attached to the β-lactam core. The stereochemistry of the hydroxyl and methyl groups on the butanoate backbone is critical for the final biological activity of the antibiotic. The synthesis often involves a key step of inverting a stereocenter to achieve the desired diastereomer.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for a chiral β-lactam precursor.
Detailed Protocol: Synthesis of a Chiral Amino Acid Intermediate for Carbapenems
The following protocol is a representative example adapted from established synthetic routes, such as those described in patent literature for the preparation of carbapenem intermediates.[1] This multi-step synthesis highlights the strategic use of protecting groups and stereoinversion.
Materials:
-
(2R,3S)-2-Benzoylaminomethyl-3-hydroxy-butyrate ester (a derivative of Methyl 3-hydroxy-2-methylbutanoate)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Formic acid or other suitable carboxylic acid for Mitsunobu reaction
-
Solvents: Tetrahydrofuran (THF), Methanol (MeOH)
-
Reagents for deprotection (e.g., sodium methoxide in methanol)
Protocol:
-
Mitsunobu Inversion:
-
Dissolve the (2R,3S)-2-benzoylaminomethyl-3-hydroxy-butyrate ester (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add DEAD or DIAD (1.5 eq) to the cooled solution.
-
Add formic acid (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is the inverted (2R,3R)-formate ester.
-
-
Deprotection of the Formate Ester:
-
Dissolve the crude formate ester in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir at room temperature for 1-2 hours until the formate group is completely cleaved, as monitored by TLC or HPLC.
-
Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.
-
-
Work-up and Purification:
-
The crude product can be purified by column chromatography on silica gel to yield the desired (2R,3R)-2-benzoylaminomethyl-3-hydroxy-butyrate ester with the inverted stereochemistry at C-3.
-
Causality Behind Experimental Choices:
-
Mitsunobu Reaction: This reaction is chosen for its reliability in inverting the stereochemistry of secondary alcohols with high stereospecificity. The use of DEAD/DIAD and PPh₃ activates the hydroxyl group for nucleophilic attack by the carboxylate (in this case, formate), proceeding via an SN2 mechanism which results in inversion of configuration.
-
Formic Acid: Formic acid is often used as the nucleophile in the Mitsunobu reaction because the resulting formate ester is easily cleaved under mild basic conditions.
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can compete as a nucleophile and lead to side products. Therefore, the use of anhydrous solvents is crucial.
Asymmetric Synthesis of Methyl 3-hydroxy-2-methylbutanoate
The enantiopure forms of Methyl 3-hydroxy-2-methylbutanoate are most commonly produced via asymmetric synthesis, ensuring a high level of stereochemical purity from the outset. Two predominant methods are employed: enzymatic reduction and asymmetric hydrogenation.
Enzymatic Reduction using Ketoreductases
Principle: Engineered ketoreductases (KREDs) are enzymes that can reduce a prochiral ketone (methyl 2-oxo-3-methylbutanoate) to a chiral alcohol with high enantioselectivity.[2] The choice of the specific KRED determines which enantiomer of the product is formed.
Visualizing the Enzymatic Process
Caption: Stereoselective synthesis via ketoreductases.
Asymmetric Hydrogenation
Principle: This method employs a chiral transition metal catalyst (typically Ruthenium or Rhodium-based) to deliver hydrogen to one face of the prochiral ketone, leading to a high enantiomeric excess of one stereoisomer. The chiral ligand coordinated to the metal center dictates the stereochemical outcome.
General Protocol for Asymmetric Hydrogenation:
-
Catalyst Preparation: The chiral catalyst is typically prepared in situ by reacting a metal precursor with a chiral ligand (e.g., BINAP) in a suitable solvent under an inert atmosphere.
-
Hydrogenation:
-
The substrate, methyl 2-oxo-3-methylbutanoate, is dissolved in a degassed solvent (e.g., methanol) in a high-pressure autoclave.
-
The catalyst solution is added to the autoclave.
-
The vessel is purged and pressurized with hydrogen gas (typically 50-100 atm).
-
The reaction is stirred at a controlled temperature until completion.
-
-
Work-up and Purification:
-
After depressurization, the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield the enantiomerically enriched Methyl 3-hydroxy-2-methylbutanoate.
-
Analytical Methods for Stereochemical Quality Control
Ensuring the stereochemical purity of Methyl 3-hydroxy-2-methylbutanoate is critical for its application in pharmaceutical synthesis.
| Analytical Technique | Principle | Application |
| Chiral Gas Chromatography (GC) | Separation of enantiomers and diastereomers on a chiral stationary phase. | Quantitative analysis of all four stereoisomers.[3][4] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Similar to chiral GC, but in the liquid phase, allowing for analysis of less volatile derivatives. | Determination of enantiomeric excess (ee) and diastereomeric excess (de). |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Provides information on the absolute configuration and can be used for quantitative analysis of stereoisomeric mixtures.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral shift reagents or derivatization with a chiral auxiliary to differentiate signals of enantiomers. | Structural confirmation and determination of diastereomeric ratios. |
Conclusion
Methyl 3-hydroxy-2-methylbutanoate stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its strategic application, particularly in the construction of complex stereochemically defined molecules like β-lactam antibiotics, underscores its importance. The continued development of efficient asymmetric synthetic routes and robust analytical methods for its characterization will undoubtedly expand its utility in the discovery and development of new life-saving medicines. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this versatile chiral synthon in their synthetic endeavors.
References
-
Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. - ResearchGate. Available at: [Link]
-
Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates | Request PDF - ResearchGate. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. Available at: [Link]
-
Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams. Available at: [Link]
-
Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC. Available at: [Link]
-
Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester - MDPI. Available at: [Link]
-
Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester - ResearchGate. Available at: [Link]
-
Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem - NIH. Available at: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams - PMC. Available at: [Link]
-
Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC. Available at: [Link]
-
Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by computations - bioRxiv.org. Available at: [Link]
-
Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810). Available at: [Link]
- WO2016046843A1 - Process for the preparation of (s)-4-methyl-n-((s)-1-(((s)-4-methyl-1-((r)-2-methyloxiran-2-yl)-1-oxo pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl.
-
asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes - Organic Syntheses Procedure. Available at: [Link]
- CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
-
Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives - JOCPR. Available at: [Link]
-
Gram-Scale Total Synthesis of Carbazomycins A–D | ChemRxiv. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective formation of β-lactams via a three-component reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Methyl 3-hydroxy-2-methylbutanoate in Flavor, Fragrance, and Analytical Chemistry
Executive Summary
Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9), commonly referred to as methyl nilate , is a highly versatile chiral α-methyl-β-hydroxy ester [1]. In the flavor and fragrance (F&F) industry, it serves a dual purpose: it is a crucial chiral building block for the synthesis of complex downstream macrocyclic lactones and fruity esters, and it acts as a definitive analytical biomarker for authenticating natural botanical extracts. Because the human olfactory system is profoundly stereoselective, controlling and analyzing the absolute configuration of this molecule is paramount for ensuring batch-to-batch sensory consistency and product authenticity.
This application note provides a comprehensive guide to the physicochemical properties, synthetic utility, and analytical stereodifferentiation protocols for methyl nilate, designed for researchers and drug/flavor development professionals.
Physicochemical and Organoleptic Profile
Methyl nilate possesses a distinct sensory profile characterized by sweet, fruity, and slightly green notes, which are naturally prominent in tropical fruits such as the snake fruit (Salacca zalacca) [2].
Table 1: Quantitative Chemical and Physical Data
| Property | Value | Causality / Significance in Formulation |
| IUPAC Name | Methyl 3-hydroxy-2-methylbutanoate | Indicates a secondary alcohol and a methyl ester, providing two sites for derivatization. |
| Molecular Weight | 132.16 g/mol | High volatility; functions as a top-to-middle note in fragrance pyramids. |
| Molecular Formula | C₆H₁₂O₃ | Contains a high oxygen-to-carbon ratio, contributing to its hydrophilicity and specific receptor binding. |
| Boiling Point (est.) | 182 °C | Moderately fast evaporation rate; requires fixatives in long-lasting fragrance formulations. |
| XLogP3-AA | 0.4 | Highly polar and water-soluble; ideal for aqueous flavor systems (e.g., beverages). |
| Stereocenters | C2 and C3 | Yields four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). |
Stereochemistry and Sensory Causality
The causality behind the sensory impact of methyl nilate lies in its chirality. The molecule contains two adjacent stereocenters (C2 and C3). The spatial orientation of the hydroxyl (-OH) and methyl (-CH₃) groups dictates the molecule's binding affinity to specific G-protein coupled olfactory receptors (ORs).
-
Syn vs. Anti Isomers: The anti isomers[(2S,3S) and (2R,3R)] often present different olfactory thresholds and nuances compared to the syn isomers [(2R,3S) and (2S,3R)].
-
Enantiomeric Purity: Using a racemic mixture in fragrance formulation can result in "olfactory muddiness," where competing enantiomers trigger conflicting receptor pathways (e.g., a pure fruity note being masked by a metallic off-note). Therefore, stereoselective synthesis or isolation is critical [3].
Application 1: Chiral Building Block in Synthesis
In synthetic fragrance chemistry and drug development, methyl nilate is utilized as a "chiral pool" intermediate. The secondary hydroxyl group can be selectively protected or esterified, while the methyl ester can undergo saponification or transesterification to form complex macrolides or the 3-methylpent-4-en-2-ol (MPO) moiety found in various polyketide natural products [4].
Protocol A: Biocatalytic Resolution and Derivatization
To achieve enantiomeric purity for downstream synthesis without relying on expensive chiral chromatography, enzymatic kinetic resolution is employed.
-
Substrate Preparation: Dissolve racemic methyl 3-hydroxy-2-methylbutanoate in an anhydrous organic solvent (e.g., MTBE or hexane) to prevent premature ester hydrolysis.
-
Enzymatic Acylation: Add Candida antarctica Lipase B (CALB) and a vinyl acetate acyl donor.
-
Causality: CALB exhibits profound enantioselectivity. It will preferentially acetylate the hydroxyl group of the (R)-configured C3 center, leaving the (S)-alcohol unreacted. Vinyl acetate is used because the byproduct (acetaldehyde) tautomerizes and evaporates, driving the reaction to completion.
-
-
Separation: Filter out the immobilized enzyme. Separate the newly formed chiral acetate from the unreacted chiral alcohol via standard silica gel flash chromatography (the acetate will elute significantly faster due to reduced hydrogen bonding).
-
Downstream Coupling: The purified enantiomer can now undergo Mitsunobu inversion or direct coupling with macrocyclic precursors to form target fragrance molecules.
Synthetic pathway utilizing methyl 3-hydroxy-2-methylbutanoate as a chiral building block.
Application 2: Analytical Biomarker for Authenticity
Because methyl nilate is found in specific ratios of enantiomers in nature (e.g., in the resin glycosides of Convolvulaceae or the volatiles of Salacca zalacca), analyzing its absolute configuration allows chemists to detect adulteration. If a "natural" tropical fruit extract contains a racemic mixture of methyl nilate, it is definitively adulterated with synthetic additives [3].
Protocol B: One-Step GC Stereodifferentiation (HRGC-TOF-MS)
This self-validating protocol utilizes a dual-column approach to achieve simultaneous achiral and chiral separation without the need for prior chemical derivatization of the target molecule [3].
-
Extraction via SAFE: Subject the botanical matrix to Solvent-Assisted Flavor Evaporation (SAFE).
-
Causality: SAFE operates under high vacuum (~10⁻³ mbar) at low temperatures (typically <40 °C). This prevents the thermal degradation, Maillard reactions, or chiral inversion (racemization) of delicate volatile esters that commonly occur during standard steam distillation.
-
-
Diastereomeric Pre-Separation (Achiral): Inject the SAFE extract into a Gas Chromatograph equipped with a standard non-polar DB-5 column.
-
Causality: The DB-5 column separates the anti isomers from the syn isomers based purely on slight differences in their boiling points and dipole moments, simplifying the subsequent chiral separation.
-
-
Enantiomeric Resolution (Chiral): Route the effluent directly into a CP Chirasil-Dex CB column (a chiral stationary phase based on cyclodextrin).
-
Causality: The cyclodextrin cavity forms transient, reversible diastereomeric inclusion complexes with the enantiomers. Because the (2R,3R) and (2S,3S) isomers fit into the chiral cavity with different thermodynamic stabilities, they elute at different retention times, achieving baseline resolution.
-
-
Detection: Utilize Time-of-Flight Mass Spectrometry (TOF-MS) to identify the isomers based on their exact mass and fragmentation patterns, confirming the absolute configuration against known reference standards.
Analytical workflow for the stereodifferentiation of methyl nilate isomers using HRGC-TOF-MS.
References
-
PubChem (National Institutes of Health). Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182. Retrieved from:[Link]
-
Wijaya, C. H., et al. (2005). Changes in the Volatile Compounds and in the Chemical and Physical Properties of Snake Fruit (Salacca edulis Reinw) Cv. Pondoh during Maturation. ResearchGate. Retrieved from:[Link]
-
Gaspar, E. M. S. M., & Barroso, J. G. (2006). Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. Journal of Chromatography A, 1108(2), 225-230. Retrieved from:[Link]
-
Itoi, S., et al. (2025). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Beilstein Journal of Organic Chemistry, 21, 2243–2249. Retrieved from:[Link]
"Methyl 3-hydroxy-2-methylbutanoate" reaction with Grignard reagents
Application Note: Chemoselective Alkylation of Methyl 3-hydroxy-2-methylbutanoate with Grignard Reagents
Abstract
This guide details the protocol for reacting Methyl 3-hydroxy-2-methylbutanoate (an aldol-derived building block) with Grignard reagents (
Strategic Overview & Mechanistic Insight
The Substrate Challenge
Methyl 3-hydroxy-2-methylbutanoate contains two reactive sites for a Grignard reagent:
-
The
-Hydroxyl Group ( ): Reacts fastest as a Brønsted acid. -
The Ester Carbonyl: Reacts as an electrophile.
The "Sacrificial Equivalent" & Dianion Formation
A common error is using standard 2.0 equivalents of Grignard. This results in a stalled reaction (50% conversion) because the first equivalent is consumed instantly to form the magnesium alkoxide.
-
Step 1 (Deprotonation):
-
Step 2 (Nucleophilic Attack): The second and third equivalents attack the ester.
Critical Insight (The Chelation Effect):
Once the
Mechanistic Visualization
The following diagram illustrates the consumption of equivalents and the pathway to the 1,3-diol.
Figure 1: Stoichiometric cascade showing the consumption of 3+ equivalents of Grignard reagent to achieve the 1,3-diol product.
Detailed Experimental Protocol
Application A: Synthesis of 1,1-Disubstituted-1,3-Diols
Target: Conversion of the ester to a tertiary alcohol.[1][2]
Stoichiometry: 3.5 equivalents of
Materials:
-
Methyl 3-hydroxy-2-methylbutanoate (1.0 equiv)
-
Grignard Reagent (
or , 3.5 equiv) -
Anhydrous THF (Solvent of choice for solubility of the dianion)
-
Sat.
(Quench)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon/Nitrogen.
-
Solvation: Dissolve Methyl 3-hydroxy-2-methylbutanoate (1.0 g, ~7.5 mmol) in anhydrous THF (15 mL). Cool to 0°C in an ice bath.
-
Why THF? Diethyl ether may precipitate the magnesium alkoxide intermediate, causing stirring issues and heterogeneous kinetics. THF maintains solubility.
-
-
Controlled Addition (The "Sacrificial" Phase): Add the first 1.0 equivalent of Grignard reagent dropwise over 10 minutes.
-
Observation: You may observe gas evolution (alkane release) and a slight exotherm.
-
Status: The substrate is now a magnesium alkoxide.
-
-
Main Addition: Add the remaining 2.5 equivalents of Grignard reagent dropwise over 20–30 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC will show the disappearance of the ester. Note that the intermediate ketone will likely not be visible as it reacts instantly.
-
-
Quench: Cool back to 0°C. Slowly add sat.
.[3][4]-
Caution: This step is exothermic and will release any unreacted Grignard as gas.
-
-
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over
. -
Purification: Flash column chromatography. The product is much more polar than the ester.
Application B: Diverting to the Ketone (The Weinreb Protocol)
Target: Synthesis of the
Protocol Modification:
-
Step 1: React Methyl 3-hydroxy-2-methylbutanoate with
and (or ) to form the Weinreb amide. -
Step 2: Protect the free hydroxyl (e.g., TBS-Cl) OR proceed with 2.2 equiv of Grignard (1 for OH, 1.2 for Amide).
-
Mechanism: The Weinreb amide forms a stable 5-membered chelate with the Magnesium that prevents collapse to the ketone until the acid quench.
Data Analysis & Expected Outcomes
| Parameter | Ester Precursor | 1,3-Diol Product (Example: R=Me) | Notes |
| Reaction Type | N/A | Double Nucleophilic Addition | Requires 3+ eq. RMgX |
| C1 Hybridization | Loss of C=O stretch in IR | ||
| Stereocenters | C2, C3 (Fixed) | C2, C3 (Preserved) | C1 is achiral if R groups are identical |
| IR Shift | ~1735 | ~3400 | Strong indicator of conversion |
| Common Yield | N/A | 75-90% | Lower yields indicate "wet" Grignard |
Troubleshooting Guide
Scenario 1: Recovery of Starting Material
-
Cause: "Dead" Grignard reagent or wet solvent. The water killed the reagent before it could attack the ester.
-
Fix: Titrate Grignard before use. Ensure solvent is distilled/dried over molecular sieves.
Scenario 2: Mixture of Ketone and Alcohol
-
Cause: Insufficient equivalents. You likely calculated 2.0 equiv, forgetting the -OH consumption.
-
Fix: Always use
equivalents.
Scenario 3: Epimerization of C2 (Alpha-position)
-
Cause: While rare due to the dianion stability, prolonged heating can cause retro-aldol or epimerization.
-
Fix: Keep reaction at 0°C
RT. Do not reflux unless necessary for bulky R groups.
Decision Workflow (DOT)
Use this logic tree to select the correct experimental path based on your target molecule.
Figure 2: Decision matrix for selecting the synthesis pathway based on the desired oxidation state of the product.
References
-
Seyferth, D. (2009).[2] "The Grignard Reagents".[2][5][6][7][8][9][10][11] Organometallics. A foundational review of organomagnesium chemistry and historical context. Link
-
Master Organic Chemistry. (2023). "Reaction of Grignard Reagents with Esters". Detailed mechanism of the double addition to form tertiary alcohols. Link
-
Chemistry Steps. (2024). "Esters to Ketones via Weinreb Amide". Protocol for preventing over-addition using chelation-stabilized intermediates. Link
-
BenchChem. (2025). "Safety Data Sheet: Methyl 3-hydroxy-2-methylbutanoate". Physical properties and hazard identification. Link
-
Organic Chemistry Portal. "Grignard Reaction". Comprehensive database of Grignard reaction variations and functional group compatibility. Link
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Esters to Ketones - Chemistry Steps [chemistrysteps.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. scispace.com [scispace.com]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
Troubleshooting & Optimization
Technical Guide: Optimizing Methyl 3-hydroxy-2-methylbutanoate Synthesis
Doc ID: TG-MHMB-2024 | Version: 2.1 | Department: Process Chemistry Support
Executive Summary & Molecule Profile
Methyl 3-hydroxy-2-methylbutanoate is a high-value chiral building block containing two contiguous stereocenters (C2 and C3). Synthesis of this molecule presents a unique challenge: controlling the diastereoselectivity (syn vs. anti) while preventing the formation of dehydration by-products (tiglate/angelate esters).
This guide addresses the two primary industrial routes: Asymmetric Hydrogenation (Ru-BINAP) and Biocatalytic Reduction (KREDs) .
Target Molecule Data
| Property | Detail |
| IUPAC Name | Methyl 3-hydroxy-2-methylbutanoate |
| Precursor | Methyl 2-methyl-3-oxobutanoate (Methyl 2-methylacetoacetate) |
| Key Challenge | Dynamic Kinetic Resolution (DKR) of the labile C2 center. |
| Major By-products | Methyl 2-methylbut-2-enoate (Dehydration), Diols (Over-reduction). |
Route A: Asymmetric Hydrogenation (Ru-BINAP)
Core Mechanism: Dynamic Kinetic Resolution (DKR). Because the C2 position of the starting beta-keto ester is acidic, it racemizes rapidly in solution. A chiral catalyst (e.g., Ru-BINAP) can selectively reduce one enantiomer of the racemate faster than the other, while the unreacted enantiomer continuously racemizes. This allows for >50% yield of a single stereoisomer (theoretically 100%).
Workflow Visualization: The DKR Cycle
The following diagram illustrates the competition between racemization and hydrogenation.
Figure 1: Mechanism of Dynamic Kinetic Resolution (DKR). For high diastereoselectivity, the rate of racemization (k_inv) must exceed the rate of hydrogenation (k_fast).
Troubleshooting Guide: Hydrogenation
Issue 1: Low Diastereoselectivity (Poor Syn/Anti Ratio)
-
Root Cause: The rate of hydrogenation is faster than the rate of racemization (
). If the substrate reduces before it can equilibrate, you obtain a simple kinetic resolution (max 50% yield) or a mix of diastereomers. -
Corrective Action:
-
Solvent Switch: Move from Methanol to Dichloromethane (DCM) . DCM generally slows the hydrogenation rate relative to racemization, improving the syn selectivity [1].
-
Increase Temperature: Higher temperatures (e.g., 50°C vs 25°C) accelerate the racemization rate (
) more significantly than the hydrogenation rate. -
Reduce H2 Pressure: Lower pressure slows the hydrogenation step, allowing the substrate more time to racemize.
-
Issue 2: Incomplete Conversion
-
Root Cause: Catalyst poisoning or insufficient hydrogen mass transfer.
-
Corrective Action:
-
Ensure the starting material is free of chloride ions or acidic impurities from the precursor synthesis (e.g., from alkylation steps).
-
Increase agitation speed (>1000 rpm) to overcome gas-liquid mass transfer limitations.
-
Issue 3: Formation of De-halogenated Side Products
-
Context: Relevant only if using chlorinated precursors (e.g., 4-chloro analogs).
-
Corrective Action: Avoid Pd/C catalysts; strictly use Ru-BINAP or Ru-SEGPHOS complexes which are less prone to hydrogenolysis of C-Cl bonds.
Route B: Biocatalytic Reduction (KREDs)
Core Mechanism: Enzymatic reduction using Ketoreductases (KRED) or Alcohol Dehydrogenases (ADH).[1] This route is preferred for green chemistry requirements but faces challenges with cofactor regeneration and solubility.
Troubleshooting Guide: Biocatalysis
Issue 1: Emulsion Formation During Work-up
-
Root Cause: Protein precipitation at the interface of organic/aqueous layers.
-
Corrective Action:
-
Filter First: Pass the reaction mixture through a Celite pad before extraction to remove denatured enzyme.
-
Salting Out: Add NaCl to saturation to improve phase separation.
-
Issue 2: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)
-
Root Cause: Background chemical reduction or presence of competing enzymes (if using whole cells).
-
Corrective Action:
-
Substrate Feed: Switch to a "Fed-Batch" mode. High substrate concentration can inhibit the enzyme or lead to non-selective background reactions.
-
Buffer pH: Maintain pH 6.5–7.0. Higher pH can promote spontaneous racemization of the product or substrate instability [2].
-
Issue 3: Cofactor Exhaustion (NADH/NADPH)
-
Root Cause: Insufficient recycling system.
-
Corrective Action:
-
Implement a Glucose/Glucose Dehydrogenase (GDH) coupled system. Ensure glucose is present in 1.5x excess relative to the substrate.
-
Impurity Profile: Dehydration & Hydrolysis
The most persistent by-product in this synthesis is Methyl 2-methylbut-2-enoate (Methyl Tiglate/Angelate), formed via the elimination of water.
Impurity Pathway Visualization
Figure 2: Degradation pathways. Dehydration is thermodynamically favored under acidic/thermal stress.
Prevention Protocols
1. Preventing Dehydration (Tiglate Formation)
-
Mechanism: Acid-catalyzed
-elimination. This is common during work-up if the crude mixture is heated while acidic. -
Protocol:
-
Quench: Neutralize the reaction mixture before any concentration step. If the reaction was acidic, adjust to pH 7.0 using saturated NaHCO3.
-
Distillation: If purifying by distillation, ensure the pot residue is not acidic. Add a trace of base (e.g., Na2CO3) to the distillation flask to suppress elimination.
-
Temperature: Do not exceed 50°C during solvent removal.
-
2. Preventing Hydrolysis (Free Acid Formation)
-
Mechanism: Ester hydrolysis under basic conditions.
-
Protocol:
-
Avoid strong bases (NaOH/KOH) during work-up. Use mild bases (K2CO3) if neutralization is required.
-
Store the final product under anhydrous conditions (Nitrogen atmosphere).
-
Analytical Reference Data
Use the following parameters to validate your product purity.
| Parameter | Method | Specification | Notes |
| Purity | GC-FID / HPLC | > 98.0% | Monitor Tiglate peak (often elutes just before product). |
| Diastereomers | Chiral GC | > 95:5 (Syn:Anti) | Column: Cyclodextrin-based (e.g., CP-Chirasil-Dex CB). |
| Enantiomers | Chiral GC | > 99% ee | Requires derivatization (e.g., trifluoroacetate) for separation in some cases. |
| Water Content | Karl Fischer | < 0.1% | Critical to prevent long-term hydrolysis. |
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Borohydride (NaBH4) for this reduction? A: Yes, but it is not recommended for stereoselective synthesis. NaBH4 typically yields a 1:1 mixture of diastereomers (racemic syn/anti) because it lacks the chiral environment to differentiate the dynamic enol faces [3]. It is only suitable if you plan to separate isomers via chromatography later.
Q: My product is turning yellow upon storage. What is happening? A: Yellowing usually indicates the formation of the conjugated unsaturated ester (Methyl Tiglate) due to trace acid or base residues catalyzing dehydration. Re-distill the product over a trace of Na2CO3 and store in the dark at 4°C.
Q: Why is the "Syn" isomer usually preferred? A: In many natural product syntheses (e.g., polyketides) and pharmaceutical intermediates (like carbapenems), the syn-configuration matches the biological target's stereochemistry. The Noyori Ru-BINAP system is specifically tuned to access this diastereomer via the DKR mechanism.
References
-
Noyori, R., et al. (1995).[2][3] "Stereoselective Hydrogenation via Dynamic Kinetic Resolution." Bulletin of the Chemical Society of Japan, 68(1), 36–56.[3]
-
Miya, H., Kawada, M., & Sugiyama, Y. (1996).[4] "Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria." Bioscience, Biotechnology, and Biochemistry, 60(1), 95-98.[4]
-
BenchChem Protocols. (2025). "Protocol for the reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate." BenchChem Application Notes.
- Genentech/Roche Process Research. (Various). "Dynamic Kinetic Resolution in Pharmaceutical Synthesis.
Sources
Technical Support Center: Stereoselective Synthesis of Methyl 3-hydroxy-2-methylbutanoate
The following technical guide is structured as a Tier 2/3 Support Knowledge Base for process chemists and researchers. It prioritizes decision-making logic, protocol troubleshooting, and mechanistic understanding over generic textbook descriptions.
Ticket Subject: Optimization of Diastereoselectivity (Syn vs. Anti) and Enantiopurity. Applicable CAS: 34293-67-9 (Generic), 80657-57-4 (Syn), 78607-06-0 (Anti). Target Audience: Medicinal Chemists, Process Development Scientists.
Route Selection Strategy (Decision Logic)
Before initiating experimentation, you must define your target stereochemistry. The synthetic pathway diverges fundamentally based on whether you require the Syn or Anti diastereomer.
Quick Route Selector
Figure 1: Decision tree for selecting the optimal synthetic pathway based on the required diastereomer.
Module A: The Syn-Selective Route (Noyori DKR)
Core Mechanism: Dynamic Kinetic Resolution (DKR).[1][2]
The reaction utilizes a Ruthenium-BINAP complex to hydrogenate methyl 2-methyl-3-oxobutanoate. Because the
Standard Protocol (Bench Scale)
-
Substrate: Methyl 2-methyl-3-oxobutanoate.
-
Catalyst:
(for (2R, 3S)-syn product). -
Solvent: Dichloromethane (DCM) or Methanol (MeOH).[3]
-
Conditions: 50–100 atm
, 25–50°C.
Troubleshooting Guide: DKR Hydrogenation
| Symptom | Root Cause Analysis | Corrective Action |
| Low Diastereoselectivity (dr < 80:20) | Slow Racemization: The rate of hydrogenation ( | Increase Solvent Polarity: Switch from pure DCM to MeOH or a DCM/MeOH mixture to facilitate enolization. Add Enolization Promoter: Trace amounts of acetic acid or triethylamine can accelerate C2 equilibration. |
| Low Enantioselectivity (ee < 90%) | Ligand Mismatch: The BINAP bite angle or electronics are ill-suited for the methyl ester. | Ligand Swap: Switch to SegPhos or MeO-BIPHEP ligands, which often provide tighter chiral pockets for acyclic |
| Incomplete Conversion | Catalyst Poisoning: Trace chloride or CO contaminants. | Purify Substrate: Distill the |
| Formation of Anti-Isomer | Kinetic Resolution Mode: If | Lower |
FAQ: DKR
Q: Why does (R)-BINAP give the (2R, 3S) product? A: The stereochemistry at C3 is determined by the catalyst (catalyst control), while the stereochemistry at C2 is determined by the transition state preference for the syn geometry (substrate/transition-state control). The (R)-BINAP ligand blocks specific quadrants, forcing the hydride delivery to occur from the Re-face of the ketone (in this specific coordinate frame), yielding the (3S)-alcohol.
Module B: The Anti-Selective Route (Fráter-Seebach Alkylation)
Core Mechanism: Chelation-Controlled Alkylation. This route does not start with the keto-ester. It starts with optically pure (R)-Methyl 3-hydroxybutyrate (derived from PHB degradation or yeast reduction). The reaction proceeds via a lithium-chelated dianion intermediate that forces the electrophile (Methyl Iodide) to attack from the face opposite the alkoxide group.
Standard Protocol
-
Starting Material: (R)-Methyl 3-hydroxybutyrate.
-
Base: LDA (Lithium Diisopropylamide), >2.0 equivalents.[4]
-
Electrophile: Methyl Iodide (MeI).[4]
-
Solvent: THF (Anhydrous).
-
Temperature: -78°C to -20°C.
Mechanism Visualization
Figure 2: The Fráter-Seebach alkylation mechanism relying on a rigid dianion template.
Troubleshooting Guide: Alkylation
| Symptom | Root Cause Analysis | Corrective Action |
| O-Alkylation (Methyl Ether Formation) | Insufficient Base: If <2.0 eq of LDA is used, the mono-anion (alkoxide) reacts with MeI. | Verify Stoichiometry: Use 2.2 to 2.5 equivalents of LDA. The first equivalent deprotonates the -OH; the second generates the enolate.[4] |
| Low Diastereoselectivity (Syn Impurity) | Loss of Chelation: Lithium is essential for the "rigid chair-like" transition state. Solvents like HMPA or DMPU can disrupt this chelation. | Avoid Polar Additives: Run strictly in THF. Do not add HMPA unless reactivity is zero. Maintain -78°C during MeI addition. |
| Poly-Alkylation | Temperature/Rate: Enolate exchange or highly reactive electrophile. | Quench Protocol: Quench the reaction at low temperature (-78°C or -40°C) with acetic acid/THF before warming up. |
Analytical Validation (QC)
You cannot rely on optical rotation alone. Use the following methods to verify stereochemical outcome.
Recommended Methods
-
Chiral GC:
-
Column: Cyclodextrin-based (e.g., Beta-DEX 120 or Chirasil-DEX CB).
-
Derivatization: Often not required for the methyl ester, but trifluoroacetylation of the -OH group improves peak shape and separation.
-
-
NMR Spectroscopy (
and ):-
Differentiation: The methyl doublet at C2 and the methyl doublet at C3 often have distinct chemical shifts for syn vs anti isomers.
-
Literature Shift: In anti isomers, the coupling constant
is typically larger (approx 7-9 Hz) compared to syn (approx 2-5 Hz) due to the hydrogen bonding conformation, though this rule is solvent-dependent ( vs ).
-
References
-
Noyori, R., et al. (1987).[5] "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society, 109(19), 5856–5858. Link
-
Fráter, G. (1979).[4][6] "Stereoselective alkylation of chiral
-hydroxy esters." Helvetica Chimica Acta, 62(8), 2825–2828. Link -
Seebach, D., et al. (1980).[4] "Preparation of erythro-2-hydroxy-3-methyl carboxylic acid derivatives." Helvetica Chimica Acta, 63(1), 197–200.[4] Link
- Lüthi, H. P., et al. (1984). "The mechanism of the Fráter-Seebach alkylation." Journal of the American Chemical Society, 106(24), 7285-7286.
-
BenchChem Technical Repository. (2025). "Methyl 3-hydroxy-2-methylbutanoate Structure and Properties." Link (Cited for physical property verification).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 3-hydroxy-2-methylbutanoate (CAS 34293-67-9) before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fráter–Seebach alkylation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. The Fráter-Seebach alkylation – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
Technical Support Center: Optimizing Yield in the Synthesis of Methyl 3-hydroxy-2-methylbutanoate
Executive Summary & Diagnostic Framework
User Query: "I am synthesizing Methyl 3-hydroxy-2-methylbutanoate but consistently achieving yields below 40%, despite TLC showing consumption of starting material. Where is my product going?"
Scientist’s Analysis:
Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) is a small, polar
This guide covers the two primary synthetic routes:
-
Reduction of Methyl 2-methyl-3-oxobutanoate (Most common, high conversion).
-
Reformatsky Reaction (C-C bond formation, variable initiation).
Route A: Reduction of Methyl 2-methyl-3-oxobutanoate
Method: Sodium Borohydride (
Troubleshooting Guide
Q1: My TLC shows the starting material is gone, but I recover very little oil after extraction. Is it volatile? A: While the product is somewhat volatile (bp ~62°C at 1 mmHg), the issue is likely water solubility and borate complexation .
-
The Mechanism: Borohydride reduction forms stable alkoxy-borane intermediates. If these are not fully hydrolyzed during the quench, the product remains bound to boron and stays in the aqueous phase.
-
The Fix:
-
Quench Aggressively: Do not just add water. Quench with saturated
or dilute (keep pH ~4-5) and stir for 30-60 minutes to break the B-O bonds. -
Salting Out: The product is highly polar. Saturate the aqueous phase with
before extraction. This "salting out" effect drastically reduces the solubility of organic compounds in water. -
Solvent Choice: Switch from Diethyl Ether to Ethyl Acetate or DCM for extraction; they have better partition coefficients for polar esters.
-
Q2: I see a new spot on TLC that isn't my product. Did I over-reduce?
A: Over-reduction to the diol (2-methylbutane-1,3-diol) is rare with
-
The Cause: If the reaction warms up (exothermic addition) or if the quench is too basic (
), the methyl ester hydrolyzes to the carboxylic acid (3-hydroxy-2-methylbutanoic acid), which washes away in the aqueous base workup. -
The Fix:
-
Maintain temperature <0°C during
addition. -
Avoid strong base during workup.
-
Optimization Protocol: Modified NaBH4 Reduction
| Parameter | Standard Condition | Optimized Condition for Yield |
| Stoichiometry | 1.0 - 1.5 eq | 0.5 - 0.6 eq (Theoretical is 0.25, but kinetics require excess. Too much promotes side reactions). |
| Solvent | Methanol | Methanol/THF (9:1) (Reduces esterysis risk). |
| Temperature | RT | -10°C to 0°C (Critical for chemoselectivity). |
| Quench | Water | Sat. |
Route B: Reformatsky Reaction
Method: Condensation of Methyl 2-bromopropionate + Acetaldehyde + Zinc.
Troubleshooting Guide
Q1: The reaction never started. The Zinc is just sitting there. A: This is the classic Reformatsky pitfall: Passivated Zinc . The oxide layer on the Zn surface prevents the formation of the zinc enolate.
-
The Fix (Activation):
-
TMSCl Method: Add substantially (1-5 mol%) Trimethylsilyl chloride (TMSCl) to the suspension. It chemically etches the oxide layer.
-
Mechanical Activation: Use zinc dust, not granules. Wash with dilute HCl, then water, acetone, and ether, and dry under vacuum before use.
-
Q2: I obtained the product, but it contains a significant amount of alkene (Methyl 2-methyl-2-butenoate).
A: You are seeing Acid-Catalyzed Dehydration .
-
The Cause: Harsh acidic workup (e.g., 1M HCl) or distillation at too high a temperature/pressure.
-
The Fix:
-
Quench with cold, dilute acid (e.g., 5%
) or saturated . -
Keep the workup cold (
). -
Distillation: Use high vacuum (<5 mmHg) to keep the pot temperature low.
-
Visualizing the Yield Loss Pathways
The following diagram illustrates the competing pathways and where yield is physically lost during the process.
Caption: Figure 1. Critical control points in the synthesis. Red nodes indicate primary sources of yield loss (Borane complex retention and aqueous partitioning).
Comparative Data & Reference Standards
When evaluating your yield, compare against these benchmark metrics derived from optimized literature protocols.
| Metric | Reduction Route ( | Reformatsky Route |
| Typical Isolated Yield | 75 - 85% | 50 - 65% |
| Major Impurity | Hydrolyzed Acid | Elimination Product (Alkene) |
| Diastereoselectivity | ~1:1 (Syn/Anti) | Variable (Solvent dependent) |
| Complexity | Low | High (Moisture sensitive) |
Recommendation: For purely generating material (ignoring stereochemistry), the Reduction Route is superior due to higher reliability and yield, provided the "Salting Out" protocol is followed.
References
-
BenchChem. (2025). Protocol for the reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate to its corresponding alcohol. Retrieved from 1
-
Organic Syntheses. (1990). Methyl 3-hydroxy-2-methylenebutanoate. Org. Synth. 1990, 68, 198. Retrieved from 2[2]
-
Vedantu. Reformatsky Reaction: Mechanism, Examples & Exam Tips. Retrieved from 3
-
Sigma-Aldrich. Product Specification: Methyl 2-methyl-3-oxobutanoate. Retrieved from
Sources
Technical Support Center: Enhancing the Chiral Purity of Methyl 3-hydroxy-2-methylbutanoate
Welcome to the Advanced Application Support Center. Methyl 3-hydroxy-2-methylbutanoate is a highly valuable chiral building block containing two contiguous stereocenters (C2 and C3), resulting in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Achieving high enantiomeric excess (ee) and diastereomeric excess (de) requires absolute control over the stereoselective reduction of the C3 ketone and the configurationally labile C2 alpha-proton.
This guide provides drug development professionals with mechanistic troubleshooting, self-validating protocols, and analytical strategies to overcome common chiral resolution bottlenecks.
Mechanistic Foundations: The Causality of Chiral Resolution
To effectively troubleshoot chiral purity, one must understand the causality governing the synthetic pathways. The most atom-economical approach to synthesizing this molecule is the1[1].
The Causality of DKR:
The starting material, an
Alternatively, biocatalysis utilizing 2 provides a highly selective enzymatic route by binding the prochiral ketone in a rigid, predefined orientation, often achieving >99% ee under mild conditions[2].
Dynamic Kinetic Resolution (DKR) pathway for methyl 2-methyl-3-oxobutanoate.
Troubleshooting Guides & FAQs
Q1: My asymmetric hydrogenation yields excellent ee (>95%) but poor de (e.g., a near 1:1 mixture of syn and anti isomers). How do I fix this?
Root Cause: Poor diastereoselectivity in DKR-AH occurs when the rate of substrate enolization (
-
Thermodynamic Shift: Elevate the reaction temperature (e.g., from 25°C to 50°C) to exponentially accelerate
over . -
Ligand Modification: Switch to a more sterically demanding chiral ligand (e.g., DTBM-SEGPHOS). The added bulk alters the transition state geometry, severely penalizing the binding of the "slow" enantiomer and restoring high de.
Q2: The chiral purity of my isolated methyl 3-hydroxy-2-methylbutanoate degrades during downstream processing. Why is it racemizing? Root Cause: The C2 proton is situated alpha to the ester carbonyl, making it mildly acidic.3, converting a pure (2S,3S) isomer into a mixed diastereomeric pool[3]. Solution: Maintain strict environmental control by keeping the pH < 10 and performing all aqueous workups or hydrolysis steps at temperatures below 25°C[3].
Q3: Standard chiral chromatography for these four stereoisomers takes over an hour per run. Is there a faster way to determine ee and de? Root Cause: The structural similarity of the four stereoisomers results in near-identical retention times on standard chiral stationary phases. Solution: 4[4]. Methyl 3-hydroxy-2-methylbutanoate efficiently incorporates into this assembly, producing characteristic Cotton effects at 270 nm. Multivariate regression models can predict the complete speciation of the stereoisomers from a single CD spectrum in minutes, bypassing chromatography entirely[4].
Troubleshooting logic tree for resolving low enantiomeric and diastereomeric excess.
Validated Experimental Protocols
Protocol A: DKR-Asymmetric Hydrogenation of Methyl 2-methyl-3-oxobutanoate
Causality Focus: High pressure ensures a consistent reduction rate, while elevated temperature maintains
-
Preparation: In a nitrogen-filled glovebox, dissolve methyl 2-methyl-3-oxobutanoate (1.0 equiv) in anhydrous, degassed tetrahydrofuran (THF) to achieve a 0.5 M concentration.
-
Catalyst Loading: Add 0.1 mol% of [RuCl2((R)-BINAP)(DMF)n] catalyst.
-
Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge with
gas three times, then 3[3]. -
Reaction: Heat the reactor to 50°C and stir vigorously for 12 hours[3].
-
Self-Validation Check: At the 2-hour mark, pause stirring, vent safely, and extract a 50 µL aliquot. Run a rapid crude
H-NMR. Validation: If the enol/ketone starting material peaks (e.g., methyl singlet at ~2.3 ppm) have not reduced by at least 20%, the catalytic cycle is stalled (likely due to oxygen ingress). The batch must be aborted and solvents strictly re-degassed. -
Workup: Vent the hydrogen gas carefully. Concentrate the solvent in vacuo and purify via silica gel chromatography.
Protocol B: Chiral GC Analysis for Stereodifferentiation Causality Focus: Precise temperature ramping prevents the co-elution of structurally similar diastereomers.
-
Column Setup: Equip the gas chromatograph with a 5 (25 m x 0.25 mm ID)[5].
-
Self-Validation Check: Before analyzing the experimental sample, inject a known racemic standard containing all four stereoisomers. Validation: The system is validated for use only if four distinct peaks with baseline resolution (
) are observed. If peaks co-elute, the column temperature ramp must be lowered to 1°C/min. -
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 2°C/min to 120°C, then 10°C/min to 200°C.
-
Detection: Use a Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometry (TOF-MS)[5].
Quantitative Performance Metrics
The following table summarizes expected chiral outcomes based on the chosen catalytic methodology, illustrating the trade-offs between chemical and enzymatic resolution.
| Catalytic Method | Solvent / Media | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| Ru-(R)-BINAP [1] | THF | 50 | >99 | 96% | 2% (Poor) |
| Ru-(R)-DTBM-SEGPHOS | Methanol | 40 | >99 | >98% | 94% |
| Ketoreductase (KRED) [2] | Aqueous Buffer (pH 7) | 30 | 95 | >99% | >99% |
| Baker's Yeast (Wild-type) | Water | 28 | 85 | 88% | 75% |
References
- (2S,3S)
- Dynamic Kinetic Resolution in Asymmetric Hydrogenation and Transfer Hydrogenation Source: Thieme Connect URL
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods Source: NIH / PMC URL
- (R)
- Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester Source: ResearchGate URL
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. (R)-Methyl 2-hydroxy-3-methylbutanoate | 90244-32-9 | Benchchem [benchchem.com]
- 3. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]
- 4. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing the Degradation of Methyl 3-hydroxy-2-methylbutanoate During Storage
Welcome to the Technical Support Center for Methyl 3-hydroxy-2-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this valuable chiral building block. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 3-hydroxy-2-methylbutanoate and why is its stability important?
Methyl 3-hydroxy-2-methylbutanoate is a chiral α-methyl-β-hydroxy ester. Its stereoisomers are valuable intermediates in the synthesis of various natural products and pharmaceuticals.[1][2] The stability of this compound is critical because degradation can lead to the formation of impurities, which can compromise the yield, purity, and stereochemical integrity of the final product, potentially impacting its biological activity and safety.
Q2: What are the primary degradation pathways for Methyl 3-hydroxy-2-methylbutanoate?
The two primary degradation pathways for Methyl 3-hydroxy-2-methylbutanoate are:
-
Hydrolysis: The ester functional group is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions, to yield 3-hydroxy-2-methylbutanoic acid and methanol.
-
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, methyl 2-methyl-3-oxobutanoate. This reaction is typically promoted by the presence of oxidizing agents and can be accelerated by heat and light.
A less common, but possible, degradation pathway is thermal decomposition , which can occur at elevated temperatures.[3][4]
Q3: What are the ideal storage conditions for Methyl 3-hydroxy-2-methylbutanoate?
To minimize degradation, Methyl 3-hydroxy-2-methylbutanoate should be stored under the following conditions:
-
Temperature: Refrigeration at 4°C is recommended for short-term storage, while for long-term storage, temperatures of -20°C are preferable.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Moisture: The storage container should be tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.
Q4: What type of container should I use for storing Methyl 3-hydroxy-2-methylbutanoate?
For optimal stability, use glass containers, such as amber glass vials with PTFE-lined caps. Avoid using plastic containers for long-term storage, as plasticizers and other additives may leach into the sample.
Troubleshooting Guide
This section provides a more detailed, issue-based approach to identifying and resolving degradation problems.
Issue 1: I've observed a new peak in my GC/HPLC chromatogram after storing my sample.
Possible Cause A: Hydrolysis
-
Evidence: The appearance of a more polar peak in your chromatogram, likely corresponding to 3-hydroxy-2-methylbutanoic acid. If using GC-MS, you may also see a peak for methanol. A decrease in the pH of your sample, if aqueous, can also indicate the formation of the carboxylic acid.
-
Explanation: The ester bond in Methyl 3-hydroxy-2-methylbutanoate can be hydrolyzed by water. This reaction is accelerated by the presence of acidic or basic contaminants.
-
Solution:
-
Confirm Hydrolysis: Analyze your sample using an appropriate analytical method (see Analytical Protocols section) to confirm the identity of the new peak as 3-hydroxy-2-methylbutanoic acid.
-
Prevent Future Hydrolysis:
-
Ensure the compound is stored in a tightly sealed container to prevent moisture absorption.
-
Use anhydrous solvents when preparing solutions.
-
If the compound is to be stored in solution, use a non-aqueous, aprotic solvent. If an aqueous solution is necessary, consider buffering it to a slightly acidic pH (around 4-5), as ester hydrolysis is often slower under these conditions compared to neutral or basic pH.
-
-
Possible Cause B: Oxidation
-
Evidence: The appearance of a new peak corresponding to the molecular weight of methyl 2-methyl-3-oxobutanoate.
-
Explanation: The secondary alcohol group is susceptible to oxidation, forming a ketone. This can be initiated by atmospheric oxygen, especially if the sample has been exposed to light or contains trace metal impurities that can catalyze the reaction.
-
Solution:
-
Confirm Oxidation: Use GC-MS to identify the new peak by its mass spectrum.
-
Prevent Future Oxidation:
-
Always store the compound under an inert atmosphere (nitrogen or argon).
-
Protect the sample from light by using amber vials and storing it in the dark.
-
Avoid sources of contamination, such as metal spatulas, which can introduce catalytic metal ions.
-
-
Issue 2: The purity of my sample has decreased significantly over time, even under recommended storage conditions.
Possible Cause: Thermal Decomposition
-
Evidence: A general decrease in the main peak area with the appearance of multiple smaller, unidentified peaks in the chromatogram. This is more likely if the sample has been subjected to temperature fluctuations or stored at temperatures higher than recommended.
-
Explanation: While generally stable at lower temperatures, prolonged exposure to ambient or elevated temperatures can lead to the thermal decomposition of β-hydroxy esters.[3][4][5] This can result in a complex mixture of degradation products.
-
Solution:
-
Strict Temperature Control: Adhere strictly to the recommended storage temperatures (4°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.
-
Aliquot Samples: For frequently used samples, it is best to aliquot the material into smaller, single-use vials to minimize temperature cycling of the bulk stock.
-
Degradation Pathways Overview
Caption: Primary degradation pathways of Methyl 3-hydroxy-2-methylbutanoate.
Experimental Protocols
Protocol 1: Stability Testing Workflow
This workflow can be used to assess the stability of Methyl 3-hydroxy-2-methylbutanoate under various conditions.
Caption: A general workflow for conducting a stability study.
Protocol 2: Analytical Method for Purity and Degradation Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of Methyl 3-hydroxy-2-methylbutanoate and its potential degradation products.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Column | DB-5 or equivalent (non-polar)[2][5] |
| CP Chirasil-Dex CB (chiral) for stereoisomer separation[2][5] | |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial: 60°C, hold 2 min |
| Ramp: 5°C/min to 220°C, hold 5 min | |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-350 m/z |
Expected Elution Order (on a non-polar column):
-
Methanol: (if hydrolysis has occurred) - very early eluting peak.
-
Methyl 2-methyl-3-oxobutanoate (Ketone): The oxidation product.
-
Methyl 3-hydroxy-2-methylbutanoate (Parent Compound): The main peak.
-
3-Hydroxy-2-methylbutanoic Acid (Acid): The hydrolysis product. Note: This compound may require derivatization (e.g., silylation) for better peak shape and detection by GC.
Summary of Recommended Storage Conditions
Table 2: Storage Condition Guidelines
| Condition | Recommendation | Rationale |
| Temperature | Short-term: 4°CLong-term: -20°C | Minimizes rates of all degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the secondary alcohol. |
| Light Exposure | Protect from light (Amber vial) | Light can catalyze oxidative and other degradation reactions. |
| Moisture | Tightly sealed container | Prevents hydrolysis of the ester. |
| Container | Glass with PTFE-lined cap | Inert and prevents leaching of impurities. |
By adhering to these guidelines and utilizing the troubleshooting information provided, researchers can significantly mitigate the risk of degradation of Methyl 3-hydroxy-2-methylbutanoate, ensuring the quality and reliability of their experimental outcomes.
References
- Gaspar, E., & Barroso, J. G. (2006). Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester.
-
Gaspar, E. M. S. M., & Barroso, J. G. (2006). Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram A (DB-5 column): diastereoselective analysis of methyl nilate. Retrieved from [Link]
- Yates, B. L., Ramirez, A., & Velasquez, O. (1970). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry, 35(10), 3539-3541.
-
Yates, B. L., Ramirez, A., & Velasquez, O. (n.d.). Thermal decomposition of .beta.-hydroxy esters. Scilit. Retrieved from [Link]
Sources
"Methyl 3-hydroxy-2-methylbutanoate" synthesis scale-up challenges and solutions
Welcome to the Process Development Technical Support Center for Methyl 3-hydroxy-2-methylbutanoate (also known as methyl nilate). This chiral
Scaling up the synthesis of this molecule—typically via the asymmetric hydrogenation of methyl 2-methylacetoacetate—presents significant challenges in stereocontrol, thermal management, and downstream purification. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high enantiomeric and diastereomeric excess during pilot and commercial-scale manufacturing.
Mechanistic Workflow: Synthesis & Dynamic Kinetic Resolution (DKR)
To achieve high stereoselectivity, the industry standard relies on the Dynamic Kinetic Resolution (DKR) of racemic methyl 2-methylacetoacetate using a chiral Ruthenium-BINAP catalyst[3]. The diagram below illustrates the critical pathways and potential failure points in this workflow.
Fig 1. Synthesis and Dynamic Kinetic Resolution (DKR) workflow for methyl 3-hydroxy-2-methylbutanoate.
Troubleshooting Guide & FAQs
Q1: My diastereomeric ratio (dr) is plummeting during the large-scale hydrogenation of methyl 2-methylacetoacetate. How do I fix this?
Causality & Solution: This is the most common failure mode in DKR. Methyl 2-methylacetoacetate is a
-
Actionable Fix: Introduce a trace amount of strong acid (e.g., 0.1 N HCl or methanesulfonic acid) to the methanol solvent[3]. The acid catalyzes the keto-enol tautomerization, ensuring rapid epimerization of the
-stereocenter. Additionally, keep the pressure moderate (typically 50–150 psi) and temperature around 40–50 °C to balance the kinetics[3].
Q2: We are experiencing thermal runaway during the pilot-scale reduction using
-
Actionable Fix: Abandon batch addition. Transition to a fed-batch or continuous flow system. Dissolve the methyl 2-methylacetoacetate in a co-solvent (e.g., THF/MeOH) and dose the
solution continuously under active cryogenic cooling (-20 °C to 0 °C). Note: reduction will yield a mixture of all four stereoisomers ((2S,3S), (2S,3R), (2R,3R), (2R,3S)), requiring rigorous downstream chiral separation[1][5]. For stereoselective scale-up, transitioning to enzymatic ketoreductases[6] or Ru-BINAP hydrogenation is strongly advised.
Q3: Our DKR was incomplete. What is the most scalable method for downstream separation of the four stereoisomers? Causality & Solution: If the anti and syn diastereomers are present, standard achiral fractional distillation will only separate the diastereomeric pairs, not the enantiomers.
-
Actionable Fix: For analytical and preparative separation, utilize chiral High-Performance Liquid Chromatography (HPLC) or High-Resolution Gas Chromatography (HRGC). Validated methods demonstrate that the four stereoisomers can be baseline-separated using a CP Chirasil-Dex CB column or DB-5 column[7][8]. For commercial scale, Simulated Moving Bed (SMB) chromatography using chiral stationary phases (like CHIRALPAK) is the most economically viable continuous separation method[5].
Quantitative Data: Reduction Method Comparison
The choice of reduction technology dictates the impurity profile and scalability. Below is a comparative analysis of standard methodologies used to synthesize methyl 3-hydroxy-2-methylbutanoate.
| Reduction Method | Catalyst / Reagent | Temp (°C) | Pressure (psi) | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Scalability / Notes |
| Chemical Reduction | -10 to 0 | Atmospheric | 85 - 90 | 0% (Racemic) | ~1:1 (syn:anti) | Low. Highly exothermic; requires complex chiral LC separation[1]. | |
| Asymmetric Hydrogenation | Ru(II)-(R)-BINAP | 40 - 50 | 50 - 150 | >95 | >97% | 6:4 to 9:1 (anti:syn) | High. Industry standard. Requires trace acid for optimal DKR[3]. |
| Biocatalysis | Engineered Ketoreductase | 25 - 35 | Atmospheric | >90 | >99% | Highly Variable | Medium. Excellent ee, but dr depends heavily on the specific enzyme mutant[6]. |
Step-by-Step Methodology: Ru-BINAP Catalyzed DKR
This protocol outlines a self-validating system for the asymmetric hydrogenation of methyl 2-methylacetoacetate. The inclusion of pressure-drop monitoring ensures the reaction kinetics are actively tracked, preventing premature quenching.
Materials:
-
Methyl 2-methylacetoacetate (Substrate)
- (Catalyst)[3]
-
Anhydrous Methanol (Degassed)
-
0.1 N HCl (Aqueous)
Protocol:
-
Substrate Preparation & Degassing: Dissolve 10.0 g of methyl 2-methylacetoacetate in 50 mL of anhydrous methanol. Add 0.5 mL of 0.1 N HCl[3]. Causality: The acid is non-negotiable; it facilitates the rapid enolization required for DKR. Sparge the solution with ultra-pure nitrogen for 15 minutes to remove dissolved oxygen, which irreversibly deactivates the Ru(II) catalyst.
-
Catalyst Loading: In a nitrogen-filled glovebox, weigh 0.09 mol% (approx. 0.4 wt%) of the Ru-BINAP catalyst[3]. Transfer the catalyst to the pressure reactor containing the substrate solution.
-
Pressurization: Seal the reactor and purge with
gas three times (pressurize to 20 psi, then vent). Finally, pressurize the system to 150 psi [3]. -
Reaction Execution: Heat the reactor to 45 °C with vigorous agitation (800-1000 RPM) to eliminate mass-transfer limitations between the gas and liquid phases.
-
Self-Validating Monitoring: Monitor the
pressure drop. The reaction is complete when hydrogen uptake ceases entirely (typically 6-12 hours depending on mixing efficiency). Do not quench based on time alone. -
Workup: Vent the reactor safely. Filter the crude mixture through a short pad of silica to remove the ruthenium catalyst. Concentrate the filtrate under reduced pressure to yield crude methyl 3-hydroxy-2-methylbutanoate.
-
Analysis: Determine conversion via GC-FID and stereoisomeric purity via chiral HRGC (CP Chirasil-Dex CB column)[8].
References
-
A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Beilstein Journals. Available at: [Link]
-
Methyl 3-hydroxy-2-methylbutanoate CAS# 34293-67-9. Scent.vn. Available at: [Link]
-
Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. ResearchGate. Available at: [Link]
-
Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. ResearchGate. Available at: [Link]
-
Asymmetric catalytic routes to chiral building blocks of medicinal interest. Pure and Applied Chemistry. Available at: [Link]
- Asymetric hydrogenation of beta- or gamma-ketoesters and beta- or gamma-ketoamides (Patent AU696140B2). Google Patents.
Sources
- 1. BJOC - A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures [beilstein-journals.org]
- 2. scent.vn [scent.vn]
- 3. AU696140B2 - Asymetric hydrogenation of beta - or gamma-ketoesters and beta - or gamma-ketoamides - Google Patents [patents.google.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-Methyl 2-hydroxy-3-methylbutanoate | 90244-32-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Common impurities in "Methyl 3-hydroxy-2-methylbutanoate" and their removal
Executive Summary & Molecule Profile
Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) is a vital chiral building block used in the synthesis of polyketide antibiotics, fragrances, and pheromones.[1][2] Its utility relies heavily on its stereochemical purity (diastereomeric and enantiomeric ratio).
This guide addresses the specific challenges regarding the purity of this molecule. Due to its two contiguous chiral centers (C2 and C3), the most persistent "impurities" are often its own stereoisomers, alongside specific synthetic byproducts like dehydration alkenes and hydrolysis acids.
| Parameter | Data |
| IUPAC Name | Methyl 3-hydroxy-2-methylbutanoate |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Boiling Point | ~61–63°C at 1 mmHg (approx. 182°C atm) [1, 2] |
| Chiral Centers | 2 (Positions 2 and 3) |
| Stereoisomers | 4 (Syn: 2S,3S / 2R,3R; Anti: 2S,3R / 2R,3S) |
Diagnostic Hub: Troubleshooting FAQs
Identify your issue based on observed symptoms.
Q1: I see a "split peak" or a "shoulder" on my GC/HPLC chromatogram. What is this?
Diagnosis: This is almost certainly the diastereomer (Syn vs. Anti). Explanation: Methyl 3-hydroxy-2-methylbutanoate exists as syn and anti diastereomers. Unlike enantiomers, diastereomers have different physical properties and retention times on achiral stationary phases.
-
Resolution: If you require a specific diastereomer (e.g., anti-Aldol product), you must perform silica gel chromatography or careful fractional distillation, as their boiling points are very close.
Q2: My product has developed a pungent, "rancid butter" odor.
Diagnosis: Hydrolysis has occurred, releasing 3-hydroxy-2-methylbutanoic acid . Explanation: Esters are susceptible to hydrolysis in the presence of moisture and trace acid/base catalysts. The free acid has a distinct, unpleasant odor compared to the fruity smell of the ester.
-
Resolution: Perform a basic wash (sat. NaHCO₃) to remove the free acid, followed by drying over MgSO₄.
Q3: There is a new peak at a slightly lower retention time (GC) or UV-active peak (HPLC).
Diagnosis: Dehydration Product (Methyl 2-methylbut-2-enoate / Methyl Tiglate).
Explanation: The
-
Resolution: Avoid pot temperatures >120°C during distillation. This impurity can be removed via vacuum distillation due to its lower boiling point compared to the hydroxy ester.
Common Impurities & Origins
Understanding the "Why" to determine the "How".
The impurity profile depends heavily on the synthesis route. The diagram below illustrates the genesis of common impurities.
Diagram 1: Impurity Origin Pathways
Caption: Mechanistic pathways leading to specific impurities based on synthetic origin (Aldol vs. Reduction).
Detailed Impurity Table
| Impurity Type | Chemical Name | Origin | Detection | Removal Strategy |
| Stereoisomer | syn- or anti-Methyl 3-hydroxy-2-methylbutanoate | Low stereoselectivity in Aldol or Reduction steps. | GC/HPLC (Split peak), NMR (Coupling constants | Column Chromatography (Silica) or Kinetic Resolution (Enzymatic). |
| Precursor | Methyl 2-methyl-3-oxobutanoate | Incomplete reduction (NaBH₄/Hydrogenation). | GC (Short RT), IR (Ketone C=O ~1715 cm⁻¹). | Vacuum Distillation (BP diff) or reaction push with excess reductant. |
| Dehydration | Methyl 2-methylbut-2-enoate (Tiglate) | Thermal elimination of water; Acid catalyzed. | GC (Low RT), UV (Conjugated alkene). | Vacuum Distillation (Lower BP). |
| Hydrolysis | 3-hydroxy-2-methylbutanoic acid | Moisture ingress; Acidic workup. | Odor, pH < 5, HPLC (Polar). | Wash with sat.[3] NaHCO₃ (aq). |
Purification Protocols
Field-proven methodologies for restoring purity.
Protocol A: Removal of Acidic Impurities (Hydrolysis Cleanup)
Use this when the product smells rancid or shows acidic peaks.
-
Dissolution: Dissolve the crude ester in Diethyl Ether or MTBE (10 mL solvent per 1 g ester). Note: Avoid Methanol/Ethanol to prevent transesterification.
-
Wash: Wash the organic phase twice with Saturated Aqueous NaHCO₃ (1:1 volume ratio).
-
Observation: Gas evolution (
) indicates the neutralization of free acid.
-
-
Brine Wash: Wash once with saturated brine to remove trapped water.
-
Drying: Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter.
-
Concentration: Remove solvent under reduced pressure (Rotavap) at <40°C.
Protocol B: Vacuum Distillation (General Purity Upgrade)
Use this to remove heavy oligomers, solvents, and the dehydration byproduct (Methyl Tiglate).
Critical Parameter: The
-
Setup: Short-path distillation head with a vacuum cow and varying receiver flasks.
-
Vacuum: Apply high vacuum (target 1–5 mmHg ).
-
Fractions:
-
Fore-run (Solvents/Dehydration products): Collects < 50°C @ 1 mmHg.
-
Main Fraction (Product): Collects at 61–63°C @ 1 mmHg [2].
-
Residue: Heavy oligomers/polymers (discard).
-
-
Storage: Store the main fraction under Argon/Nitrogen at 4°C to prevent moisture uptake.
Protocol C: Diastereomer Separation (Silica Gel Chromatography)
Use this to separate Syn from Anti isomers.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate .
-
Start: 90:10 (Hex:EtOAc).
-
Ramp: To 70:30.
-
-
Elution Order: Generally, the Syn isomer (intramolecular H-bonding capable) is slightly less polar and elutes before the Anti isomer on silica, though this must be confirmed via TLC/NMR for your specific conditions [3].
-
TLC Visualization: Stain with Phosphomolybdic Acid (PMA) or Vanillin (The molecule is not strongly UV active).
Decision Logic for Purification
Follow this flowchart to select the correct protocol.
Caption: Step-by-step decision tree for purifying Methyl 3-hydroxy-2-methylbutanoate.
References
-
PubChem. Methyl 3-hydroxy-2-methylbutanoate (Compound).[2] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Procedure for Methyl 3-hydroxy-2-methylenebutanoate (Precursor/Related). Org.[4][5][6] Synth.1998 , 75, 106. Available at: [Link]
-
ResearchGate. Separation of 3-hydroxy alkanoic acids. ResearchGate Publication. Available at: [Link]
-
The Good Scents Company. Methyl 3-hydroxy-2-methyl butanoate.[2][7] Available at: [Link]
Sources
- 1. scent.vn [scent.vn]
- 2. Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. methyl 3-hydroxy-2-methyl butanoate, 34293-67-9 [thegoodscentscompany.com]
Validation & Comparative
Methyl vs. Ethyl 3-hydroxy-2-methylbutanoate in Asymmetric Synthesis: A Comparative Guide
Chiral
While structurally similar—differing only by a single methylene unit in the ester moiety—their distinct steric, thermodynamic, and organoleptic properties dictate their specific utility in downstream applications. This guide provides an objective, data-driven comparison of these two esters, detailing their synthetic pathways, analytical resolution, and field-proven experimental protocols.
Physicochemical & Organoleptic Profiling
The choice between the methyl and ethyl ester often hinges on the downstream deprotection strategy, the steric constraints of the target molecule, or the desired sensory profile in fragrance chemistry.
| Property | Methyl 3-hydroxy-2-methylbutanoate | Ethyl 3-hydroxy-2-methylbutanoate |
| CAS Number | 34293-67-9[3] | 27372-03-8[4] |
| Molecular Weight | 132.16 g/mol [5] | 146.18 g/mol [6] |
| Odor Profile | Fruity, slightly green[3] | Green, fruity aroma (FEMA 4391)[6] |
| LogP (o/w) | ~0.15 (est.) | 0.33[4] |
| Primary Utility | Complex API synthesis requiring rigid steric control[5]. | Flavor/fragrance formulations, scalable biocatalytic intermediates[1],[7]. |
Mechanistic Pathways: Chemical vs. Biocatalytic Synthesis
The synthesis of enantiomerically pure 3-hydroxy-2-methylbutanoates has historically relied on two distinct paradigms: traditional organometallic chemistry and modern enzymatic biocatalysis.
-
Chemical Synthesis (Organocuprate Addition): Both enantiomers of erythro methyl or ethyl 3-hydroxy-2-methylbutanoate can be prepared via the reaction of lithium dimethylcuprate with enantiomerically pure cis-2,3-epoxybutanoic esters derived from L- or D-threonine[8]. The causality here is driven by the predictable
ring-opening of the epoxide, which guarantees strict stereochemical inversion at the attacked carbon, yielding highly pure erythro diastereomers.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Biocatalytic Reduction (Ketoreductases - KREDs): Modern industrial synthesis heavily favors the use of engineered ketoreductases to reduce prochiral 2-methyl-3-oxobutanoate[1]. KREDs orient the substrate within their active site to deliver a hydride from NADPH to a specific face of the ketone, routinely achieving enantiomeric excesses (ee) of >99.9%[1].
Fig 1. Divergent synthetic pathways for chiral 3-hydroxy-2-methylbutanoate esters.
Experimental Protocols
Protocol A: Biocatalytic Asymmetric Reduction of Ethyl 2-methyl-3-oxobutanoate
This protocol utilizes a dual-enzyme system (KRED and Glucose Dehydrogenase) to achieve high stereoselectivity while maintaining economic viability[1].
Step-by-Step Methodology:
-
Buffer & Cofactor Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM
, 1.5 M glucose, and 1 mM .-
Causality: Stoichiometric NADPH is cost-prohibitive. Glucose Dehydrogenase (GDH) oxidizes glucose to gluconic acid, recycling
back to NADPH, which drives the thermodynamic equilibrium of the reduction forward[1].
-
-
Enzyme & Substrate Loading: Add engineered KRED (1% w/w relative to substrate) and GDH to the buffer. Slowly introduce ethyl 2-methyl-3-oxobutanoate to a final concentration of 0.5 M.
-
Causality: Engineered KREDs are selected for their robust tolerance to high substrate concentrations and localized solvent toxicity, preventing enzyme denaturation[1].
-
-
Reaction & pH Control: Incubate at 30°C under gentle agitation. Maintain the pH strictly at 7.0 using a pH-stat titrator dispensing 1 M NaOH.
-
Causality: The continuous production of gluconic acid by GDH will rapidly drop the pH, quenching enzyme activity if not neutralized.
-
-
System Validation: Extract a 100
L aliquot with ethyl acetate. Analyze via Chiral GC-MS (see Protocol B). The reaction is self-validating if the conversion exceeds 98% and the ee of the (2R,3S)-isomer is >99%, confirming enzyme fidelity[2].
Protocol B: Chiral GC-MS Stereodifferentiation
Because 3-hydroxy-2-methylbutanoates possess two chiral centers, four stereoisomers exist. Baseline resolution is critical for quality control[9].
Step-by-Step Methodology:
-
Sample Preparation: For aqueous biocatalytic matrices, utilize Solid-Phase Microextraction (SPME) using a PDMS/DVB fiber exposed to the headspace at 40°C for 15 minutes.
-
Causality: SPME selectively concentrates the volatile esters from the aqueous broth, eliminating the injection of non-volatile salts and enzymes that degrade GC column performance[10].
-
-
Chromatographic Separation: Inject the sample into a High-Resolution Gas Chromatograph equipped with a Time-of-Flight Mass Spectrometer (HRGC-TOF-MS). Use a chiral cyclodextrin-based column (e.g., CP Chirasil-Dex CB)[9].
-
Causality: The cyclodextrin stationary phase forms transient, reversible diastereomeric inclusion complexes with the ester enantiomers. The slight differences in binding energies allow for the baseline resolution of the syn and anti pairs[9].
-
-
System Validation: Run a known racemic standard. The self-validating elution sequence on a Chirasil-Dex CB column must strictly follow: (-)-(2R,3S), (+)-(2S,3R), (-)-(2R,3R), and (+)-(2S,3S)[9].
Fig 2. Analytical workflow for the chiral stereodifferentiation of α-alkyl-β-hydroxy esters.
Conclusion & Selection Criteria
For researchers scaling up synthesis:
-
Select Methyl 3-hydroxy-2-methylbutanoate when the downstream API synthesis requires minimal steric hindrance during subsequent coupling or protection steps. Its slightly lower lipophilicity makes it ideal for highly polar intermediate pathways[5].
-
Select Ethyl 3-hydroxy-2-methylbutanoate when developing flavor and fragrance profiles (due to its distinct green, fruity notes recognized under FEMA 4391) or when leveraging established industrial biocatalytic platforms, as the ethyl moiety often provides superior phase-separation characteristics during large-scale downstream processing[4],[6].
References
Sources
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. scent.vn [scent.vn]
- 4. parchem.com [parchem.com]
- 5. (R)-Methyl 2-hydroxy-3-methylbutanoate | 90244-32-9 | Benchchem [benchchem.com]
- 6. Ethyl 3-hydroxy-2-methylbutyrate | C7H14O3 | CID 656467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (±)-ethyl 3-hydroxy-2-methyl butyrate, 27372-03-8 [thegoodscentscompany.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Technique : SPME/GC/MS – Twistaroma [twistaroma.fr]
Comparative Guide: Catalysts for the Asymmetric Synthesis of Methyl 3-hydroxy-2-methylbutanoate
Executive Summary
Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9), often referred to as a "Roche ester" derivative, is a critical chiral building block in the synthesis of polyketide antibiotics, ferroelectric liquid crystals, and complex pharmaceutical intermediates. Its value lies in its two contiguous stereocenters (C2 and C3).
Achieving high stereocontrol—specifically controlling the diastereoselectivity (syn vs. anti) and enantioselectivity—is the primary challenge. This guide compares the two dominant industrial methodologies: Chemocatalytic Asymmetric Hydrogenation (Noyori type) and Biocatalytic Reduction (Ketoreductases) .
Strategic Selection Matrix
| Feature | Chemocatalysis (Ru-BINAP) | Biocatalysis (KREDs/ADHs) |
| Primary Mechanism | Dynamic Kinetic Resolution (DKR) | Dynamic Kinetic Resolution (DKR) |
| Stereocontrol | Excellent for Syn isomers (e.g., 2R,3S). | Tunable for Syn or Anti depending on enzyme. |
| Scalability | High (Robust at kg/ton scale). | High (Fermentation/Cell-free scale-up). |
| Conditions | High Pressure H₂ (50–100 atm), Organic Solvents.[1] | Ambient Pressure, Aqueous Buffer, Mild Temp.[1] |
| Cost Drivers | Precious metal (Ru), chiral ligand (BINAP).[1][2] | Enzyme engineering, cofactor recycling (NADPH).[3] |
| Green Metric | High atom economy, but solvent waste. | Water-based, biodegradable, but dilute streams. |
Mechanistic Foundation: Dynamic Kinetic Resolution (DKR)
Both methodologies rely on Dynamic Kinetic Resolution (DKR) . The starting material, Methyl 2-methyl-3-oxobutanoate , exists as a racemic mixture of enantiomers at the C2 position. However, the C2 proton is acidic, allowing rapid racemization between the (2R) and (2S) keto-forms in solution.
-
The Catalyst's Role: The catalyst (chemical or biological) reduces the C3 ketone faster than the C2 center racemizes and selects only one of the C2 enantiomers to reduce.
-
The Result: A theoretical 100% yield of a single stereoisomer (e.g., 2R, 3S) from a racemic starting material.
Figure 1: The Dynamic Kinetic Resolution (DKR) pathway allows for 100% conversion of racemic starting material to a single stereoisomer.
Deep Dive: Chemocatalysis (Ruthenium-BINAP)
The "Noyori-type" asymmetric hydrogenation is the gold standard for synthesizing syn-beta-hydroxy esters. It utilizes a Ruthenium(II) center coordinated with a chiral diphosphine ligand (BINAP).
Catalyst System[1][2][3][4][5][6][7]
-
Precursor: [RuCl₂(benzene)]₂ or [Ru(cod)(methylallyl)₂]
-
Ligand: (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Active Species: [RuCl(BINAP)(arene)]Cl or generated in situ.
Experimental Protocol
Objective: Synthesis of methyl (2R, 3S)-3-hydroxy-2-methylbutanoate.
-
Catalyst Preparation:
-
In a glovebox, mix [RuCl₂(benzene)]₂ (0.5 mol%) and (R)-BINAP (1.0 mol%) in DMF. Heat at 100°C for 10 min to form the complex. Remove solvent in vacuo.
-
-
Hydrogenation:
-
Dissolve Methyl 2-methyl-3-oxobutanoate (1.0 equiv) in degassed Methanol/Dichloromethane (1:1 v/v).
-
Add the catalyst solution (S/C ratio 1000:1 to 2000:1).
-
Transfer to a stainless steel autoclave.[2]
-
Purge with H₂ (3x) and pressurize to 50–100 atm (700–1400 psi) .
-
Stir at 50°C for 24–48 hours.
-
-
Workup:
-
Vent H₂ carefully.[2] Concentrate the mixture under reduced pressure.
-
Purify via flash chromatography (though conversion is often quantitative).
-
Performance Data
| Parameter | Value | Notes |
| Yield | 94–98% | Quantitative conversion is typical.[4] |
| Diastereoselectivity (de) | 94–98% (Syn) | Strongly favors syn due to transition state geometry. |
| Enantioselectivity (ee) | 98–99% | Controlled by the BINAP bite angle and chirality. |
| Key Reference | Noyori, R. et al., J. Am. Chem. Soc.[1][5][4] 1987, 109, 5856.[1] [1] |
Deep Dive: Biocatalysis (Ketoreductases)
Biocatalysis offers a greener alternative with the unique ability to access the anti -diastereomer, which is difficult to achieve via Noyori hydrogenation.
Catalyst System[1][2][3][4][5][6][7]
-
Enzyme: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).[3]
-
Source Strains: Klebsiella pneumoniae (produces syn), Burkholderia gladioli, or engineered commercial panels (e.g., Codexis, Evoxx).
-
Cofactor: NADPH or NADH.[3]
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose.[3]
Experimental Protocol
Objective: Synthesis of methyl (2S, 3S)-3-hydroxy-2-methylbutanoate (Anti-isomer example).
-
Buffer Preparation:
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Add Magnesium Sulfate (1 mM).
-
-
Reaction Assembly:
-
Dissolve Methyl 2-methyl-3-oxobutanoate (50 g/L) in the buffer.
-
Add NADP+ (1.0 mM) and Glucose (1.5 equiv).
-
Add GDH (5 U/mL) for cofactor regeneration.
-
Add the specific KRED enzyme (loading depends on activity, typically 1–5 g/L lyophilized powder).
-
-
Incubation:
-
Stir gently at 30°C for 24 hours.
-
Maintain pH 7.0 by automatic titration with 1M NaOH (the reaction does not generate acid, but stability is key).
-
-
Workup:
Performance Data
| Parameter | Value | Notes |
| Yield | 85–95% | Slightly lower due to extraction efficiency from water. |
| Diastereoselectivity (de) | >99% | Enzymes are often perfectly stereospecific. |
| Enantioselectivity (ee) | >99% | superior to chemical catalysis in many cases. |
| Key Reference | Kuramoto, T. et al., Biosci.[7][8][5][4][9][10][11][12] Biotechnol. Biochem. 1999, 63, 598.[11] [2] |
Comparative Workflow Visualization
The following diagram illustrates the decision-making process and workflow differences between the two methods.
Figure 2: Decision tree for catalyst selection based on stereochemical requirements.
Conclusion
For the synthesis of Methyl 3-hydroxy-2-methylbutanoate :
-
Choose Ru-BINAP (Chemical Catalysis) if:
-
You require the Syn diastereomer ((2R,3S) or (2S,3R)).
-
You have high-pressure hydrogenation infrastructure.
-
You need a solvent-based product for immediate downstream organic chemistry.
-
-
Choose KREDs (Biocatalysis) if:
-
You require the Anti diastereomer.
-
You are operating in a facility restricted to ambient pressure/temperature.
-
Green chemistry (water solvent) is a project mandate.
-
References
-
Noyori, R., et al. (1987).[1] "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society.
-
Kuramoto, T., et al. (1999).[9] "Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella." Bioscience, Biotechnology, and Biochemistry.[13]
-
BenchChem. (2025).[2][3][14] "Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate."
-
Genet, J. P., et al. (1995).[1] "Enantioselective hydrogenation of beta-keto esters." Tetrahedron Letters.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methylation of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. studycorgi.com [studycorgi.com]
- 10. rsc.org [rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Beyond the Roche Ester: Methyl 3-hydroxy-2-methylbutanoate as a High-Density Chiral Synthon
Executive Summary
In the landscape of polypropionate synthesis, the Roche ester (Methyl 3-hydroxy-2-methylpropionate) has long been the industry standard for introducing the
Methyl 3-hydroxy-2-methylbutanoate (also known as Methyl 3-hydroxy-2-methylbutyrate) emerges as a superior alternative for specific architectures. By offering two contiguous stereocenters in a single C5 unit, it allows researchers to "dial in" syn or anti relationships immediately, effectively bypassing one round of aldol chemistry. This guide evaluates its performance against the Roche ester and Evans auxiliary methodologies, supported by experimental protocols for its stereoselective generation via Dynamic Kinetic Resolution (DKR).
Part 1: Comparative Technical Analysis
The "Stereochemical Density" Advantage
The primary distinction between these synthons is their capacity to define stereochemistry per unit of molecular weight. While the Roche ester requires subsequent reactions (e.g., Brown allylation or Evans aldol) to set the second center, Methyl 3-hydroxy-2-methylbutanoate arrives with the 1,2-relationship pre-installed.
Table 1: Comparative Performance Metrics
| Feature | Roche Ester | Methyl 3-hydroxy-2-methylbutanoate | Evans Aldol (Auxiliary) |
| Structure | C | C | Variable (Auxiliary dependent) |
| Chiral Centers | 1 (C2-Methyl) | 2 (C2-Methyl, C3-Hydroxyl) | 2 (Created in reaction) |
| Atom Economy | High (Commercial starting material) | Very High (Generated via Catalytic DKR) | Low (Stoichiometric auxiliary waste) |
| Stereocontrol | Fixed (Available as S or R) | Tunable (Syn or Anti via catalyst/enzyme) | Tunable (Auxiliary dependent) |
| Primary Use | Terminal capping or iterative extension | Internal polypropionate segments | Setting single aldol relationships |
| Cost/Scale | Low (Commodity chemical) | Moderate (Catalytic synthesis required) | High (Auxiliary recycling costs) |
Decision Logic: When to Switch?
Use the following decision matrix to determine if Methyl 3-hydroxy-2-methylbutanoate is the correct tool for your target molecule.
Caption: Decision matrix for selecting between Roche Ester, Butanoate synthons, and Evans Aldol methodologies based on structural requirements.
Part 2: Synthesis Protocols & Experimental Validation
Unlike the Roche ester, which is typically purchased, the highest-value isomers of Methyl 3-hydroxy-2-methylbutanoate are often generated in situ or in-house to ensure specific stereochemical purity. Two primary routes exist: Chemical DKR (Noyori type) and Biocatalytic Reduction .
Protocol A: Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR)
This method utilizes the rapid racemization of the
Target: syn-(2S,3R)-Methyl 3-hydroxy-2-methylbutanoate Precursor: Methyl 2-methyl-3-oxobutanoate (Racemic)
-
Catalyst Preparation:
-
Charge a Schlenk flask with RuCl
(0.5 mol%). -
Note: The choice of BINAP atropisomer determines the C3-hydroxyl configuration. The C2-methyl configuration is determined by the dynamic resolution kinetics.
-
-
Hydrogenation:
-
Dissolve the racemic
-keto ester in degassed anhydrous methanol (0.5 M concentration). -
Transfer to a high-pressure autoclave.
-
Pressurize with H
to 50–100 atm (Critical: High pressure favors the hydrogenation rate over catalyst decomposition, though DKR requires the racemization rate to be faster than hydrogenation ). -
Stir at 50°C for 24–48 hours.
-
-
Workup:
-
Vent H
and concentrate the solvent in vacuo. -
Purify via flash chromatography (EtOAc/Hexanes) or fractional distillation.
-
-
Validation:
Protocol B: Biocatalytic Reduction (Enzymatic)
For access to "anti-Prelog" isomers or to operate under ambient pressure, enzymatic reduction using Ketoreductases (KREDs) is superior.
Target: (2S,3S)-Methyl 3-hydroxy-2-methylbutanoate (Anti-isomer)
-
Reaction Setup:
-
Buffer: Potassium phosphate (100 mM, pH 7.0).
-
Cofactor: NADP+ (1.0 mM) and Glucose (1.5 equiv) for regeneration.
-
Enzyme: Glucose Dehydrogenase (GDH) for cofactor recycling + Specific KRED (e.g., Lactobacillus or engineered variants).
-
-
Execution:
-
Add Methyl 2-methyl-3-oxobutanoate (100 mM) in DMSO (5% v/v co-solvent).
-
Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
-
Extraction:
-
Saturate aqueous phase with NaCl.
-
Extract with Ethyl Acetate (3x).
-
Dry over MgSO
and concentrate.
-
-
Validation:
-
Yield: 85–95%.
-
Selectivity: >99% ee, >95% de (strain dependent).
-
Part 3: Mechanistic Visualization
The power of this synthon lies in the Dynamic Kinetic Resolution mechanism. The diagram below illustrates how a racemic starting material is converted into a single stereoisomer, a feat impossible with standard Roche ester coupling.
Caption: Mechanistic flow of Dynamic Kinetic Resolution (DKR) converting racemic starting material into a single stereoisomer.
Part 4: Case Studies in Natural Product Synthesis
Diprion Pheromones (Diprionol)
The synthesis of Diprion pine sawfly pheromones requires high stereochemical purity of the 3,7-dimethylpentadecan-2-ol skeleton.
-
Challenge: Installing the remote methyl groups with precise stereocontrol.
-
Solution: Researchers utilized the anti-selective hydrogenation of methyl 2-methyl-3-oxobutanoate to generate the (2R,3R)-isomer. This fragment was then coupled to the long-chain alkyl halide.
-
Outcome: The use of the butanoate synthon avoided the need for a lengthy Evans auxiliary sequence, reducing the step count by 30%.
Discodermolide Fragments
While many syntheses of (+)-Discodermolide rely on the Roche ester, the "Marshall Synthesis" and subsequent formal syntheses have explored the use of stereotriads (Methyl-Hydroxyl-Methyl).
-
Application: The C7–C15 fragment contains repetitive propionate units.
-
Advantage: Using the DKR-derived butanoate synthon allows for the rapid assembly of the C11-C12 bond with the stereochemistry already set, acting as a "pre-coupled" Roche ester dimer equivalent in terms of complexity.
References
-
Noyori, R., et al. (1987). Stereoselective hydrogenation via dynamic kinetic resolution. Journal of the American Chemical Society. Link
-
Genêt, J. P., et al. (1995).
-Keto Esters using Ru-BINAP. Tetrahedron Letters. Link -
Kataoka, M., et al. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate. Applied Microbiology and Biotechnology. Link
-
Högberg, H. E., et al. (1990). Synthesis and Gas Chromatographic Separation of the Eight Stereoisomers of Diprionol. Journal of Chemical Ecology. Link
-
BenchChem. (2025). A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Hydroxy-3-methylbutanoic Acid. Link
-
Paterson, I., & Florence, G. (2003). The Development of a Practical Total Synthesis of Discodermolide. European Journal of Organic Chemistry. Link
-
Organic Syntheses. Methyl 3-hydroxy-2-methylenebutanoate and derivatives. Org. Synth. 1998, 75, 106. Link
Sources
A Comparative Analysis of Synthetic Routes to Methyl 3-hydroxy-2-methylbutanoate: A Guide for Researchers
Methyl 3-hydroxy-2-methylbutanoate is a valuable chiral building block in the synthesis of a variety of natural products and pharmaceuticals. Its stereochemistry plays a crucial role in the biological activity of the final target molecules. Consequently, the development of efficient and stereoselective synthetic routes to this compound is of significant interest to the scientific community. This guide provides a comparative analysis of four prominent synthetic strategies: the Reformatsky Reaction, the Aldol Reaction, Asymmetric Hydrogenation, and Biocatalytic Reduction.
At a Glance: Comparison of Synthetic Routes
| Parameter | Reformatsky Reaction | Aldol Reaction | Asymmetric Hydrogenation | Biocatalytic Reduction |
| Starting Materials | Methyl 2-bromopropionate, Acetaldehyde, Zinc | Methyl propionate, Acetaldehyde, Strong base (e.g., LDA) | Methyl 2-methyl-3-oxobutanoate | Methyl 2-methyl-3-oxobutanoate |
| Key Reagents | Zinc metal | Lithium diisopropylamide (LDA) | Chiral Ru-BINAP catalyst, H₂ gas | Ketoreductase (KRED) or whole-cell biocatalyst, Cofactor (NAD(P)H) |
| Stereoselectivity | Generally low to moderate; can be improved with chiral auxiliaries. | Can be controlled with chiral auxiliaries or catalysts to favor syn or anti products. | Excellent enantioselectivity (often >95% ee) with the appropriate chiral catalyst.[1][2] | Excellent enantioselectivity and diastereoselectivity (often >99% ee, >98% de).[3][4] |
| Yield | Moderate to good. | Variable; can be affected by self-condensation side reactions.[5] | High (typically >90%).[1][2] | High (often >90%).[3] |
| Reaction Conditions | Mild to moderate temperatures, anhydrous conditions. | Cryogenic temperatures (-78 °C) for enolate formation, anhydrous conditions. | Elevated pressure (H₂), mild temperature. | Mild (near ambient) temperature and pH, aqueous media. |
| Scalability | Scalable, but the use of zinc metal can pose challenges in large-scale operations. | Scalable, but requires careful control of stoichiometry and temperature. | Well-established for industrial scale-up.[1] | Highly scalable, particularly with immobilized enzymes. |
| Green Chemistry | Use of stoichiometric zinc is a drawback. | Use of strong, non-catalytic base (LDA) and cryogenic conditions are energy-intensive. | Catalytic use of precious metals. | Generally considered a green approach due to mild conditions and biodegradable catalysts. |
The Reformatsky Reaction: A Classic Approach
The Reformatsky reaction provides a direct route to β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[6] For the synthesis of methyl 3-hydroxy-2-methylbutanoate, this involves the reaction of methyl 2-bromopropionate with acetaldehyde.
Reaction Mechanism
The reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing reaction with the ester functionality.[7] This enolate then adds to the carbonyl group of the aldehyde. Subsequent acidic workup protonates the alkoxide to yield the desired β-hydroxy ester.[7]
Experimental Protocol
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc dust (1.2 eq). A small crystal of iodine can be added to initiate activation.
-
Reaction Initiation: Add a solution of methyl 2-bromopropionate (1.0 eq) and acetaldehyde (1.1 eq) in anhydrous THF dropwise to the zinc suspension. The reaction is often initiated by gentle warming.
-
Reaction Progression: After the initial exothermic reaction subsides, maintain the reaction at reflux for 2-3 hours until the consumption of the starting materials is observed by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.
Discussion
The Reformatsky reaction is a reliable method for the synthesis of β-hydroxy esters. However, controlling the stereochemistry can be challenging, often resulting in a mixture of diastereomers. The use of chiral auxiliaries or additives can improve the diastereoselectivity.[8]
The Aldol Reaction: A Versatile C-C Bond Formation
The Aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. A directed (crossed) Aldol reaction can be employed to synthesize methyl 3-hydroxy-2-methylbutanoate by reacting the enolate of methyl propionate with acetaldehyde.[5] To prevent self-condensation of the acetaldehyde and the methyl propionate, it is crucial to pre-form the enolate of the ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[5]
Reaction Mechanism
The reaction is initiated by the deprotonation of the α-carbon of methyl propionate by LDA to form a lithium enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of acetaldehyde. The resulting lithium alkoxide is then protonated during aqueous workup to yield the β-hydroxy ester.
Experimental Protocol
-
Enolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add methyl propionate (1.0 eq) dropwise and stir for another hour to ensure complete enolate formation.
-
Aldol Addition: To the enolate solution at -78 °C, add freshly distilled acetaldehyde (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography on silica gel.
Discussion
The directed Aldol reaction offers a powerful method for the synthesis of methyl 3-hydroxy-2-methylbutanoate. The stereochemical outcome (syn vs. anti) can be influenced by the choice of the enolate counterion, solvent, and the use of chiral auxiliaries.[9] However, the requirement for cryogenic temperatures and a stoichiometric amount of a strong base are notable drawbacks.
Asymmetric Hydrogenation: An Efficient Enantioselective Route
Asymmetric hydrogenation of a prochiral β-ketoester is a highly efficient method for producing enantiomerically pure β-hydroxy esters. For the synthesis of methyl 3-hydroxy-2-methylbutanoate, the precursor is methyl 2-methyl-3-oxobutanoate. The use of a chiral ruthenium-BINAP catalyst system is well-established for this transformation, affording high yields and excellent enantioselectivities.[1][2]
Reaction Mechanism
The reaction involves the coordination of the β-ketoester to the chiral ruthenium catalyst, followed by the heterolytic activation of hydrogen. The hydrogen is then transferred to the carbonyl group in a stereochemically defined manner, dictated by the chiral environment of the BINAP ligand.
Experimental Protocol
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature to form the active catalyst.
-
Hydrogenation: In a separate vessel, a solution of methyl 2-methyl-3-oxobutanoate (1.0 eq) in degassed methanol is prepared. This solution is then transferred to a high-pressure autoclave. The catalyst solution is transferred to the autoclave via cannula under an inert atmosphere.
-
Reaction: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 atm). The reaction is stirred at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Workup and Purification: After cooling and carefully depressurizing the autoclave, the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or GC analysis.
Discussion
Asymmetric hydrogenation is a highly attractive method for the large-scale synthesis of enantiopure methyl 3-hydroxy-2-methylbutanoate due to its high efficiency, excellent stereocontrol, and catalytic nature.[1][10] The choice of the (R)- or (S)-BINAP ligand allows for the selective synthesis of either enantiomer of the product.[11]
Biocatalytic Reduction: A Green and Selective Alternative
Biocatalysis, utilizing either isolated enzymes or whole microbial cells, offers a green and highly selective approach to the synthesis of chiral alcohols. The reduction of methyl 2-methyl-3-oxobutanoate to methyl 3-hydroxy-2-methylbutanoate can be achieved with high stereoselectivity using ketoreductases (KREDs) or whole-cell systems such as Chlorella pyrenoidosa or Klebsiella pneumoniae.[3][4]
Reaction Mechanism
The enzymatic reduction involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the β-ketoester. The active site of the enzyme provides a chiral environment that dictates the facial selectivity of the hydride attack, leading to the formation of a single stereoisomer. A cofactor regeneration system, such as the use of a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase, is often employed to recycle the expensive cofactor.
Experimental Protocol (Whole-Cell Bioreduction)
-
Cultivation: A suitable microorganism (e.g., Klebsiella pneumoniae IFO 3319) is cultured in an appropriate medium until a sufficient cell density is reached.[3]
-
Biotransformation: The cells are harvested and resuspended in a buffer solution. Methyl 2-methyl-3-oxobutanoate is added to the cell suspension, often with a co-substrate like glucose for cofactor regeneration.
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for 24-48 hours. The reaction progress is monitored by GC or HPLC.
-
Workup: Once the reaction is complete, the cells are removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried and concentrated. The product can be purified by distillation or chromatography if necessary.
Discussion
Biocatalytic reduction is an exceptionally powerful method for obtaining high enantiomeric and diastereomeric purity.[3][4] The mild reaction conditions (room temperature, neutral pH, aqueous media) make it an environmentally friendly option. The main considerations are the identification of a suitable enzyme or microorganism with the desired selectivity and activity, and the potential for substrate or product inhibition at high concentrations.
Conclusion
The choice of a synthetic route to methyl 3-hydroxy-2-methylbutanoate depends heavily on the specific requirements of the researcher. For stereoselective synthesis, Asymmetric Hydrogenation and Biocatalytic Reduction are the methods of choice, offering excellent control over the stereochemical outcome and high yields. Asymmetric hydrogenation is a well-established and scalable industrial process, while biocatalysis represents a greener and often more selective alternative. The Reformatsky Reaction and Aldol Reaction are classic carbon-carbon bond-forming reactions that are valuable for producing the target compound, particularly when high stereoselectivity is not the primary concern or when exploring diastereomeric products. However, they often require more stringent reaction conditions and can present challenges in controlling stereochemistry compared to the catalytic methods.
References
- Noyori, R., Okhuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to optically active .beta.-hydroxy esters. Journal of the American Chemical Society, 109(19), 5856-5858.
- BenchChem. (2025). Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters.
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)
- Journal of the Chemical Society, Chemical Communications. (1990). Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes. RSC Publishing.
- Nakamura, K., Kondo, S., Kawai, Y., & Ohno, A. (1996). Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria. Bioscience, Biotechnology, and Biochemistry, 60(8), 1292-1295.
- Hoffmann, R. W. (2000). Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones.
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
- Vaia. (n.d.). Q67P The Reformatsky reaction is an a... [FREE SOLUTION].
- Meyers, A. I., & Shipman, M. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(22), 7486-7493.
- Parrish, J. D., & Little, R. D. (2025). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules, 30(15), 3893.
- Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
- Name Reactions in Organic Synthesis. (n.d.).
- Chemistry Steps. (2020, April 2). Crossed Aldol And Directed Aldol Reactions.
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Reduction of Methyl 4-(2-fluorophenyl)
- Akita, H., Enoki, Y., & Oishi, T. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry, 63(3), 598-601.
- Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
- Organic Chemistry Portal. (2005, June 25). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023, January 22).
- Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 893043.
- ResearchGate. (2025, August 30).
- ResearchGate. (n.d.). Stereoselective Crossed-Aldol Condensation of Hetarylmethyl Ketones with Aromatic Aldehydes in Water: Synthesis of (2E)-3Aryl1-hetarylprop-2-en-1-ones.
- Magritek. (n.d.).
- Leah4sci. (2016, May 10). Mixed Crossed Aldol Reaction Trick and Limiting Products [Video]. YouTube.
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Comparing the biological activity of "Methyl 3-hydroxy-2-methylbutanoate" enantiomers
Methyl 3-hydroxy-2-methylbutanoate (commonly known as methyl nilate) is a highly versatile chiral α-methyl-β-hydroxy ester. With two adjacent stereocenters at the C2 and C3 positions, it exists as four distinct stereoisomers: the anti pair [(2R,3R) and (2S,3S)] and the syn pair[(2R,3S) and (2S,3R)].
In advanced drug development, agrochemistry, and chemical ecology, the precise stereochemistry of this molecule dictates its biological activity. As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of these enantiomers, evaluate their roles as chiral synthons, and provide a self-validating analytical protocol for their stereodifferentiation.
Comparative Biological Activity of Enantiomers
The spatial orientation of the hydroxyl and methyl groups in methyl 3-hydroxy-2-methylbutanoate profoundly impacts its interaction with biological receptors and enzymes.
A. Chemical Ecology: Pine Sawfly Sex Pheromones
The enantiomers of methyl 3-hydroxy-2-methylbutanoate serve as critical precursors in the synthesis of sex pheromones for pine sawflies (Diprion and Neodiprion species), which are severe forest defoliators[1].
-
(2S,3S)-Enantiomer: This specific stereoisomer is the mandatory chiral building block for synthesizing (2S,3S,7S)-3,7-dimethylpentadecan-2-ol (diprionol). In field evaluations and electroantennogram (EAG) responses, only the pheromone derived from the (2S,3S) configuration actively triggers mating attraction behavior in male sawflies[2].
-
Non-Target Enantiomers: Pheromone analogs synthesized from the (2R,3R) or syn enantiomers are not only biologically inactive but can act as behavioral antagonists, inhibiting the attractive effect of the natural pheromone. This demonstrates a highly stringent stereospecificity in the sawfly's olfactory receptor proteins.
B. Pharmacognosy: Plant Resin Glycosides
In traditional medicine, plants of the Convolvulaceae family (e.g., Calystegia soldanella, Ipomoea tyrianthina) produce complex macrocyclic resin glycosides with potent purgative, cytotoxic, and antimicrobial properties[3][4].
-
(2R,3R) and (2S,3S) Enantiomers: Alkaline hydrolysis of these bioactive resins frequently yields nilic acid (which is analyzed as methyl nilate). The (2S,3S) and (2R,3R) moieties are naturally incorporated into compounds like calysolins and tyrianthinic acids[4].
-
Therapeutic Action: The presence and specific configuration of the nilate ester linkage in these tetrasaccharides are critical for maintaining the lipophilicity required for cell membrane penetration, directly influencing their cytotoxicity against human cancer cell lines (e.g., MDA-MB-231) and antiviral activity against Herpes Simplex Virus (HSV-1)[4][5].
C. Human Metabolism
In human biochemistry, the free acid form, (2R,3R)-3-hydroxy-2-methylbutanoic acid (HMBA), is a standard urinary metabolite resulting from isoleucine catabolism. Elevated levels of specific HMBA enantiomers serve as a diagnostic biomarker for beta-ketothiolase deficiency, highlighting the enantioselective nature of human metabolic enzymes[6].
Quantitative Data & Stereoisomer Comparison
The following table summarizes the key properties and biological roles of the four methyl 3-hydroxy-2-methylbutanoate stereoisomers based on current chromatographic and synthetic data.
| Stereoisomer | Diastereomeric Class | Elution Order (Chiral GC) | Primary Biological / Chemical Role |
| (-)-(2R,3S) | syn (erythro) | 1 | Minor synthetic intermediate; inactive pheromone precursor. |
| (+)-(2S,3R) | syn (erythro) | 2 | Evaluated in structure-activity relationship (SAR) studies. |
| (-)-(2R,3R) | anti (threo) | 3 | Natural moiety in Convolvulaceae resin glycosides (e.g., Tyrianthinic acids). |
| (+)-(2S,3S) | anti (threo) | 4 | Key precursor to active Neodiprion sawfly sex pheromones[1]. |
Experimental Methodology: Enantioselective HRGC-TOF-MS Analysis
To accurately correlate biological activity with stereochemistry, researchers must isolate and identify these enantiomers with baseline resolution. The following self-validating protocol utilizes High-Resolution Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (HRGC-TOF-MS)[7][8].
Causality in Experimental Design: Standard achiral stationary phases cannot separate enantiomers. Therefore, a dual-column approach is required. An achiral DB-5 column first separates the diastereomeric pairs (anti vs. syn) based on slight boiling point differences. Subsequently, a chiral cyclodextrin-based column (CP Chirasil-Dex CB) resolves the enantiomers because the chiral cavities of the cyclodextrin form transient, diastereomeric inclusion complexes of differing stabilities with each enantiomer[7].
Step-by-Step Protocol:
-
Sample Preparation (Derivatization): Extract the nilic acid moiety from the biological matrix (e.g., via alkaline hydrolysis of plant resins). Treat the extract with diazomethane in ether at 0°C for 15 minutes to quantitatively convert the free acids into volatile methyl esters (methyl nilates)[9].
-
Achiral Diastereomer Separation:
-
Column: DB-5 (30 m × 0.25 mm i.d., 0.25 μm film thickness).
-
Conditions: Inject 1 μL of the derivatized sample. Set the oven temperature program from 60°C (hold 2 min) to 240°C at 3°C/min.
-
Validation: The anti-(2S,3S)/(2R,3R) diastereomers will elute first, followed by the syn-(2R,3S)/(2S,3R) diastereomers[8].
-
-
Chiral Enantiomer Resolution:
-
Column: CP Chirasil-Dex CB (25 m × 0.25 mm i.d., 0.25 μm film thickness).
-
Conditions: Isothermal at 85°C or a slow ramp (e.g., 2°C/min). Helium carrier gas at 1.5 mL/min.
-
Validation: Baseline separation is achieved. The elution sequence is strictly: (-)-(2R,3S), (+)-(2S,3R), (-)-(2R,3R), and finally (+)-(2S,3S)[8].
-
-
Mass Spectrometry (TOF-MS) Confirmation: Operate the MS in electron ionization (EI) mode at 70 eV. Confirm the identity of all four peaks by the presence of the characteristic molecular ion [M]+ at m/z 132 and the base peak at m/z 73 (corresponding to the cleavage of the C2-C3 bond)[3].
Visualizations of Workflows and Pathways
A. Analytical Stereodifferentiation Workflow
The following diagram illustrates the sequential logic of the dual-column GC-MS methodology required to establish the stereochemical purity of the sample.
Analytical workflow for the stereodifferentiation of methyl nilate enantiomers via HRGC-TOF-MS.
B. Biological Signaling Pathway (Chemical Ecology)
This diagram maps the causal relationship between the specific (2S,3S) enantiomer and its ultimate biological effect in forest ecology.
Synthetic transformation of (2S,3S)-methyl nilate to active pine sawfly sex pheromones.
References
-
Gaspar, E. M. S. M., & Barroso, J. G. (2006). Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. Journal of Chromatography A.[Link]
-
Tai, A., Imaida, M., Oda, T., & Watanabe, H. (2006). SYTHESIS OF OPTICALLY ACTIVE COMMON PRECURSOR OF SEX PHEROMONE OF PINE SAWFLIES: AN APPLICATION OF ENANTIOFACE-DIFFERENTIATING HYDROGENATION WITH MODIFIED NICKEL. Chemistry Letters.[Link]
-
Tai, A., et al. (1998). Field and Electroantennogram Responses of the Pine Sawfly, Diprion nipponica, to Chiral Synthetic Pheromone Candidates. Bioscience Biotechnology and Biochemistry.[Link]
-
Leon, I., et al. (2004). Isolation and Characterization of Cytotoxic and Antibacterial Tetrasaccharide Glyclosides from Ipomoea stans. Journal of Natural Products.[Link]
-
Wang, W., et al. (2022). Calysolins X–XIII, Resin Glycosides from Calystegia soldanella, and Their Antiviral Activity toward Herpes Simplex Virus. Chemical and Pharmaceutical Bulletin.[Link]
-
NP-MRD Database (2022). Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810). Natural Products Magnetic Resonance Database.[Link]
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- 9. researchgate.net [researchgate.net]
Comparative Guide: Methyl 3-hydroxy-2-methylbutanoate vs. (S)-Mandelic Acid in Asymmetric Synthesis
For researchers and drug development professionals, selecting the appropriate chiral auxiliary or synthon is a foundational decision that dictates the efficiency, scalability, and stereochemical integrity of an asymmetric synthesis. This guide provides an in-depth technical comparison between two highly distinct chiral tools: (S)-Mandelic Acid , a classical and highly crystalline resolving agent and auxiliary, and Methyl 3-hydroxy-2-methylbutanoate , a specialized aliphatic chiral ester utilized for rigid stereocontrol and complex structural assignments.
Mechanistic Profiles & Structural Advantages
The utility of a chiral auxiliary is governed by its ability to transfer stereochemical information to a prochiral substrate. The mechanisms by which these two molecules achieve this are fundamentally different.
(S)-Mandelic Acid: Supramolecular Recognition & Crystallinity
(S)-Mandelic acid is an
-
Causality in Stereocontrol: The acidic nature of (S)-mandelic acid allows it to readily form diastereomeric salts with racemic amines. The
- stacking of the phenyl ring combined with rigid hydrogen bonding creates distinct lattice energies between diastereomeric pairs, driving massive solubility differentials that enable highly efficient fractional crystallization[3].
Methyl 3-hydroxy-2-methylbutanoate: Rigid Metal Chelation
Methyl 3-hydroxy-2-methylbutanoate is an
-
Causality in Stereocontrol: When attached to a prochiral substrate and subjected to enolization (e.g., via lithium diisopropylamide), the
-hydroxyl group and the ester carbonyl oxygen coordinate with the metal cation (e.g., Li⁺). This chelation locks the intermediate into a highly rigid, cyclic transition state. The adjacent methyl and isopropyl groups project into the spatial environment, effectively blocking one facial approach of the incoming electrophile and ensuring high diastereoselective alkylation[4]. Furthermore, its unique stereochemical signature makes it an invaluable tool for the LC-MS stereochemical assignment of complex natural products bearing 3-methylpent-4-en-2-ol (MPO) moieties[5].
Fig 1. Divergent stereocontrol workflows for (S)-Mandelic Acid and Methyl 3-hydroxy-2-methylbutanoate.
Quantitative Performance Comparison
To objectively evaluate these alternatives, we must compare their operational metrics during asymmetric synthesis and resolution workflows.
| Feature | (S)-Mandelic Acid | Methyl 3-hydroxy-2-methylbutanoate |
| Primary Molecular Role | Chiral Auxiliary / Resolving Agent[3] | Chiral Synthon / Auxiliary / Analytical Tag[5] |
| Stereocenter Count | 1 ( | 2 (C2, C3 contiguous) |
| Key Stereodirecting Force | Hydrogen bonding, | Metal chelation, steric hindrance |
| Typical ee / de Induction | > 95% ee (via crystallization)[6] | 85 - 95% de (via enolate alkylation)[4] |
| Cleavage Conditions | Mild basic hydrolysis / Saponification | Hydrolysis or Reductive cleavage |
| Recovery & Recyclability | Excellent (>80% recovery)[6] | Moderate (Often consumed as a synthon) |
| Industrial Scalability | Extremely High (API manufacturing) | Moderate (Fine chemicals / Natural products) |
Experimental Workflows & Self-Validating Protocols
Scientific integrity demands that experimental protocols are not just lists of instructions, but self-validating systems where the data confirms the mechanistic hypothesis at each step.
Protocol A: Diastereomeric Resolution of Amines via (S)-Mandelic Acid
This protocol leverages the differential solubility of diastereomeric salts, a highly scalable method for accessing enantiopure amines (e.g., pseudoephenamine)[6].
-
Salt Formation: Dissolve the racemic amine (1.0 equiv) and (S)-Mandelic Acid (1.0 equiv) in a polar protic solvent (e.g., methanol or ethanol) at 50 °C. Causality: Heating ensures complete thermodynamic dissolution, preventing kinetic precipitation of mixed racemic crystals.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature undisturbed. The less soluble diastereomeric salt will selectively crystallize.
-
Isolation & Cleavage: Filter the crystals. Treat the purified salt with 1M NaOH to deprotonate the amine, followed by extraction with dichloromethane. The aqueous layer retains the sodium mandelate for auxiliary recovery.
-
Self-Validating Step (Optical Purity): Measure the specific optical rotation
of the liberated amine. Recrystallize the salt a second time and repeat the measurement. Validation: The system is validated when the optical rotation reaches a constant value between successive recrystallizations, proving that absolute diastereomeric purity has been achieved without relying solely on external chiral chromatography.
Protocol B: Diastereoselective Alkylation using Methyl 3-hydroxy-2-methylbutanoate
This protocol utilizes the rigid chelation of the
-
Enolate Formation: Cool a solution of the substrate-bound auxiliary in anhydrous THF to -78 °C under inert argon. Add 1.1 equivalents of Lithium Diisopropylamide (LDA) dropwise. Causality: The low temperature and strong, bulky base ensure kinetic enolate formation while the lithium coordinates the ester and hydroxyl oxygens, locking the enolate geometry.
-
Electrophilic Addition: Introduce the alkyl halide electrophile slowly. The steric bulk of the auxiliary's isopropyl group shields the re-face, forcing the electrophile to attack from the si-face exclusively.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl at -78 °C before warming to room temperature to prevent base-catalyzed epimerization of the newly formed stereocenter.
-
Self-Validating Step (Intrinsic dr Analysis): Before any column chromatography or recrystallization, take a 50
L aliquot of the crude organic layer and analyze it directly via Chiral LC-MS[5]. Validation: Chromatographic purification often artificially inflates diastereomeric ratios by fractionating out minor isomers. By matching the dr of the crude LC-MS to the theoretical mechanistic prediction, the researcher validates that the stereocontrol originated from the transition state's facial bias, not from purification artifacts.
Application Scenarios in Drug Development
-
(S)-Mandelic Acid: Because it is inexpensive and easily recoverable, it is the gold standard for large-scale API manufacturing. It is heavily utilized in the synthesis of semi-synthetic penicillins, cephalosporins, and the resolution of critical chiral auxiliaries like pseudoephenamine[2][6].
-
Methyl 3-hydroxy-2-methylbutanoate: This compound shines in discovery-phase medicinal chemistry and natural product synthesis. Its complex stereochemical signature makes it ideal for the total synthesis of polyketides and for use in chiral LC-MS degradation strategies to determine the absolute configuration of unknown biological isolates[5].
References
-
RSC Publishing. "Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review." [Link]
-
Beilstein Journals. "A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures." [Link]
-
MDPI. "Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties." [Link]
-
PMC. "A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine." [Link]
Sources
- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties | MDPI [mdpi.com]
- 2. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07369C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-Methyl 2-hydroxy-3-methylbutanoate | 90244-32-9 | Benchchem [benchchem.com]
- 5. BJOC - A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures [beilstein-journals.org]
- 6. A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Methyl 3-hydroxy-2-methylbutanoate vs. Ethyl (S)-Lactate for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the strategic selection of a chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and economic viability of a synthetic route. Among the vast arsenal of available synthons, α- and β-hydroxy esters are workhorse molecules, prized for their versatile functional handles. This guide provides an in-depth, objective comparison between two such esters: the ubiquitous Ethyl (S)-Lactate, a product of the natural chiral pool, and the more structurally complex Methyl 3-hydroxy-2-methylbutanoate.
This analysis moves beyond a simple cataloging of properties to explore the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect their intrinsic properties, synthetic accessibility, and performance in stereoselective transformations to build a logical framework for choosing the optimal synthon for your target molecule.
Section 1: Physicochemical and Economic Profile
A foundational understanding of a reagent's physical properties and market availability is paramount for successful reaction design and scale-up. Ethyl (S)-Lactate is a commodity chemical, readily available in high enantiomeric purity from the fermentation of carbohydrates.[1][2] This bio-based origin makes it an economically and environmentally attractive choice, often categorized as a green solvent.[3][4][5] In contrast, Methyl 3-hydroxy-2-methylbutanoate is a more specialized reagent, typically produced through targeted synthesis, and its availability is more limited, positioning it as a higher-cost, niche building block.[6][7]
| Property | Methyl 3-hydroxy-2-methylbutanoate | Ethyl (S)-Lactate |
| CAS Number | 34293-67-9[6][8] | 687-47-8 |
| Molecular Formula | C₆H₁₂O₃[6][8] | C₅H₁₀O₃ |
| Molecular Weight | 132.16 g/mol [6][8] | 118.13 g/mol |
| Appearance | Colorless Liquid | Clear, Colorless Liquid[9] |
| Boiling Point | ~182 °C (est.)[6] | 154 °C |
| Melting Point | N/A | -25 °C |
| Density | N/A | 1.03 g/cm³ at 20 °C |
| Chiral Source | Typically synthetic[7][10] | Fermentation (Renewable)[1][2] |
| Availability | Specialist Suppliers | Widespread, Bulk Quantities[11][12] |
| Relative Cost | Higher | Lower |
Section 2: Strategic Value and Application in Asymmetric Synthesis
The true value of these synthons is revealed in their application. Their structural differences—a C3 α-hydroxy ester versus a C5 β-hydroxy ester with an additional chiral center—lead to distinct strategic applications.
Ethyl (S)-Lactate: The Versatile C3 Chiral Workhorse
Ethyl (S)-Lactate is one of the most attractive chiral synthons due to its ready availability in both enantiomeric forms with high optical purity.[13][14] Its utility spans three key areas:
-
Chiral Auxiliary: The hydroxyl group can be acylated with a dienophile, and the existing stereocenter effectively directs the facial selectivity of cycloaddition reactions. A prime example is its use in diastereoselective Diels-Alder reactions to synthesize optically active cyclohexene derivatives.[15] The lactate auxiliary imposes a conformational bias on the dienophile, forcing the diene to approach from the less sterically hindered face.
-
Chiral Building Block: It serves as a precursor for other valuable C3 synthons. For instance, it can be converted into (S)-methyloxirane, a cornerstone for introducing chiral propylene oxide units.[13][14]
-
Green Solvent: Its properties as a biodegradable, low-toxicity solvent have made it a favored medium for a variety of organic transformations, including those requiring asymmetric induction.[3][4][16]
The decision to use a common building block like Ethyl (S)-Lactate or a specialized one is a key step in retrosynthetic planning.
Caption: Workflow for a lactate-directed Diels-Alder reaction.
Methodology:
-
Synthesis of the Dienophile:
-
To a solution of Ethyl (S)-Lactate (1.0 equiv, e.g., 190 mmol) and triethylamine (2.0 equiv) in tetrahydrofuran (THF, 0.6 M), add acryloyl chloride (1.6 equiv) dropwise at 0 °C.
-
Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the acylation, preventing side reactions. The reaction is run at 0 °C to control the exotherm and minimize potential polymerization of the acrylate.
-
Stir the mixture at 0 °C for 1.5 hours. Monitor by TLC for the consumption of the starting lactate.
-
Quench the reaction by adding water. Separate the organic and aqueous phases. The product, the lactate-derived dienophile, will be in the organic phase.
-
-
Diastereoselective Diels-Alder Reaction:
-
Dissolve the dienophile (1.0 equiv) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to a low temperature (e.g., -78 °C) to maximize diastereoselectivity.
-
Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄, 1.1 equiv).
-
Causality: The Lewis acid coordinates to the carbonyl oxygens of the dienophile, locking it into a specific conformation. This enhances its reactivity and rigidly projects the chiral auxiliary, leading to a highly selective facial approach by the diene.
-
Add 1,3-butadiene (excess) and allow the reaction to proceed until completion.
-
-
Auxiliary Cleavage:
-
Following workup, the resulting diastereomeric mixture of the Diels-Alder adduct is hydrolyzed.
-
Treat the adduct with a base such as lithium hydroxide (LiOH) in a THF/water mixture.
-
Causality: The basic hydrolysis cleaves the ester bond, liberating the desired chiral carboxylic acid and the original lactate auxiliary, which can potentially be recovered.
-
Protocol 2: Synthesis of a β-Hydroxy Ester via Baylis-Hillman Reaction
This protocol describes the synthesis of a precursor structurally related to Methyl 3-hydroxy-2-methylbutanoate, demonstrating a common method for accessing such scaffolds. It is adapted from a procedure for synthesizing methyl 3-hydroxy-2-methylenebutanoate. [17] Methodology:
-
Reaction Setup:
-
In a round-bottomed flask equipped with a magnetic stir bar, charge methyl acrylate (1.0 equiv), acetaldehyde (1.4 equiv), and the catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 equiv).
-
Causality: This is a Baylis-Hillman reaction. DABCO, a nucleophilic amine, first adds to the methyl acrylate (Michael addition) to form a zwitterionic enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl of acetaldehyde.
-
-
Reaction Execution:
-
Seal the flask and stir at room temperature for 48 hours. The reaction is typically slow but requires no external heating.
-
Monitor the reaction progress by ¹H NMR or GC-MS.
-
-
Workup and Purification:
-
Once the starting materials are consumed, take up the resulting oil in ethyl acetate and wash with water to remove the water-soluble catalyst (DABCO) and any remaining acetaldehyde.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, methyl 3-hydroxy-2-methylenebutanoate, can be purified by fractional distillation under vacuum to yield a colorless liquid. [17]This product can then undergo stereoselective reduction of the double bond to afford the target Methyl 3-hydroxy-2-methylbutanoate.
-
References
-
Paul, S., Pradhan, K., & Das, A. R. (2016). Ethyl Lactate As a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis. Current Green Chemistry, 3(1), 111-118. [3][4][16]2. Merlo, A. A., & Gallardo, H. (1993). (S)-(-)-Ethyl Lactate as a Convenient Precursor for Synthesis of Chiral Liquid Crystals. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 23(15), 2159-2169. [13][14]3. Ullah, A., et al. (2021). Chapter 9 - Ethyl lactate as a green solvent in the pharmaceutical industry. In Green Sustainable Process for Chemical and Environmental Engineering and Science. Elsevier. [1]4. BenchChem. (n.d.). A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Hydroxy-3-methylbutanoic Acid. Retrieved from BenchChem. [18]5. Yamamoto, K., et al. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development, 26(2), 269-275. [15]6. Pereira, C. S. M., & Silva, A. M. S. (2011). Ethyl lactate as a solvent: Properties, applications and production processes – A review. Green Chemistry, 13(10), 2658-2671. [5]7. Petit, Y., Sanner, C., & Larchevêque, M. (1989). A Convenient Synthesis of Enantiomerically Pure (2R,3S)- and (2S,3R)-3-Hydroxy-2-methylbutanoic Esters. Synthetic Communications, 19(9-10), 1647-1652. [7]8. Behrens, C., & Paquette, L. A. (1997). n-benzyl-2,3-azetidinedione. Organic Syntheses, 75, 106. [17]9. PubChem. (n.d.). Methyl 3-hydroxy-2-methylbutanoate. National Center for Biotechnology Information. [8]10. Scent.vn. (n.d.). Methyl 3-hydroxy-2-methylbutanoate. [6]11. MilliporeSigma. (n.d.). (S)-(-)-Ethyl lactate for synthesis. 12. Thermo Fisher Scientific. (n.d.). Ethyl-(S)-(-)-lactate ≥99%. [9]13. Tokyo Chemical Industry. (n.d.). Ethyl Lactate. [11]14. Fisher Scientific. (n.d.). Ethyl L(-)-lactate, 97%. [12]15. Suo, R., et al. (2024). A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methylpent-4-en-2-ol Moiety in Their Terminal Structures. Beilstein Archives. [10]16. American University. (2023). Investigating Mixtures of Enantiomeric Solvents: Thermo-physical properties, binary phase diagram of enantiomers, optical purity and solvent parameters of ethyl lactate enantiomers. [19]17. Sigma-Aldrich. (n.d.). Ethyl (S)-(-)-lactate. [2]18. Royal Society of Chemistry. (n.d.). Chiral lactic acid and ethyl lactate p-tert-butylcalixa[6]rene derivatives.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. (S)-(-)-Ethyl lactate for synthesis 687-47-8 [sigmaaldrich.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. scribd.com [scribd.com]
- 6. scent.vn [scent.vn]
- 7. A Convenient Synthesis of Enantiomerically Pure (2R,3S)- and (2S,3R)-3-Hydroxy-2-methylbutanoic Esters | Scilit [scilit.com]
- 8. Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thermo Scientific™ Ethyl-(S)-(-)-lactate ≥99% | LabMart Limited [labmartgh.com]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. Ethyl Lactate | 97-64-3 | TCI AMERICA [tcichemicals.com]
- 12. Ethyl L(-)-lactate, 97% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ethyl Lactate As a Green Solvent: A Promising Bio-compatible Medi...: Ingenta Connect [ingentaconnect.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. aura.american.edu [aura.american.edu]
Publish Comparison Guide: Stereochemical Analysis of Methyl 3-hydroxy-2-methylbutanoate
The following guide details the quantification of stereoisomers for Methyl 3-hydroxy-2-methylbutanoate (also known as Methyl 3-hydroxy-2-methylbutyrate).
This molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers: the enantiomeric pair (2S, 3S) / (2R, 3R) (often referred to as the anti or threo form depending on convention) and the enantiomeric pair (2S, 3R) / (2R, 3S) (the syn or erythro form). Therefore, analysis must quantify both Enantiomeric Excess (ee) and Diastereomeric Excess (de) .
Executive Summary & Strategic Analysis
For researchers synthesizing polyketides or statin side-chains, Methyl 3-hydroxy-2-methylbutanoate is a critical chiral building block. The presence of two stereocenters renders simple optical rotation measurements insufficient.
The Core Directive:
-
For Routine QC/High-Throughput: Use Chiral Gas Chromatography (GC) . It offers the highest resolution for volatile esters and requires no derivatization.
-
For Absolute Configuration Assignment: Use NMR Spectroscopy with Mosher’s Acid . This is the only self-validating method if reference standards are unavailable.
-
For Low-Volatility/Aqueous Samples: Use Chiral HPLC , typically requiring derivatization due to the molecule's weak UV chromophore.
Primary Method: Chiral Gas Chromatography (GC)
Verdict: The Gold Standard for purity and ee/de determination.
The Scientific Rationale
Methyl 3-hydroxy-2-methylbutanoate is a low-molecular-weight ester with significant volatility. Chiral GC utilizes cyclodextrin-based stationary phases where the "bucket-like" shape of the cyclodextrin interacts differentially with the spatial arrangement of the isomer's substituents.
Recommended Column Chemistry
-
Stationary Phase: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin (e.g., Hydrodex β-6TBDM , Chiraldex G-TA , or Rt-βDEXse ).
-
Mechanism: The separation relies on inclusion complexation. The methyl and hydroxyl groups of the analyte compete for the hydrophobic cavity of the cyclodextrin.
Detailed Experimental Protocol
Preparation: Dissolve 10 mg of the sample in 1 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
Instrument Parameters:
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium at 30 cm/sec (constant flow) or Hydrogen (for faster elution).
-
Detector: FID (Flame Ionization Detector) at 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 2 min) — Low start focuses the peaks.
-
Ramp: 2°C/min to 130°C — Slow ramp maximizes resolution (
) between diastereomers. -
Ramp: 20°C/min to 220°C (Hold 5 min) — Bake out contaminants.
-
Data Interpretation: Typically, the diastereomers (syn vs. anti) separate by >1 minute. The enantiomers within each diastereomeric pair separate by 0.2–0.5 minutes.
-
Order of Elution: Must be determined empirically with standards, but typically (2S,3S) and (2R,3R) elute distinctly from the (2S,3R)/(2R,3S) pair.
Validation Method: NMR Spectroscopy (Mosher Ester Analysis)
Verdict: Essential for determining absolute configuration when no standards exist.
The Scientific Rationale
Standard NMR cannot distinguish enantiomers. By reacting the alcohol with a chiral derivatizing agent (Mosher's Acid Chloride), you convert enantiomers into diastereomers . These diastereomers have different chemical environments, causing the protons (especially the methoxy and methyl groups) to shift upfield or downfield (
Protocol: Double-Derivatization
Reagents:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl][1]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Pyridine-d5 (solvent/base)
Workflow:
-
Reaction A: Mix 5 mg sample + 10 µL (S)-MTPA-Cl + 0.5 mL Pyridine-d5 in an NMR tube. Shake for 10 min.
-
Reaction B: Repeat with (R)-MTPA-Cl.
-
Analysis: Acquire 1H NMR (400 MHz+) and 19F NMR.
-
Calculation: Compare the chemical shifts (
) of the C2-Methyl and C3-Methyl protons.-
The sign (+/-) of
maps the spatial arrangement of substituents, confirming the absolute configuration (Cahn-Ingold-Prelog).
-
Alternative Method: Chiral HPLC
Verdict: Use only if GC is unavailable or if the sample is in an aqueous buffer (e.g., enzymatic reaction mix).
The Challenge & Solution
Methyl 3-hydroxy-2-methylbutanoate lacks a strong UV chromophore (only weak carbonyl absorption at ~210 nm).
-
Solution A (Direct): Use Refractive Index (RI) or ELSD detection.
-
Solution B (Derivatization): React with 3,5-dinitrobenzoyl chloride to add a UV-active tag.
Recommended System
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA ).
-
Mobile Phase: Hexane : Isopropanol (95:5).
-
Flow Rate: 0.5 mL/min (lower flow improves resolution of 4 isomers).
-
Detection: UV 254 nm (if derivatized).
Comparative Analysis Summary
| Feature | Chiral GC (Recommended) | NMR (Mosher Analysis) | Chiral HPLC |
| Separation Principle | Volatility + Inclusion Complex | Magnetic Environment (Diastereomers) | Adsorption/Steric Interaction |
| Analyte State | Native (Underivatized) | Derivatized (MTPA ester) | Derivatized (usually) |
| Resolution ( | High (Peak width < 2s) | Perfect (Distinct chemical shifts) | Moderate |
| Throughput | High (20-30 min/sample) | Low (1-2 hours/sample) | Medium |
| Cost per Sample | Low | High (Deuterated solvents/Reagents) | Medium |
| Primary Use Case | Routine QC, ee% monitoring | Absolute Configuration Proof | Biological/Aqueous samples |
Visualization of Workflows
Figure 1: Method Selection Decision Tree
Decision logic for selecting the optimal analytical technique based on sample type and data requirements.
Figure 2: Chiral GC Experimental Workflow
Step-by-step protocol for the gas chromatographic separation of stereoisomers.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][2][3] Journal of Chromatography A. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Link
-
Restek Corporation. (2024). Chiral Column Selection Guide for GC.Link
-
Daicel Corporation. (2024). Chiralpak AD-H Instruction Manual.Link
-
Seco, J. M., et al. (2004). The assignment of absolute configuration by NMR.[4][5] Chemical Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 4. echemi.com [echemi.com]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
Safety Operating Guide
Methyl 3-hydroxy-2-methylbutanoate proper disposal procedures
As researchers and drug development professionals scaling up enantioselective syntheses, managing the logistical and safety aspects of chiral building blocks is as critical as the synthesis itself. Methyl 3-hydroxy-2-methylbutanoate is a highly valuable α-hydroxy ester widely utilized in modern organic synthesis. However, its dual functionality—an ester carbonyl and a secondary hydroxyl group—coupled with its flammability, dictates a strict, chemically logical approach to waste management.
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a series of rational, mechanistically driven decisions. This guide provides the definitive operational and disposal plan for Methyl 3-hydroxy-2-methylbutanoate, ensuring your laboratory maintains impeccable safety standards, regulatory compliance, and operational efficiency.
Physicochemical Waste Profiling
Before a chemical can be safely disposed of, its physical and reactive properties must be quantified. Methyl 3-hydroxy-2-methylbutanoate is composed entirely of carbon, hydrogen, and oxygen, placing it firmly in the non-halogenated waste category.
Table 1: Operational Waste Profile for Methyl 3-hydroxy-2-methylbutanoate
| Parameter | Value | Waste Management Implication |
| Chemical Formula | C₆H₁₂O₃ | Non-halogenated; assign strictly to standard organic waste streams[1]. |
| Molecular Weight | 132.16 g/mol | Moderate volatility; dictates the necessity of sealed containers to prevent vapor accumulation[1]. |
| Hazard Classification | Flammable, Irritant | Mandates grounded storage away from ignition sources and requires secondary containment[1]. |
| Functional Groups | Hydroxyl (-OH), Ester (-COOR) | Reactive with strong oxidizers; susceptible to acid/base hydrolysis. |
| Water Solubility | Partially Soluble | Strictly prohibited from drain disposal; must be captured in dedicated carboys[2]. |
The Mechanistic Causality of Waste Segregation
Why do we strictly segregate this compound from acidic and oxidizing waste streams? The causality lies in its molecular architecture.
Methyl 3-hydroxy-2-methylbutanoate features an ester linkage and a secondary hydroxyl group. If introduced into a waste carboy containing residual strong acids (e.g., sulfuric or hydrochloric acid from a reaction workup), the ester undergoes acid-catalyzed hydrolysis, generating 3-hydroxy-2-methylbutanoic acid and methanol. The in-situ generation of methanol drastically lowers the flash point of the waste mixture and increases vapor pressure.
Concurrently, if exposed to strong oxidizers (e.g., residual peroxides, nitric acid), the secondary hydroxyl group can be rapidly oxidized to a ketone. This oxidation is highly exothermic; in a sealed waste container, the resulting thermal runaway and gas expansion will lead to catastrophic container rupture. Therefore, segregation is not merely a regulatory suggestion—it is a chemical imperative.
Step-by-Step Disposal Methodology
To ensure your disposal protocol is a self-validating system, follow these operational phases. Each step includes built-in checks to verify that the procedure is being executed safely.
Phase 1: Point-of-Generation Segregation & Compatibility Verification
-
Identify the Waste Stream: Classify the effluent containing Methyl 3-hydroxy-2-methylbutanoate as "Non-Halogenated Organic Flammable Waste."
-
Execute the Self-Validating pH Check: Before combining the effluent with existing waste, sample 1 mL of the aqueous phase (if biphasic) and test with pH indicator paper. Ensure the pH is between 5 and 9. A stable pH guarantees that acid/base-catalyzed hydrolysis cannot initiate.
-
Isolate Incompatibles: If the mixture contains strong oxidizers or falls outside the safe pH range, neutralize or quench the reactive species in a dedicated reaction flask before transferring to the bulk waste carboy.
Phase 2: Containerization and Headspace Control
-
Select Primary Containment: Use only High-Density Polyethylene (HDPE) or borosilicate glass containers. According to , containers must be chemically compatible with the stored waste and free from deterioration[3].
-
Transfer the Waste: Use a grounded, chemically resistant funnel to transfer the liquid to prevent static discharge.
-
Establish Safe Headspace: Fill the container to a maximum of 80-90% capacity. This 10-20% headspace is critical to absorb vapor pressure fluctuations caused by ambient laboratory temperature changes.
-
Seal the Container: Immediately remove the funnel and apply a secure, leak-proof closure. Leaving funnels in waste containers violates and creates a severe fire hazard by allowing continuous vapor release[4].
Phase 3: RCRA-Compliant Labeling
-
Apply the Label: Attach a standardized Hazardous Waste label the moment the first drop of waste is added to the container.
-
Detail the Constituents: Write "Methyl 3-hydroxy-2-methylbutanoate" explicitly. Do not use abbreviations, acronyms, or chemical formulas, as mandated by [3].
-
Indicate Hazards: Check the boxes for "Flammable" and "Irritant" to ensure downstream Environmental Health & Safety (EH&S) handlers are aware of the specific risks.
Phase 4: Satellite Accumulation Area (SAA) Logistics
-
Store at Point of Generation: Place the labeled container in a designated SAA under the direct control of the laboratory personnel generating the waste, as outlined in the for academic and research entities[5].
-
Implement Secondary Containment: Place the primary container inside a chemically resistant tray or bin capable of holding 110% of the container's volume. This aligns with to mitigate catastrophic spills[6].
-
Monitor and Transfer: Inspect the SAA weekly for leaks. Once the container reaches its volume limit, date the label and initiate a pickup request. The container must be removed from the SAA within 72 hours of becoming full[4].
Operational Workflow Visualization
The following decision tree illustrates the logical flow for segregating and containerizing Methyl 3-hydroxy-2-methylbutanoate, ensuring all compatibility checks are passed before final accumulation.
Workflow for the safe segregation and disposal of Methyl 3-hydroxy-2-methylbutanoate waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines Central Washington University URL:[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health URL:[Link]
-
Hazardous Chemical Waste Management Guidelines Columbia University Research URL:[Link]
-
Management of Waste - Prudent Practices in the Laboratory NCBI Bookshelf - NIH URL: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories US Environmental Protection Agency (EPA) URL: [Link]
Sources
- 1. (R)-Methyl 2-hydroxy-3-methylbutanoate | 90244-32-9 | Benchchem [benchchem.com]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. epa.gov [epa.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 3-hydroxy-2-methylbutanoate
[1][2]
CAS No: 34293-67-9 Chemical Class: Hydroxy Ester Primary Hazard: Flammability, Ocular/Dermal Irritation (Structural Analog Derived)[1][2]
Executive Safety Summary
Methyl 3-hydroxy-2-methylbutanoate is a specialized ester intermediate used in fragrance chemistry and organic synthesis.[1][2][3] While specific toxicological data for this exact isomer is limited, its structural moieties (ester group, hydroxyl group, short alkyl chain) dictate a safety profile analogous to methyl 3-hydroxybutyrate and methyl isobutyrate .[2]
Operational Directive: Treat this compound as a Class 3 Flammable Liquid and a Category 2 Irritant .[2][4] All handling must occur within a controlled ventilation environment to prevent vapor accumulation and potential flash fires.[2]
Chemical Hazard & Risk Assessment
Synthesized from structural analysis and GHS data for homologous esters.
| Parameter | Specification | Causality / Safety Implication |
| Physical State | Colorless to pale yellow liquid | Fluidity increases spill risk; low viscosity aids vapor generation.[1][2] |
| Flash Point | ~70–76°C (Estimated) | Combustible. While above typical ambient temps, process heating or hotspots can trigger ignition.[2] |
| Vapor Density | > 1 (Air = 1) | Vapors are heavier than air.[2] They will sink and accumulate in low-lying areas (sumps, floor drains), creating invisible fire traps.[2] |
| Reactivity | Hydrolysis-prone | Incompatible with strong oxidizers, strong acids, and bases.[2] Moisture sensitive (hydrolyzes to acid/alcohol).[2] |
| Odor | Fruity / Ethereal | Olfactory Fatigue Risk: Pleasant smell can mask dangerous vapor concentrations.[2] Do not rely on smell for safety.[2][5] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves provide only incidental protection against esters.[2] For prolonged contact, barrier laminates are required.
PPE Selection Protocol[1][2][5]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1][2] Esters are defatting agents; direct splash can cause severe corneal irritation.[2] |
| Dermal (Splash) | Nitrile Gloves (Min. 5 mil thickness) | Double-gloving recommended. Esters can swell nitrile rubber, reducing breakthrough time to <15 mins.[2] Change immediately upon contamination.[2][4] |
| Dermal (Spill/High Risk) | Silver Shield / 4H (Laminate) | Required for spill cleanup or immersion.[2] Laminates provide >4 hour breakthrough time against oxygenated solvents.[2] |
| Respiratory | Fume Hood (Primary) or OV Respirator (Secondary) | Use Organic Vapor (OV) cartridges (Black band) if working outside a hood (e.g., maintenance).[2] |
| Body | Flame-Resistant (FR) Lab Coat | Synthetic esters are flammable.[1][2] Standard poly-blend coats can melt onto skin during a flash fire.[2] |
Operational Handling Workflow
The following workflow enforces a "Closed-Loop" safety mindset, ensuring the chemical is never exposed to an uncontrolled environment.
Figure 1: Safe Handling Lifecycle. Note the critical "Grounding Required" step during dispensing to prevent static discharge.[1]
Key Procedural Controls:
-
Static Mitigation: When transferring volumes >500 mL, ground and bond the receiving vessel.[2] Esters can generate static charge during flow.[2]
-
Inerting: For heated reactions (>50°C), blanket the reaction vessel with Nitrogen or Argon to exclude oxygen.[2]
-
Storage: Store in a dedicated Flammables Cabinet . Keep away from light and moisture to prevent hydrolysis (degradation into acid).[2]
Emergency Response Protocols
Immediate action prevents minor incidents from becoming major laboratory evacuations.[1]
Spill Response Logic (Decision Tree)[1]
Figure 2: Spill Response Decision Matrix. Differentiates between self-remediable incidents and evacuation-level events.[1][2]
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[2]
-
Skin Contact: Flush with water for 15 minutes .[2][6][7] Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.[2] Use soap and water.[2][5]
-
Eye Contact: Rinse continuously for 15 minutes, lifting eyelids.[2] Remove contact lenses if present and easy to do.[2]
Disposal & Waste Management
Regulatory Classification: Non-Halogenated Organic Solvent Waste.[2]
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid waste) or halogenated solvents (e.g., DCM) if possible, to reduce disposal costs and reaction risks.[2]
-
Container: High-density polyethylene (HDPE) or glass carboys.
-
Labeling: Clearly label as "Flammable Organic Waste - Esters".
-
Prohibition: NEVER pour down the sink. Esters are toxic to aquatic life and can damage plumbing seals.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
